D-Sedoheptulose 7-phosphate
Description
D-Sedoheptulose 7-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Properties
Molecular Formula |
C7H13O10P-2 |
|---|---|
Molecular Weight |
288.15 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl] phosphate |
InChI |
InChI=1S/C7H15O10P/c8-1-3(9)5(11)7(13)6(12)4(10)2-17-18(14,15)16/h4-8,10-13H,1-2H2,(H2,14,15,16)/p-2/t4-,5-,6-,7+/m1/s1 |
InChI Key |
JDTUMPKOJBQPKX-GBNDHIKLSA-L |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Sedoheptulose 7-Phosphate Biosynthesis Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Sedoheptulose 7-phosphate (S7P) is a crucial intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a central metabolic route with significant implications for cellular biosynthesis, redox balance, and tumorigenesis. The biosynthesis of S7P primarily occurs in the non-oxidative branch of the PPP, catalyzed by the enzymes transketolase and transaldolase. This technical guide provides a comprehensive analysis of the S7P biosynthesis pathway, including its core reactions, regulatory mechanisms, and connections to other metabolic pathways. Detailed experimental protocols for the quantification of S7P and the enzymatic activity of key biosynthetic enzymes are provided, alongside a summary of relevant quantitative data to aid researchers in their investigation of this pivotal metabolic pathway. Furthermore, this guide presents visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the concepts discussed.
Introduction
This compound is a seven-carbon sugar phosphate that serves as a key metabolic intermediate. It is centrally positioned within the non-oxidative phase of the pentose phosphate pathway, a fundamental metabolic network that runs parallel to glycolysis.[1] The PPP is responsible for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide and aromatic amino acid synthesis.[2][3] S7P itself is a precursor for the biosynthesis of various important molecules, including the heptose moieties of lipopolysaccharides in Gram-negative bacteria and certain antibiotics.[4] Given its central role, the analysis of the S7P biosynthesis pathway is critical for understanding cellular metabolism in both health and disease, and for the development of novel therapeutic strategies targeting metabolic pathways.
Core Biosynthesis Pathway of this compound
The primary route for the biosynthesis of this compound is the non-oxidative branch of the pentose phosphate pathway. This pathway is a series of reversible reactions that interconvert sugar phosphates of varying carbon lengths. The two key enzymes responsible for the direct synthesis and subsequent conversion of S7P are transketolase and transaldolase.
2.1. The Role of Transketolase
Transketolase is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[5] In the context of S7P biosynthesis, transketolase facilitates the following reaction:
-
Ribose 5-phosphate (5C) + Xylulose 5-phosphate (5C) ⇌ Sedoheptulose (B1238255) 7-phosphate (7C) + Glyceraldehyde 3-phosphate (3C)
This reaction represents a key entry point for five-carbon sugars into the interconversion pool of the non-oxidative PPP, leading to the formation of the seven-carbon S7P.
2.2. The Role of Transaldolase
Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone unit from a ketose donor to an aldose acceptor.[6] S7P serves as a substrate for transaldolase in the following reaction:
-
Sedoheptulose 7-phosphate (7C) + Glyceraldehyde 3-phosphate (3C) ⇌ Fructose (B13574) 6-phosphate (6C) + Erythrose 4-phosphate (4C)
This reaction is crucial for linking the PPP with glycolysis through the production of fructose 6-phosphate and glyceraldehyde 3-phosphate. Erythrose 4-phosphate is also a vital precursor for the synthesis of aromatic amino acids.
2.3. Alternative Biosynthetic Routes
While the non-oxidative PPP is the major source of S7P, other enzymatic reactions can also contribute to its formation. In photosynthetic organisms, the Calvin cycle utilizes sedoheptulose-1,7-bisphosphatase to produce S7P from sedoheptulose 1,7-bisphosphate. Additionally, sedoheptulokinase can phosphorylate free sedoheptulose to generate S7P, providing a salvage pathway for this seven-carbon sugar.
Below is a diagram illustrating the core reactions in the non-oxidative pentose phosphate pathway leading to the synthesis and conversion of this compound.
Quantitative Data on S7P Biosynthesis
The following tables summarize key quantitative data related to the enzymes and intermediates of the S7P biosynthesis pathway.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism/Tissue | Substrate | Apparent Km (mM) | Reference |
| Transketolase | Rat Liver | Ribose 5-phosphate | 0.3 | [7] |
| Xylulose 5-phosphate | 0.5 | [7] | ||
| Hepatoma 3924A | Ribose 5-phosphate | 0.3 | [7] | |
| Xylulose 5-phosphate | 0.5 | [7] | ||
| Transaldolase | Rat Liver | Erythrose 4-phosphate | 0.13 | [7] |
| Fructose 6-phosphate | 0.30 - 0.35 | [7] | ||
| Hepatoma 3924A | Erythrose 4-phosphate | 0.17 | [7] | |
| Fructose 6-phosphate | 0.30 - 0.35 | [7] |
Table 2: Intracellular Concentrations of Pentose Phosphate Pathway Intermediates
| Metabolite | Organism/Cell Type | Condition | Concentration | Reference |
| Sedoheptulose 7-phosphate | Sinorhizobium meliloti | Growth on glucose | Normalized to cell pellet weight | [8] |
| Growth on erythritol | Normalized to cell pellet weight | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the analysis of the this compound biosynthesis pathway.
4.1. Spectrophotometric Assay for Transketolase Activity
This protocol is adapted from the erythrocyte transketolase activity coefficient (ETKAC) assay, a functional test for thiamine (vitamin B1) status, as thiamine pyrophosphate is a cofactor for transketolase.[9][10][11][12]
Principle: The activity of transketolase is measured in a coupled enzyme system. The glyceraldehyde 3-phosphate (G3P) produced by transketolase is converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI). DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the transketolase activity.
Reagents:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.6
-
Substrate Solution: 50 mM Ribose 5-phosphate and 50 mM Xylulose 5-phosphate in Reaction Buffer
-
Coupling Enzyme Mix: Triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GPDH) in Reaction Buffer
-
NADH Solution: 10 mM NADH in Reaction Buffer
-
Thiamine Pyrophosphate (TPP) Solution: 1 mM TPP in Reaction Buffer
-
Sample: Cell or tissue lysate
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, Coupling Enzyme Mix, and NADH Solution in a cuvette.
-
Add the cell or tissue lysate to the reaction mixture and incubate for 5 minutes at 37°C to allow for the consumption of any endogenous substrates.
-
Initiate the reaction by adding the Substrate Solution and TPP Solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of transketolase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the assay conditions.
4.2. Spectrophotometric Assay for Transaldolase Activity
This protocol is based on a coupled enzyme assay where the products of the transaldolase reaction are further metabolized, leading to a change in NADH absorbance.[6][13]
Principle: Transaldolase catalyzes the reaction between fructose 6-phosphate and erythrose 4-phosphate to produce sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate (G3P). The G3P is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI), and DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH) with the oxidation of NADH. The rate of decrease in absorbance at 340 nm is proportional to the transaldolase activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl2
-
Substrate Solution: 20 mM Fructose 6-phosphate and 10 mM Erythrose 4-phosphate in Assay Buffer
-
Coupling Enzyme Mix: Triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GPDH) in Assay Buffer
-
NADH Solution: 10 mM NADH in Assay Buffer
-
Sample: Purified enzyme or cell/tissue lysate
Procedure:
-
In a cuvette, combine Assay Buffer, Coupling Enzyme Mix, and NADH Solution.
-
Add the enzyme sample and incubate for a few minutes to establish a baseline.
-
Start the reaction by adding the Substrate Solution.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the transaldolase activity from the linear rate of absorbance change.
4.3. Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of S7P from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: Metabolites are extracted from the biological matrix and separated by liquid chromatography. The separated metabolites are then ionized and detected by a tandem mass spectrometer. S7P is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Materials:
-
Biological sample (cells or tissue)
-
Quenching Solution: 60% methanol (B129727) at -40°C
-
Extraction Solvent: 80% methanol at -80°C
-
LC-MS/MS system equipped with a suitable column (e.g., HILIC or anion-exchange)
-
S7P analytical standard
Procedure:
-
Quenching and Extraction:
-
Rapidly quench metabolic activity by adding the cold Quenching Solution to the sample.
-
Centrifuge to pellet the cellular debris.
-
Extract the metabolites from the pellet using the cold Extraction Solvent.
-
Centrifuge and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto the LC-MS/MS system.
-
Separate the metabolites using an appropriate chromatographic method.
-
Detect S7P using multiple reaction monitoring (MRM) mode, with specific precursor and product ion transitions.
-
-
Quantification:
-
Generate a standard curve using the S7P analytical standard.
-
Quantify the amount of S7P in the sample by comparing its peak area to the standard curve.
-
The following diagram illustrates a typical experimental workflow for the quantification of S7P using LC-MS/MS.
References
- 1. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Sweet siblings with different faces: the mechanisms of FBP and F6P aldolase, transaldolase, transketolase and phosphoketolase revisited in light of recent structural data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transketolase - Wikipedia [en.wikipedia.org]
- 6. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 10. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Central Role of D-Sedoheptulose 7-Phosphate in the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of D-Sedoheptulose 7-phosphate (S7P) within the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). As a key seven-carbon sugar phosphate intermediate, S7P stands at a critical metabolic nexus, influencing biosynthetic processes and cellular redox balance. This document details the synthesis and fate of S7P, presents quantitative data on relevant enzymatic reactions and metabolite concentrations, and provides comprehensive experimental protocols for its study.
Introduction: The Significance of this compound
The Pentose Phosphate Pathway is a fundamental metabolic route that operates in parallel to glycolysis. It is responsible for producing NADPH, a primary cellular reductant, and the precursors for nucleotide biosynthesis. The pathway is divided into an oxidative phase, which generates NADPH, and a non-oxidative phase, which involves the interconversion of sugar phosphates. This compound is a central metabolite in this non-oxidative branch, linking the metabolism of three, four, five, six, and seven-carbon sugars.[1] Its strategic position makes it a crucial regulator of carbon flux between glycolysis and the PPP, with significant implications for cellular proliferation, antioxidant defense, and the biosynthesis of aromatic amino acids.
Synthesis and Reactions of this compound
This compound is primarily synthesized and consumed through the actions of two key enzymes in the non-oxidative PPP: transketolase and transaldolase.
Synthesis via Transketolase
Transketolase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[2] In the context of S7P synthesis, transketolase transfers a two-carbon fragment from xylulose 5-phosphate (Xu5P) to ribose 5-phosphate (R5P), yielding S7P and glyceraldehyde 3-phosphate (G3P).[3]
Reaction: Ribose 5-phosphate (C5) + Xylulose 5-phosphate (C5) ⇌ Sedoheptulose (B1238255) 7-phosphate (C7) + Glyceraldehyde 3-phosphate (C3)[4]
Conversion by Transaldolase
Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor, S7P, to an aldose acceptor, glyceraldehyde 3-phosphate.[5] This reaction produces fructose (B13574) 6-phosphate (F6P), a glycolytic intermediate, and erythrose 4-phosphate (E4P), a precursor for the synthesis of aromatic amino acids.[6]
Reaction: Sedoheptulose 7-phosphate (C7) + Glyceraldehyde 3-phosphate (C3) ⇌ Fructose 6-phosphate (C6) + Erythrose 4-phosphate (C4)[7]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes that metabolize S7P and the intracellular concentrations of this metabolite.
Enzyme Kinetics
| Enzyme | Organism/Tissue | Substrate | Apparent K_m_ (mM) | Reference |
| Transaldolase | Rat Liver | Erythrose 4-phosphate | 0.13 | [8] |
| Transaldolase | Rat Liver | Fructose 6-phosphate | 0.30 - 0.35 | [8] |
| Transketolase | Rat Liver | Ribose 5-phosphate | 0.3 | [8] |
| Transketolase | Rat Liver | Xylulose 5-phosphate | 0.5 | [8] |
| Phosphoketolase (promiscuous activity) | E. coli | Sedoheptulose 7-phosphate | 68.1 | [9] |
Intracellular Concentrations of this compound
| Cell Type / Condition | Concentration | Reference |
| E. coli (Wild Type) | ~ 0.1 mM | [9] |
| E. coli (ΔtktAB Δzwf with overexpressed PKT) | ~ 3 mM | [9] |
| Transaldolase-deficient human lymphoblasts | Elevated levels | [10] |
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathways and experimental procedures are crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
The Pentose Phosphate Pathway and the Central Role of S7P
Caption: The central role of Sedoheptulose 7-Phosphate in the Pentose Phosphate Pathway.
Experimental Workflow for S7P Quantification by LC-MS/MS
Caption: Workflow for quantifying this compound using LC-MS/MS.
Experimental Protocols
Detailed methodologies are essential for the reproducible study of this compound and the enzymes involved in its metabolism.
Coupled Spectrophotometric Assay for Transaldolase Activity
This protocol is adapted from established methods for measuring transaldolase activity by coupling the production of glyceraldehyde 3-phosphate to the oxidation of NADH.[11]
Principle: Transaldolase catalyzes the conversion of S7P and G3P to F6P and E4P. In the reverse direction, which is often more convenient to measure, it converts F6P and E4P to S7P and G3P. The G3P produced is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI), and DHAP is subsequently reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
Substrates:
-
100 mM Fructose 6-phosphate
-
10 mM Erythrose 4-phosphate
-
-
Coupling Enzymes:
-
Triosephosphate isomerase (TPI) (~10 units/mL)
-
Glycerol-3-phosphate dehydrogenase (G3PDH) (~10 units/mL)
-
-
Cofactor: 10 mM NADH
-
Enzyme Sample: Purified transaldolase or cell lysate
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL Assay Buffer
-
50 µL 100 mM Fructose 6-phosphate
-
20 µL 10 mM Erythrose 4-phosphate
-
20 µL 10 mM NADH
-
10 µL TPI/G3PDH enzyme mix
-
-
Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium and to record the background rate of NADH oxidation.
-
Initiate the reaction by adding 50 µL of the enzyme sample.
-
Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance change, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Coupled Spectrophotometric Assay for Transketolase Activity
This protocol measures transketolase activity by coupling the formation of glyceraldehyde 3-phosphate to the oxidation of NADH.[12]
Principle: Transketolase converts xylulose 5-phosphate and ribose 5-phosphate to sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate. The G3P produced is measured using the same TPI/G3PDH coupled system as described for the transaldolase assay.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl₂ and 0.1 mM thiamine pyrophosphate (TPP)
-
Substrates:
-
50 mM Ribose 5-phosphate
-
20 mM Xylulose 5-phosphate
-
-
Coupling Enzymes:
-
Triosephosphate isomerase (TPI) (~10 units/mL)
-
Glycerol-3-phosphate dehydrogenase (G3PDH) (~10 units/mL)
-
-
Cofactor: 10 mM NADH
-
Enzyme Sample: Purified transketolase or cell lysate
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
840 µL Assay Buffer
-
50 µL 50 mM Ribose 5-phosphate
-
20 µL 10 mM NADH
-
10 µL TPI/G3PDH enzyme mix
-
-
Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium and record the background rate.
-
Initiate the reaction by adding 30 µL of 20 mM Xylulose 5-phosphate and 50 µL of the enzyme sample.
-
Immediately mix and monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
Metabolite Extraction from Adherent Mammalian Cells for LC-MS/MS Analysis
This protocol provides a general procedure for quenching metabolism and extracting polar metabolites, including S7P, from adherent cells.[13]
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C 80% methanol/water (v/v)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >14,000 x g
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl to remove any remaining medium.
-
Immediately add a sufficient volume of -80°C 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm dish). This step rapidly quenches enzymatic activity.
-
Place the dish on dry ice and use a cell scraper to detach the cells into the methanol solution.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Dry the metabolite extract completely using a nitrogen evaporator or a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
-
Prior to LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water).
Conclusion and Future Directions
This compound is a cornerstone of the non-oxidative pentose phosphate pathway, orchestrating the flow of carbon between critical metabolic routes. Its synthesis and degradation are tightly controlled by the enzymes transketolase and transaldolase, and its intracellular concentration can be indicative of the metabolic state of the cell. The methodologies presented in this guide provide a robust framework for researchers and drug development professionals to investigate the role of S7P in health and disease.
Future research should focus on elucidating the allosteric regulation of transketolase and transaldolase, which could reveal novel targets for therapeutic intervention. Furthermore, advanced metabolic flux analysis techniques will be instrumental in quantifying the dynamic redistribution of carbon through the PPP in response to various stimuli and disease states, further highlighting the critical role of this compound in cellular metabolism.
References
- 1. Sedoheptulose 7-phosphate - Wikipedia [en.wikipedia.org]
- 2. Transketolase - Wikipedia [en.wikipedia.org]
- 3. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enzyme-database.org [enzyme-database.org]
- 5. Transaldolase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transaldolase deficiency influences the pentose phosphate pathway, mitochondrial homoeostasis and apoptosis signal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Discovery and Significance of D-Sedoheptulose 7-Phosphate in Metabolic Routes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Sedoheptulose 7-phosphate (S7P) is a crucial seven-carbon sugar phosphate (B84403) that serves as a key intermediate in central carbon metabolism. Its discovery was pivotal to the elucidation of the Pentose (B10789219) Phosphate Pathway (PPP) and the Calvin-Benson cycle, revealing the intricate connections between carbohydrate metabolism, nucleotide biosynthesis, and the fixation of carbon dioxide. This technical guide provides an in-depth exploration of the discovery of S7P, its role in metabolic pathways, quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for its analysis, and its emerging significance as a target for drug development.
Historical Perspective: The Unraveling of a Central Metabolic Intermediate
The discovery of this compound is intrinsically linked to the groundbreaking work of Melvin Calvin, Andrew Benson, and James Bassham in the mid-20th century on the path of carbon in photosynthesis.[1] Using carbon-14 (B1195169) radioisotope labeling, they meticulously traced the incorporation of CO2 into various organic molecules in algae. Their work, which led to the elucidation of the Calvin-Benson cycle, identified a seven-carbon sugar phosphate as a key intermediate.[2][3] Benson's research was particularly instrumental in identifying sedoheptulose (B1238255) phosphate and demonstrating its importance.[2] This discovery was not only fundamental to understanding photosynthetic carbon fixation but also had significant implications for understanding carbohydrate metabolism in non-photosynthetic organisms.[2] The identification of S7P in yeast by Horecker and Smyrniotis further solidified its role in the universally conserved Pentose Phosphate Pathway.[2]
Metabolic Significance of this compound
This compound occupies a central position in two fundamental metabolic pathways: the Pentose Phosphate Pathway and the Calvin-Benson Cycle.
The Pentose Phosphate Pathway (PPP)
In the non-oxidative phase of the PPP, S7P is a key intermediate that links five-carbon sugars with the glycolytic pathway. It is synthesized by the enzyme transketolase , which transfers a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate. Subsequently, transaldolase transfers a three-carbon unit from S7P to glyceraldehyde 3-phosphate, yielding erythrose 4-phosphate and the glycolytic intermediate fructose (B13574) 6-phosphate. This reversibility allows the cell to adapt the output of the PPP to its metabolic needs, whether for nucleotide synthesis (requiring ribose 5-phosphate) or for NADPH production.
The Calvin-Benson Cycle
In photosynthetic organisms, S7P is a critical component of the regenerative phase of the Calvin-Benson cycle, which is responsible for regenerating the CO2 acceptor molecule, ribulose 1,5-bisphosphate. Similar to the PPP, its formation and conversion are catalyzed by transketolase and aldolase. The proper flux through this part of the cycle is essential for sustained carbon fixation.
Quantitative Data
Understanding the quantitative aspects of S7P metabolism is crucial for metabolic engineering and drug development. Below are tables summarizing key quantitative data.
Table 1: Enzyme Kinetic Properties
| Enzyme | Substrate | Organism/Tissue | Apparent Km (mM) |
| Transaldolase | Erythrose 4-phosphate | Rat Liver | 0.13 |
| Erythrose 4-phosphate | Hepatoma 3924A | 0.17 | |
| Fructose 6-phosphate | Rat Liver / Hepatoma 3924A | 0.30 - 0.35 | |
| Transketolase | Ribose 5-phosphate | Rat Liver / Hepatoma 3924A | 0.3 |
| Xylulose 5-phosphate | Rat Liver / Hepatoma 3924A | 0.5 |
Data sourced from a study on normal, neoplastic, differentiating, and regenerating liver.[4]
Table 2: Cellular Concentrations of this compound
| Condition | Organism/Cell Type | S7P Concentration (µmol/L or µmol/mg protein) | Fold Change (vs. Control) |
| Wild Type | E. coli | ~100 µM | - |
| ΔtktAB Δzwf with overexpressed PKT | E. coli | ~3000 µM | ~30 |
| Transaldolase Deficiency | Human Fibroblasts | 7.43 and 26.46 µmol/mg protein | 24-85 |
| Transaldolase Deficiency | Human Lymphoblasts | 16.03 µmol/mg protein | ~8-26 |
| Transaldolase Deficiency | Human Bloodspots | 5.19 and 5.43 µmol/L | ~1.5-11 |
Data for E. coli from a study on artificial pathway emergence.[5] Data for transaldolase deficiency from a study on quantifying PPP intermediates.[4]
Experimental Protocols
Accurate measurement of S7P and the activity of related enzymes is fundamental for research in this area.
Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific method for the quantification of S7P in biological samples.[6][7]
Methodology Overview:
-
Sample Preparation: Biological samples (e.g., cell pellets, tissue homogenates) are rapidly quenched to halt metabolic activity. Metabolites are then extracted, typically using a cold solvent mixture such as methanol/water.
-
Chromatographic Separation: The extracted metabolites are separated using liquid chromatography. Due to the polar nature of sugar phosphates, ion-pair reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) are commonly employed.
-
Mass Spectrometry Detection: The separated metabolites are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer. Quantification is achieved by comparing the signal of S7P in the sample to that of a known concentration of an isotopically labeled internal standard.
Enzymatic Assay for Transketolase Activity
Transketolase activity can be measured spectrophotometrically in a coupled enzyme assay.
Principle: Transketolase catalyzes the conversion of xylulose 5-phosphate and ribose 5-phosphate to S7P and glyceraldehyde 3-phosphate (G3P). The G3P produced is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, which is subsequently reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Xylulose 5-phosphate (substrate)
-
Ribose 5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP, cofactor)
-
MgCl2
-
NADH
-
Triosephosphate isomerase (coupling enzyme)
-
Glycerol-3-phosphate dehydrogenase (coupling enzyme)
-
Enzyme sample
Procedure:
-
Prepare a reaction mixture containing all reagents except the enzyme sample in a cuvette.
-
Incubate at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the decrease in absorbance at 340 nm over time.
Enzymatic Assay for Transaldolase Activity
Transaldolase activity can also be determined using a coupled spectrophotometric assay.[7]
Principle: Transaldolase transfers a dihydroxyacetone group from fructose 6-phosphate to erythrose 4-phosphate, producing S7P and G3P. The G3P is then measured as in the transketolase assay.
Reagents:
-
Assay Buffer (e.g., 250 mM Glycylglycine, pH 7.7)
-
Fructose 6-phosphate (substrate)
-
Erythrose 4-phosphate (substrate)
-
NADH
-
Triosephosphate isomerase (coupling enzyme)
-
α-Glycerophosphate dehydrogenase (coupling enzyme)
-
Enzyme sample
Procedure:
-
Combine all reagents except the enzyme sample in a cuvette.
-
Equilibrate to the assay temperature (e.g., 25°C).
-
Start the reaction by adding the enzyme sample.
-
Record the rate of decrease in absorbance at 340 nm.
References
- 1. Deciphering the Benson-Bassham-Calvin Cycle - Encyclopedia of the Environment [encyclopedie-environnement.org]
- 2. esalq.usp.br [esalq.usp.br]
- 3. Discovery of the canonical Calvin-Benson cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) | Springer Nature Experiments [experiments.springernature.com]
Enzymes Acting on D-Sedoheptulose 7-Phosphate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sedoheptulose 7-phosphate (S7P) is a key seven-carbon sugar phosphate (B84403) that serves as a central intermediate in crucial metabolic pathways, including the pentose (B10789219) phosphate pathway (PPP) and the Calvin cycle.[1][2] Its metabolism is tightly regulated by a specific set of enzymes that catalyze its formation and conversion, thereby influencing cellular biosynthesis, energy balance, and redox status. Dysregulation of these enzymes has been implicated in various diseases, making them attractive targets for drug development. This technical guide provides an in-depth overview of the core enzymes that act on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated metabolic pathways.
Core Enzymes and Their Metabolic Roles
The metabolism of this compound is primarily governed by the following enzymes:
-
Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose phosphate pathway and the Calvin cycle.[3] It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. In one of its key reactions, it forms S7P from ribose-5-phosphate (B1218738) and xylulose-5-phosphate.[3]
-
Transaldolase (TAL): Another crucial enzyme of the non-oxidative PPP, transaldolase catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety. It acts on S7P and glyceraldehyde-3-phosphate to produce erythrose-4-phosphate and fructose-6-phosphate.[4]
-
Sedoheptulokinase (SHPK): This enzyme specifically phosphorylates sedoheptulose (B1238255) to generate this compound, thereby channeling free sedoheptulose into the pentose phosphate pathway.[1][5]
-
Sedoheptulose-bisphosphatase (SBPase): A key regulatory enzyme in the Calvin cycle, SBPase catalyzes the dephosphorylation of sedoheptulose-1,7-bisphosphate to yield this compound.[6]
-
D-Sedoheptulose-7-phosphate Isomerase (GmhA): This enzyme is critical in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. It catalyzes the isomerization of this compound to D-glycero-D-manno-heptose 7-phosphate, the first committed step in the synthesis of the heptose core of LPS.[7][8]
Quantitative Data on Enzyme Kinetics
The following tables summarize the available quantitative data for the key enzymes acting on this compound and its related substrates.
Table 1: Kinetic Parameters of Transketolase
| Organism/Tissue | Substrate(s) | Km (mM) | Vmax | kcat (s-1) | Optimal pH | Reference(s) |
| Pig Liver | Ribose 5-phosphate | 0.3 | - | - | 7.6 | [2] |
| Pig Liver | Xylulose 5-phosphate | 0.5 | - | - | 7.6 | [2] |
| E. coli | Sedoheptulose 7-phosphate | 68.1 (for phosphoketolase with S7P as substrate) | - | - | - | [9] |
Table 2: Kinetic Parameters of Transaldolase
| Organism/Tissue | Substrate(s) | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Reference(s) |
| Normal Rat Liver | Erythrose 4-phosphate | 0.13 | - | - | 6.9 - 7.2 | [2] |
| Normal Rat Liver | Fructose 6-phosphate | 0.30 - 0.35 | - | - | 6.9 - 7.2 | [2] |
| Methanocaldococcus jannaschii | Fructose 6-phosphate | 0.65 (at 50°C) | 12.0 (at 50°C) | - | - | [10] |
| Methanocaldococcus jannaschii | Erythrose 4-phosphate | 0.0278 (at 50°C) | 12.0 (at 50°C) | - | - | [10] |
Table 3: Kinetic Parameters of Sedoheptulose-bisphosphatase
| Organism/Tissue | Substrate | Km (µM) | Specificity Constant (kcat/Km) (M-1s-1) | Optimal pH | Reference(s) |
| Spinach Chloroplast | Sedoheptulose 1,7-bisphosphate | - | 1.62 x 106 | - | [11] |
| Bacillus methanolicus (GlpX homologue) | Sedoheptulose 1,7-bisphosphate | 14 ± 0.5 | - | - |
Table 4: Activity of Sedoheptulokinase
| Enzyme Source | Substrate | Specific Activity | Reference(s) |
| Mouse recombinant | Sedoheptulose | Virtually specific for sedoheptulose | [12] |
Table 5: Kinetic Parameters of D-Sedoheptulose-7-phosphate Isomerase (GmhA)
| Organism | Substrate | Km | Vmax | kcat | Optimal pH | Reference(s) |
| E. coli | This compound | - | - | - | - | [7] |
Note: Comprehensive kinetic data for all enzymes, particularly with this compound as a direct substrate, is not uniformly available in the literature. The tables represent the most relevant data found.
Experimental Protocols
This section provides detailed methodologies for the purification and enzymatic assay of the key enzymes involved in this compound metabolism.
Protein Purification Protocols
1. Purification of Transketolase from Human Erythrocytes (Solvent Denaturation Method) [13]
-
Hemolysate Preparation: Prepare a hemolysate from human erythrocytes.
-
Solvent Denaturation:
-
To every 100 ml of hemolysate, stir in 82 ml of 95% ethanol (B145695) (pre-cooled to -20°C).
-
Slowly add 35 ml of carbon tetrachloride (at 25°C) over a 90-second interval while stirring.
-
-
Centrifugation: Centrifuge the mixture to pellet the denatured proteins.
-
Supernatant Collection: The supernatant contains the enriched transketolase.
-
Further Purification (Optional): The enriched extract can be further purified using techniques like immunoaffinity chromatography.
2. Purification of Transaldolase from Thermoplasma acidophilum
-
Cell Lysis: Lyse E. coli cells expressing the recombinant transaldolase.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Perform fractional ammonium sulfate precipitation (50-80% saturation) to enrich the transaldolase.
-
Anion-Exchange Chromatography:
-
Resuspend the pellet and dialyze against 20 mM Tris-HCl pH 7.5.
-
Apply the sample to a Fractogel EMD TMAE (S) anion-exchange column.
-
Elute with a linear gradient of NaCl (up to 1 M) in 20 mM Tris pH 7.5.
-
-
Heat Precipitation: Heat the pooled active fractions for 20 minutes at 333 K to precipitate heat-labile proteins.
-
Buffer Exchange: Exchange the buffer of the purified protein to 20 mM glycylglycine (B550881) pH 7.5 for storage.
Enzymatic Assay Protocols
1. Transketolase Activity Assay [13]
This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH in a coupled enzymatic reaction.
-
Reaction Mixture:
-
Assay solution containing NADTI/GPH/TIN (components not fully specified in the source, but likely includes coupling enzymes and substrates)
-
Ribose-5-phosphate (R-5-P) as the acceptor substrate
-
Enzyme extract
-
-
Procedure:
-
Prepare the reaction mixture in a cuvette.
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the decrease in absorbance at 340 nm at 37°C.
-
The rate of NADH oxidation is proportional to the transketolase activity.
-
2. Transaldolase Activity Assay
This is a coupled spectrophotometric assay.
-
Reaction Components:
-
Buffer: e.g., 50 mM Imidazole, pH 7.5
-
Substrates: Fructose-6-phosphate and Erythrose-4-phosphate
-
Coupling Enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase
-
Cofactor: NADH
-
-
Procedure:
-
Combine all components except the transaldolase enzyme in a cuvette.
-
Incubate to allow temperature equilibration.
-
Initiate the reaction by adding the transaldolase sample.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
3. Sedoheptulokinase Activity Assay
This assay involves measuring the formation of the product, sedoheptulose-7-phosphate.
-
Principle: The assay quantifies the ATP-dependent phosphorylation of sedoheptulose.
-
Procedure (adapted from fibroblast homogenate studies):
-
Incubate the enzyme source (e.g., purified sedoheptulokinase) with sedoheptulose and ATP in an appropriate buffer.
-
Stop the reaction after a defined time.
-
Analyze the reaction mixture for the formation of sedoheptulose-7-phosphate using techniques like HPLC.
-
4. Sedoheptulose-bisphosphatase Activity Assay (Coupled Assay)
-
Principle: The production of sedoheptulose-7-phosphate is coupled to other enzymatic reactions that lead to a measurable change, such as NAD(P)H oxidation or reduction.
-
Coupled Reaction Example:
-
Sedoheptulose-1,7-bisphosphate → Sedoheptulose-7-phosphate + Pi (catalyzed by SBPase)
-
The subsequent reactions can involve transaldolase and other enzymes of the PPP, ultimately leading to the consumption of a measurable substrate.
-
-
Detection: The activity can be determined by measuring the release of inorganic phosphate (Pi) using a colorimetric method.
5. D-Sedoheptulose-7-phosphate Isomerase (GmhA) Assay (Luminescent Assay)
-
Principle: This assay is based on the detection of the product of the GmhA-coupled reaction.
-
General Procedure:
-
The isomerization of S7P to D-glycero-D-manno-heptose 7-phosphate is coupled to subsequent enzymatic reactions in the LPS biosynthesis pathway.
-
One of the downstream reactions consumes ATP, and the depletion of ATP can be measured using a luciferase-based luminescent assay (e.g., Kinase-Glo).
-
The decrease in luminescence is proportional to the GmhA activity.
-
Signaling Pathways and Regulatory Logic
The enzymes acting on this compound are integral components of central metabolic pathways. Their activity is tightly regulated to meet the cell's metabolic demands.
Pentose Phosphate Pathway
The pentose phosphate pathway is a major hub for the synthesis of NADPH and precursors for nucleotide biosynthesis. The flux through the non-oxidative branch, where S7P is a key intermediate, is largely controlled by the availability of substrates and the allosteric regulation of its enzymes.
Caption: The central role of this compound in the non-oxidative Pentose Phosphate Pathway.
Calvin Cycle
In photosynthetic organisms, the Calvin cycle is responsible for carbon fixation. Sedoheptulose-bisphosphatase is a key regulatory point in the regeneration phase of this cycle.
References
- 1. Sedoheptulose kinase regulates cellular carbohydrate metabolism by sedoheptulose 7-phosphate supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transketolase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. graphpad.com [graphpad.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound isomerase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The significance of sedoheptulose 1,7-bisphosphate in the metabolism and regulation of the pentose pathway in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
D-Sedoheptulose 7-Phosphate: A Critical Precursor for High-Value Secondary Metabolites
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
D-Sedoheptulose 7-phosphate (S7P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental component of primary metabolism.[1][2] The PPP is crucial for generating NADPH, which supplies reducing power for biosynthesis and protection against oxidative stress, and for producing precursors for nucleotide biosynthesis.[1][3] S7P is synthesized by the enzyme transketolase and catabolized by transaldolase.[1][2] Beyond its role in central carbon metabolism, S7P serves as a critical branch-point metabolite, channeling carbon from primary metabolism into a diverse array of biosynthetic pathways for secondary metabolites.[4] This guide explores the pivotal role of S7P as a precursor for several classes of valuable natural products, details metabolic engineering strategies to enhance their production, and provides relevant experimental protocols.
This compound in the Pentose Phosphate Pathway
The pentose phosphate pathway is the primary route for the synthesis and degradation of S7P. The pathway's non-oxidative branch, where S7P resides, is a hub for interconverting sugars with different carbon lengths, thus linking glycolysis and other major metabolic routes. The bioavailability of S7P can act as a rheostat for carbon flux at the interface of glycolysis and the pentose phosphate pathway.[5]
S7P as a Precursor for Secondary Metabolites
S7P is the starting point for the biosynthesis of several important classes of natural products, including antibiotics and photoprotective compounds.
Heptose-Containing Antibiotics
Seven-carbon sugars are integral components of several important antibiotics.[6][7] S7P is a common precursor for the heptose moieties of both septacidin (B1681074) and hygromycin B, though they are synthesized through different pathways.[6][7]
-
Septacidin: This nucleoside antibiotic possesses antitumor and antifungal properties.[6][7] In the septacidin producer, a gram-positive bacterium, S7P is converted to ADP-L-glycero-β-D-manno-heptose.[6][7] This pathway, involving the enzymes SepB, SepL, and SepC, is surprisingly shared with the lipopolysaccharide (LPS) biosynthesis pathway of gram-negative bacteria.[6][7]
-
Hygromycin B: An aminoglycoside anthelmintic agent, hygromycin B contains a D-heptopyranose moiety also derived from S7P.[6][7] The biosynthesis involves a key isomerase, HygP, which catalyzes consecutive isomerizations to control the stereochemistry at both the C2 and C3 positions, a rare function for sugar isomerases.[6][7]
Shikimate Pathway-Derived Metabolites
The shikimate pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, plants, fungi, and algae.[8][9] This pathway is a major target for herbicides, such as glyphosate, as it is absent in mammals.[8][10] The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P).[8][10] S7P is directly linked to the shikimate pathway as its precursor, E4P, is generated from S7P via the action of the enzyme transaldolase. Consequently, S7P serves as an upstream precursor to a vast range of secondary metabolites derived from aromatic amino acids, including:
A notable example of the interplay between S7P metabolism and the shikimate pathway is the discovery of 7-deoxy-sedoheptulose (7dSh), a natural antimetabolite produced by cyanobacteria.[10][13] 7dSh inhibits 3-dehydroquinate (B1236863) synthase, a key enzyme in the shikimate pathway, leading to the accumulation of its substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[10] This demonstrates its potential as a natural antimicrobial and herbicidal agent.[10][13]
Mycosporine-like Amino Acids (MAAs)
MAAs are a class of colorless, water-soluble, UV-absorbing compounds found in a wide range of marine and freshwater organisms, particularly cyanobacteria.[4] They function as potent photoprotectants. The biosynthesis of the core cyclohexenone structure of MAAs is derived from S7P, highlighting another significant role for this precursor in the production of specialized metabolites.[4]
Quantitative Data
Metabolic engineering efforts can dramatically alter intracellular concentrations of S7P, thereby increasing flux towards desired secondary metabolites.
| Strain | Condition | Intracellular S7P Concentration (mM) | Fold Change | Reference |
| E. coli WT | Steady-state | ~ 0.1 | - | [14] |
| E. coli ΔtktAB Δzwf + PKT overexpression | Steady-state | ~ 3.0 | ~30x | [14] |
Table 1: Change in this compound concentration in engineered E. coli.
Metabolic Engineering Strategies
Enhancing the production of S7P-derived secondary metabolites often requires significant metabolic rewiring. The goal is to increase the intracellular pool of S7P and direct it efficiently towards the biosynthetic pathway of interest.
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of S7P from microbial cells.
1. Sample Collection and Metabolite Extraction: a. Rapidly quench metabolic activity by transferring a defined volume of cell culture (e.g., 1 mL) into a pre-chilled quenching solution (e.g., -20°C 60% methanol). b. Centrifuge the quenched cells at high speed (e.g., 10,000 x g) at 4°C to pellet them. c. Discard the supernatant and resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol). d. Lyse the cells using physical methods such as bead beating or sonication, ensuring the sample remains cold. e. Centrifuge to pellet cell debris. Collect the supernatant containing the metabolites.
2. LC-MS/MS Analysis: a. Chromatography: Separate the metabolites using a suitable liquid chromatography method. For phosphorylated sugars like S7P, hydrophilic interaction liquid chromatography (HILIC) is often effective.
- Column: HILIC column (e.g., SeQuant ZIC-pHILIC).
- Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) carbonate). b. Mass Spectrometry: Detect and quantify S7P using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray Ionization (ESI) in negative mode.
- MRM Transition: Monitor a specific precursor-to-product ion transition for S7P (e.g., m/z 289 -> m/z 97). c. Quantification: Determine the concentration of S7P by comparing its peak area to a standard curve generated from authentic S7P standards. Normalize the concentration to the initial cell biomass (e.g., by cell count or dry cell weight).
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Protocol 2: Enzymatic Assay for Sedoheptulose-7-Phosphate Isomerase (GmhA) Activity
This protocol is based on the characterization of GmhA, the enzyme catalyzing the first committed step in ADP-heptose biosynthesis.[15]
1. Principle: The isomerization of S7P to D-glycero-D-manno-heptose 7-phosphate is monitored by coupling the reaction to subsequent enzymes in the pathway and measuring the consumption of a cofactor like ATP or NADH/NADPH, or by directly measuring the product formation using chromatography (HPLC or LC-MS).
2. Materials and Reagents:
-
Purified GmhA enzyme.
-
This compound substrate.
-
Reaction Buffer: e.g., 50 mM HEPES, pH 7.5, containing MgCl₂.
-
(Optional for coupled assay) Subsequent pathway enzymes and cofactors.
-
Quenching solution (e.g., perchloric acid or methanol).
3. Assay Procedure (Direct Measurement): a. Prepare a reaction mixture containing the buffer and S7P substrate in a microcentrifuge tube. Pre-warm to the desired temperature (e.g., 30°C). b. Initiate the reaction by adding a known amount of purified GmhA enzyme. c. At various time points, withdraw aliquots of the reaction and immediately quench them to stop the reaction. d. Analyze the quenched samples by LC-MS or a suitable HPLC method to separate and quantify the substrate (S7P) and the product (D-glycero-D-manno-heptose 7-phosphate). e. Calculate the initial reaction rate from the linear phase of product formation over time.
4. Data Analysis:
-
Determine kinetic parameters such as Kₘ and k꜀ₐₜ by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Conclusion
This compound is more than a simple intermediate of the pentose phosphate pathway; it is a key metabolic node that provides the seven-carbon scaffold for a variety of structurally complex and biologically active secondary metabolites. Its role as a precursor to antibiotics like septacidin and hygromycin B, its indirect contribution to the vast array of shikimate-derived compounds, and its function as the origin of mycosporine-like amino acids underscore its importance in natural product biosynthesis. A deeper understanding of the regulation and flux through S7P-dependent pathways, aided by the quantitative and analytical methods described, will continue to empower metabolic engineering and synthetic biology efforts to harness these valuable compounds for pharmaceutical and agricultural applications.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0001068) [hmdb.ca]
- 2. Sedoheptulose 7-phosphate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sedoheptulose kinase regulates cellular carbohydrate metabolism by sedoheptulose 7-phosphate supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. d-Sedoheptulose-7-phosphate is a common precursor for the heptoses of septacidin and hygromycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of D-Sedoheptulose 7-Phosphate in Carbon Fixation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the function of D-Sedoheptulose 7-phosphate (S7P) in carbon fixation. As a key intermediate in the Calvin-Benson Cycle, S7P stands at a critical juncture that dictates the efficiency of carbon assimilation and the overall productivity of photosynthetic organisms. This document details the enzymatic reactions governing the synthesis and metabolism of S7P, presents quantitative data on enzyme kinetics and metabolic flux, and provides comprehensive experimental protocols for the study of this vital metabolite. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex regulatory networks involved. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of plant biology, metabolic engineering, and drug development, offering insights that could inform strategies for enhancing photosynthetic efficiency and exploring novel therapeutic interventions.
Introduction
Photosynthetic carbon fixation, the process of converting atmospheric carbon dioxide into organic compounds, is fundamental to life on Earth. The Calvin-Benson Cycle is the primary pathway for this process in plants, algae, and cyanobacteria.[1] Within this intricate cycle, the seven-carbon sugar phosphate (B84403), this compound (S7P), plays a central and indispensable role.[2] S7P is a key intermediate in the regenerative phase of the cycle, where the CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP), is regenerated.[3][4] The metabolism of S7P is tightly regulated and has a significant impact on the overall flux of carbon through the cycle, making it a critical control point.[5][6] Understanding the function and regulation of S7P is therefore paramount for efforts aimed at improving photosynthetic efficiency and for exploring its potential as a target in various biotechnological and therapeutic applications.
The Role of this compound in the Calvin-Benson Cycle
The Calvin-Benson Cycle can be divided into three main phases: carboxylation, reduction, and regeneration. S7P is a key player in the regenerative phase, which involves a series of complex enzymatic reactions to convert triose phosphates back into RuBP.
The formation and consumption of S7P are primarily catalyzed by two enzymes:
-
Sedoheptulose-1,7-bisphosphatase (SBPase): This enzyme catalyzes the irreversible dephosphorylation of sedoheptulose-1,7-bisphosphate (SBP) to produce S7P and inorganic phosphate (Pi).[2][7] SBPase is unique to the Calvin cycle and is considered a key regulatory point, influencing the rate of RuBP regeneration and overall carbon fixation.[4][8] Its activity is tightly controlled by light-dependent redox regulation via the ferredoxin-thioredoxin system, as well as by pH and Mg2+ concentration in the chloroplast stroma.[2][9]
-
Transketolase (TK): This enzyme catalyzes the reversible transfer of a two-carbon unit. In the Calvin cycle, transketolase has two key functions involving S7P. First, it transfers a two-carbon fragment from S7P to glyceraldehyde-3-phosphate (G3P), producing ribose-5-phosphate (B1218738) (R5P) and xylulose-5-phosphate (Xu5P).[10] Both R5P and Xu5P are precursors for RuBP regeneration. Transketolase also catalyzes the reaction between fructose-6-phosphate (B1210287) (F6P) and G3P to produce erythrose-4-phosphate (E4P) and Xu5P.[1]
The central position of S7P in the regenerative phase of the Calvin-Benson Cycle is illustrated in the pathway diagram below.
Quantitative Data
Enzyme Kinetic Parameters
The catalytic efficiency of the enzymes involved in S7P metabolism is crucial for the overall flux of the Calvin cycle. The following table summarizes key kinetic parameters for Sedoheptulose-1,7-bisphosphatase and Transketolase.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (units) | kcat (s-1) | Specificity Constant (kcat/Km) (M-1s-1) | Reference |
| Sedoheptulose-1,7-bisphosphatase | Spinach | Sedoheptulose 1,7-bisphosphate | - | - | - | 1.62 x 106 | [11] |
| Sedoheptulose-1,7-bisphosphatase | Spinach | Fructose 1,6-bisphosphate | - | - | - | 5.5 x 104 | [11] |
| Transketolase | E. coli | β-hydroxypyruvate (donor) | - | - | - | - | [10] |
Note: Comprehensive kinetic data for plant transketolase specific to Calvin cycle substrates is limited in the readily available literature. The data for E. coli transketolase is provided for general reference.
Metabolic Flux Control Coefficients
Flux control coefficients (FCCs) quantify the degree of control that a particular enzyme exerts on the overall flux through a metabolic pathway. An FCC of 1 indicates that a change in the enzyme's activity results in a proportional change in the pathway flux, while an FCC of 0 indicates no control.
| Enzyme | Organism | Condition | Flux Control Coefficient (FCC) | Reference |
| Sedoheptulose-1,7-bisphosphatase | Tobacco | Ambient | 0.2 - 0.35 | |
| Sedoheptulose-1,7-bisphosphatase | Tobacco | Saturating light and CO2 | Approaches 1 | |
| Transketolase | Tobacco | Ambient | - | |
| RuBisCO | Tobacco | Ambient | 0.35 | |
| Fructose-1,6-bisphosphate aldolase | Tobacco | Ambient | 0.2 | |
| Phosphoribulokinase (PRK) | Tobacco | Ambient | < 0.2 |
These data highlight that under certain conditions, particularly high light and CO2, SBPase exerts significant control over the rate of photosynthesis.
Experimental Protocols
Isolation of Intact Chloroplasts from Spinach
This protocol describes a method for isolating functional chloroplasts from spinach leaves, suitable for subsequent metabolic studies.[4][7][12][13]
Materials:
-
Fresh spinach leaves (30 g)
-
Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, 5 mM EGTA, 10 mM NaHCO3, 0.1% (w/v) BSA.[4][7]
-
Percoll solution (40% v/v in CIB)[7]
-
Wash Buffer: 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6)
-
Blender, muslin cloth, centrifuge, centrifuge tubes, soft paintbrush.
Procedure:
-
Pre-chill all buffers, glassware, and the blender to 4°C.
-
Wash spinach leaves and remove midribs.
-
Homogenize the leaves in ice-cold CIB (approximately 150 mL) with short bursts (3 x 5 seconds) in a blender.
-
Filter the homogenate through four layers of muslin cloth into a chilled beaker.
-
Centrifuge the filtrate at 1,000 x g for 7 minutes at 4°C to pellet the chloroplasts.
-
Gently resuspend the pellet in a small volume of CIB using a soft paintbrush.
-
Carefully layer the resuspended chloroplasts onto a 40% Percoll gradient in a centrifuge tube.
-
Centrifuge at 1,700 x g for 6 minutes at 4°C. Intact chloroplasts will form a pellet at the bottom.[7]
-
Carefully remove the upper layers and discard.
-
Resuspend the intact chloroplast pellet in Wash Buffer and centrifuge at 1,000 x g for 5 minutes at 4°C to wash the chloroplasts.
-
Resuspend the final pellet in a minimal volume of Wash Buffer for immediate use or for metabolite extraction.
Quantification of Sedoheptulose 7-Phosphate by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of S7P and other Calvin cycle intermediates from plant tissue or isolated chloroplasts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
Materials:
-
Plant tissue or isolated chloroplasts
-
Quenching solution: -20°C Methanol/Chloroform/Water (6:2:2 v/v/v)
-
Extraction solvent: -20°C Methanol/Water (8:2 v/v) with internal standards (e.g., 13C-labeled S7P)
-
LC-MS/MS system with a suitable column (e.g., mixed-mode or HILIC)[15]
-
Solvents for LC (e.g., acetonitrile, ammonium (B1175870) formate (B1220265) buffer)
Procedure:
-
Quenching: Rapidly freeze the plant tissue or chloroplast suspension in liquid nitrogen to halt metabolic activity.
-
Extraction: Homogenize the frozen sample in pre-chilled extraction solvent.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the supernatant under vacuum or using a speed-vac.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatographic gradient.
-
Detect and quantify S7P and other target metabolites using multiple reaction monitoring (MRM) in negative ionization mode.[15]
-
-
Data Analysis: Quantify the concentration of S7P by comparing its peak area to that of the internal standard.
13CO2 Labeling for Metabolic Flux Analysis
This protocol describes a pulse-chase experiment using 13CO2 to trace the flow of carbon through the Calvin cycle and determine metabolic fluxes.[14][16][17][18]
Materials:
-
Intact plants or algal cultures
-
Airtight labeling chamber
-
13CO2 gas source
-
12CO2 gas source (for the chase)
-
LC-MS/MS system for isotopologue analysis
Procedure:
-
Acclimation: Place the plants or algae in the labeling chamber and allow them to acclimate under constant light and 12CO2 conditions until a steady state of photosynthesis is reached.
-
13CO2 Pulse: Switch the gas supply to the chamber to a mixture containing 13CO2 for a defined period (the "pulse"). This can range from seconds to minutes.
-
Sampling during Pulse: At various time points during the pulse, rapidly harvest and quench samples as described in Protocol 4.2.
-
12CO2 Chase: After the pulse period, switch the gas supply back to 12CO2 (the "chase").
-
Sampling during Chase: Continue to harvest and quench samples at various time points during the chase.
-
Metabolite Extraction and Analysis: Extract metabolites from all samples as described in Protocol 4.2. Analyze the extracts by LC-MS/MS to determine the abundance of different isotopologues (molecules with different numbers of 13C atoms) for S7P and other Calvin cycle intermediates.
-
Flux Calculation: Use the time-course data of 13C incorporation and washout to calculate the metabolic fluxes through the reactions of the Calvin cycle using specialized software.
Conclusion and Future Directions
This compound is undeniably a cornerstone of photosynthetic carbon fixation. Its strategic position in the regenerative phase of the Calvin-Benson Cycle, governed by the tightly regulated SBPase and the versatile transketolase, underscores its importance in controlling the overall efficiency of photosynthesis. The quantitative data presented in this guide highlight the significant control that SBPase can exert on carbon flux, making it a prime target for genetic engineering efforts aimed at enhancing crop productivity.
The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the intricate dynamics of S7P metabolism. Future research should focus on obtaining more comprehensive kinetic data for plant transketolases and on elucidating the complex interplay of allosteric and redox regulation of SBPase from a wider range of photosynthetic organisms. Furthermore, the application of advanced metabolic flux analysis, coupled with proteomic and metabolomic approaches, will be instrumental in building more accurate predictive models of the Calvin cycle.[5][6][19] Such models will be invaluable for in silico experiments to identify novel strategies for optimizing carbon fixation, with profound implications for agriculture, bioenergy, and the development of a sustainable bio-based economy. The role of S7P as a precursor for various secondary metabolites also opens avenues for research in drug discovery and natural product synthesis.[2][20]
References
- 1. Calvin cycle - Wikipedia [en.wikipedia.org]
- 2. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 3. Transketolase - Wikipedia [en.wikipedia.org]
- 4. kth.diva-portal.org [kth.diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic modeling of the Calvin cycle identifies flux control and stable metabolomes in Synechocystis carbon fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pH and kinetic studies of chloroplast sedoheptulose-1,7-bisphosphatase from spinach (Spinacia oleracea) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved Protocol for Intact Chloroplasts and cpDNA Isolation in Conifers | PLOS One [journals.plos.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Stable Isotope Labeling and Quantification of Photosynthetic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolite profiling of Calvin cycle intermediates by HPLC-MS using mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 13CO2-labelling and Sampling in Algae for Flux Analysis of Photosynthetic and Central Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination of long-term 13CO2 labeling and isotopolog profiling allows turnover analysis of photosynthetic pigments in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and fabrication of an improved dynamic flow cuvette for 13CO2 labeling in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Probing Light-Dependent Regulation of the Calvin Cycle Using a Multi-Omics Approach [frontiersin.org]
- 20. Spinach (Spinacia oleracea) chloroplast sedoheptulose-1,7-bisphosphatase. Activation and deactivation, and immunological relationship to fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Sedoheptulose 7-Phosphate in the Non-Oxidative Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP) is a critical metabolic nexus, essential for the synthesis of nucleotide precursors and for maintaining cellular redox balance. At the heart of this pathway lies sedoheptulose (B1238255) 7-phosphate (S7P), a seven-carbon sugar phosphate that serves as a key intermediate. This technical guide provides an in-depth exploration of the synthesis, conversion, and regulation of S7P within the non-oxidative PPP. It details the enzymatic reactions catalyzed by transketolase and transaldolase, presents quantitative data on enzyme kinetics and metabolite concentrations, and outlines experimental protocols for the analysis of this pathway. The intricate interplay between the non-oxidative PPP and glycolysis is also examined, highlighting the role of S7P as a crucial molecular link. This guide is intended to be a comprehensive resource for researchers and professionals in drug development seeking to understand and target this vital metabolic pathway.
Introduction
The pentose phosphate pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis.[1] It is composed of two distinct phases: the oxidative phase, which is responsible for the production of NADPH and the precursor for nucleotide synthesis, ribose 5-phosphate; and the non-oxidative phase, which involves a series of reversible sugar-phosphate interconversions.[2] The non-oxidative branch ensures the flexible use of five-carbon sugars, either for anabolic processes or by redirecting them back into the glycolytic pathway.[3][4]
Sedoheptulose 7-phosphate (S7P) is a central intermediate in the non-oxidative PPP.[5][6] Its metabolism is primarily governed by the enzymes transketolase and transaldolase, which catalyze the transfer of two- and three-carbon units, respectively.[7][8][9] The levels and flux of S7P are tightly regulated and have significant implications for cellular homeostasis, with dysregulation being implicated in various diseases, including cancer and metabolic disorders.[6]
The Role of Sedoheptulose 7-Phosphate in the Non-Oxidative PPP
Sedoheptulose 7-phosphate is formed and consumed in two key reversible reactions within the non-oxidative PPP, effectively linking the metabolism of five-carbon sugars with the glycolytic pathway intermediates, fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate.
Synthesis of Sedoheptulose 7-Phosphate by Transketolase
Transketolase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[9][10] In the context of S7P synthesis, transketolase transfers a two-carbon fragment from xylulose 5-phosphate (a five-carbon ketose) to ribose 5-phosphate (a five-carbon aldose), yielding sedoheptulose 7-phosphate (a seven-carbon ketose) and glyceraldehyde 3-phosphate (a three-carbon aldose).[9][11]
Reaction: Ribose 5-Phosphate (C5) + Xylulose 5-Phosphate (C5) ⇌ Sedoheptulose 7-Phosphate (C7) + Glyceraldehyde 3-Phosphate (C3)
Conversion of Sedoheptulose 7-Phosphate by Transaldolase
Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor.[12] In this reaction, sedoheptulose 7-phosphate acts as the donor, transferring a three-carbon unit to glyceraldehyde 3-phosphate. This reaction produces erythrose 4-phosphate (a four-carbon aldose) and fructose 6-phosphate (a six-carbon ketose), a key intermediate in glycolysis.[12]
Reaction: Sedoheptulose 7-Phosphate (C7) + Glyceraldehyde 3-Phosphate (C3) ⇌ Erythrose 4-Phosphate (C4) + Fructose 6-Phosphate (C6)
Regulation of the Non-Oxidative Pentose Phosphate Pathway
The flux through the non-oxidative PPP is regulated by the availability of its substrates and by the activity of its key enzymes, transketolase and transaldolase.
Transcriptional Regulation
The expression of the genes encoding for transketolase (TKT) and transaldolase (TALDO1) is subject to transcriptional control. For instance, the transcription factor ZNF143 has been shown to regulate the expression of the TALDO1 gene.[13] The TKT gene promoter has binding sites for several transcription factors, including p53, Sp1, and NF-1, suggesting a complex regulatory network.[14]
Post-Translational Modifications
Both transketolase and transaldolase are subject to post-translational modifications that can modulate their activity. Transketolase activity can be influenced by acylations, such as acetylation and malonylation.[1][15] For example, malonylation of lysine (B10760008) 499 in rat brain transketolase has been observed to negatively correlate with its activity.[15] Akt-mediated phosphorylation of transketolase on threonine 382 has been shown to enhance its enzymatic activity.[16]
Allosteric Regulation and Substrate Availability
The activity of the non-oxidative PPP enzymes is also influenced by the concentrations of their substrates and products. The reversible nature of these reactions allows the direction of metabolic flux to be rapidly altered based on the cell's needs for nucleotide precursors or glycolytic intermediates.[3][4]
Interplay with Glycolysis
The non-oxidative PPP is intricately linked with glycolysis, with several shared intermediates. The reactions involving S7P are a prime example of this connection, allowing for the conversion of five-carbon sugars into the glycolytic intermediates fructose 6-phosphate and glyceraldehyde 3-phosphate.[9] This metabolic flexibility enables cells to adapt to varying metabolic demands. For instance, when the demand for NADPH is high, intermediates from the non-oxidative PPP can be recycled back to glucose 6-phosphate to fuel the oxidative branch. Conversely, when nucleotide synthesis is the priority, glycolytic intermediates can be shunted into the non-oxidative PPP to produce more ribose 5-phosphate.
Data Presentation
Quantitative Data on Enzyme Kinetics
| Enzyme | Substrate | Organism/Tissue | Km (mM) | Vmax (µmol/min/mg protein) | Reference |
| Transaldolase | Erythrose 4-phosphate | Rat Liver | 0.13 | Not Reported | [17] |
| Erythrose 4-phosphate | Rat Hepatoma 3924A | 0.17 | Not Reported | [17] | |
| Fructose 6-phosphate | Rat Liver | 0.30 - 0.35 | Not Reported | [17] | |
| Fructose 6-phosphate | Rat Hepatoma 3924A | 0.30 - 0.35 | Not Reported | [17] | |
| Erythrose 4-phosphate | Methanocaldococcus jannaschii | 0.0156 (at 25°C) | 1.0 (at 25°C) | [18] | |
| Erythrose 4-phosphate | Methanocaldococcus jannaschii | 0.0278 (at 50°C) | 12.0 (at 50°C) | [18] | |
| Fructose 6-phosphate | Methanocaldococcus jannaschii | 0.64 (at 25°C) | 1.0 (at 25°C) | [18] | |
| Fructose 6-phosphate | Methanocaldococcus jannaschii | 0.65 (at 50°C) | 12.0 (at 50°C) | [18] | |
| Fructose 6-phosphate | Human | Not Reported | 29 | [19] | |
| Transketolase | Ribose 5-phosphate | Rat Liver | 0.3 | Not Reported | [17] |
| Ribose 5-phosphate | Rat Hepatoma 3924A | 0.3 | Not Reported | [17] | |
| Xylulose 5-phosphate | Rat Liver | 0.5 | Not Reported | [17] | |
| Xylulose 5-phosphate | Rat Hepatoma 3924A | 0.5 | Not Reported | [17] | |
| Ribose 5-phosphate | Mouse Brain | 0.33 | 0.0057 | [20] | |
| Xylulose 5-phosphate | Mouse Brain | 0.12 | 0.0057 | [20] | |
| Thiamine Pyrophosphate | Mouse Brain | 0.007 | 0.0057 | [20] |
Intracellular Concentrations of Sedoheptulose 7-Phosphate
| Cell Type/Tissue | Condition | S7P Concentration (µM) | Reference |
| Transaldolase-deficient patient blood spots | - | 5.19 - 5.43 | [3] |
| Control blood spots | - | 0.49 - 3.33 | [3] |
| Transaldolase-deficient patient fibroblasts | - | 7.43 - 26.46 (µmol/mg protein) | [3] |
| Control fibroblasts | - | 0.31 - 1.14 (µmol/mg protein) | [3] |
| Transaldolase-deficient patient lymphoblasts | - | 16.03 (µmol/mg protein) | [3] |
| Control lymphoblasts | - | 0.61 - 2.09 (µmol/mg protein) | [3] |
| E. coli WT strain | - | ~100 | [20] |
| E. coli ΔtktAB Δzwf with PKT overexpression | - | ~3000 | [20] |
Experimental Protocols
Spectrophotometric Assay for Transaldolase Activity
This protocol is adapted from a standard enzymatic assay for transaldolase.[21]
Principle: The activity of transaldolase is measured in a coupled enzyme system. Transaldolase catalyzes the conversion of fructose 6-phosphate and erythrose 4-phosphate to sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate (GAP). The production of GAP is then coupled to its conversion to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI). Finally, α-glycerophosphate dehydrogenase (α-GDH) reduces DHAP to α-glycerophosphate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the transaldolase activity.
Reagents:
-
Assay Buffer: 250 mM Glycylglycine, pH 7.7 at 25°C.
-
Substrate 1: 100 mM D-Erythrose 4-phosphate.
-
Substrate 2: 200 mM D-Fructose 6-phosphate.
-
Cofactor: 300 mM Magnesium Chloride.
-
Coupling Enzyme System: A solution containing α-Glycerophosphate Dehydrogenase and Triosephosphate Isomerase.
-
NADH Solution: β-Nicotinamide adenine (B156593) dinucleotide, reduced form.
-
Enzyme Sample: A solution containing the transaldolase to be assayed.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, D-erythrose 4-phosphate, D-fructose 6-phosphate, magnesium chloride, NADH, and the coupling enzyme system.
-
Incubate the mixture at 25°C for a few minutes to allow the temperature to equilibrate and to record a baseline rate of NADH oxidation in the absence of the primary enzyme.
-
Initiate the reaction by adding a small volume of the transaldolase enzyme solution to the cuvette.
-
Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot, correcting for the baseline rate.
Calculation of Enzyme Activity: One unit of transaldolase activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of glyceraldehyde 3-phosphate per minute under the specified conditions.
Quantification of Sedoheptulose 7-Phosphate by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of metabolites, including sugar phosphates. The method involves the separation of the analyte of interest from a complex biological matrix using liquid chromatography, followed by its detection and quantification by tandem mass spectrometry.
Sample Preparation:
-
Extraction: Metabolites are extracted from biological samples (e.g., cell pellets, tissue homogenates) using a cold solvent mixture, typically containing methanol, acetonitrile, and water, to quench metabolic activity and precipitate proteins.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: The supernatant containing the metabolites is carefully collected.
-
Derivatization (Optional): In some protocols, derivatization may be employed to improve the chromatographic separation or ionization efficiency of the sugar phosphates.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted metabolites are separated on a liquid chromatography column. For polar analytes like sugar phosphates, hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase chromatography is often used.
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of phosphorylated compounds.
-
Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of S7P) is selected and fragmented, and a specific product ion is monitored. The intensity of this product ion is proportional to the concentration of S7P in the sample. An isotopically labeled internal standard is typically used for accurate quantification.
Metabolic Flux Analysis using Isotopic Tracers
Principle: Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions within a cell.[17][22] Cells are cultured in the presence of a substrate labeled with a stable isotope (e.g., 13C-glucose). The isotopic labeling patterns of downstream metabolites, including S7P, are then measured by mass spectrometry or NMR. By analyzing these labeling patterns in the context of a metabolic network model, the relative or absolute fluxes through the various pathways can be determined.[5]
Experimental Workflow:
-
Isotopic Labeling: Cells or organisms are cultured with a medium containing a stable isotope-labeled substrate (e.g., [1,2-13C2]glucose, [U-13C6]glucose). The system is allowed to reach a metabolic and isotopic steady state.
-
Metabolite Extraction: As described in the LC-MS/MS protocol, metabolites are extracted from the biological samples.
-
Mass Spectrometry Analysis: The isotopic labeling patterns of the metabolites of interest are determined by mass spectrometry (GC-MS or LC-MS).
-
Flux Calculation: The measured labeling data, along with other measured rates (e.g., substrate uptake, product secretion), are used as inputs for a computational model of the metabolic network. This model is then used to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.
Visualizations
Caption: Core reactions of the non-oxidative pentose phosphate pathway.
Caption: General workflow for metabolic flux analysis using isotopic tracers.
Conclusion
Sedoheptulose 7-phosphate is a linchpin metabolite in the non-oxidative pentose phosphate pathway, facilitating the crucial interconversion between pentoses and hexoses/trioses. The enzymes responsible for its metabolism, transketolase and transaldolase, are key players in maintaining cellular metabolic flexibility. A thorough understanding of the regulation and kinetics of these enzymes, as well as the ability to accurately quantify S7P and measure metabolic fluxes through this pathway, are essential for researchers in basic science and drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the role of S7P and the non-oxidative PPP in health and disease, and for the development of novel therapeutic strategies that target this central metabolic hub.
References
- 1. Posttranslational Acylations of the Rat Brain Transketolase Discriminate the Enzyme Responses to Inhibitors of ThDP-Dependent Enzymes or Thiamine Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of sedoheptulose 7-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transketolase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Two isoforms of TALDO1 generated by alternative translational initiation show differential nucleocytoplasmic distribution to regulate the global metabolic network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and functioning mechanism of transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transaldolase - Creative Enzymes [creative-enzymes.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Gene - TALDO1 [maayanlab.cloud]
- 14. genecards.org [genecards.org]
- 15. Posttranslational Acylations of the Rat Brain Transketolase Discriminate the Enzyme Responses to Inhibitors of ThDP-Dependent Enzymes or Thiamine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TKT transketolase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 18. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. TKT transketolase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Pivotal Roles of Transketolase and Transaldolase in Sedoheptulose-7-Phosphate Synthesis: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the enzymatic synthesis of sedoheptulose-7-phosphate (S7P) through the actions of transketolase and transaldolase. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core biochemical reactions, presents quantitative enzymatic data, outlines detailed experimental protocols, and illustrates the intricate regulatory networks governing this crucial metabolic nexus.
Executive Summary
Transketolase (TKT) and transaldolase (TALDO) are central enzymes in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). Their coordinated actions are fundamental for the interconversion of sugar phosphates, ensuring metabolic flexibility and providing essential precursors for nucleotide biosynthesis, aromatic amino acid production, and cell wall synthesis. A key product of these reactions, sedoheptulose-7-phosphate, stands at a critical metabolic crossroads, linking the PPP with glycolysis and other vital biosynthetic pathways. Understanding the precise roles and regulation of TKT and TALDO in S7P synthesis is paramount for developing novel therapeutic strategies targeting metabolic disorders, infectious diseases, and cancer.
The Enzymatic Core of S7P Synthesis
The synthesis of S7P is a key function of the non-oxidative PPP, a pathway that runs parallel to glycolysis and is critical for producing NADPH and the precursors for nucleotide biosynthesis.[1] The two key enzymes responsible for the reversible interconversion of sugar phosphates that lead to S7P are transketolase and transaldolase.
Transketolase: The Two-Carbon Transferase
Transketolase (EC 2.2.1.1) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[2] In the context of S7P synthesis, TKT primarily utilizes xylulose-5-phosphate (X5P) as the two-carbon donor and ribose-5-phosphate (B1218738) (R5P) as the acceptor.[1]
Reaction: Ribose-5-phosphate (5C) + Xylulose-5-phosphate (5C) ⇌ Sedoheptulose-7-phosphate (7C) + Glyceraldehyde-3-phosphate (3C)
This reaction is a critical step in generating the seven-carbon sugar phosphate, S7P. TKT's reliance on TPP (Vitamin B1) as a cofactor is a key mechanistic feature.[3]
Transaldolase: The Three-Carbon Transferase
Transaldolase (EC 2.2.1.2) catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor.[4] Unlike transketolase, transaldolase does not require TPP for its catalytic activity.[3] It acts on the products of the initial transketolase reaction, utilizing S7P as the three-carbon donor and glyceraldehyde-3-phosphate (G3P) as the acceptor.
Reaction: Sedoheptulose-7-phosphate (7C) + Glyceraldehyde-3-phosphate (3C) ⇌ Erythrose-4-phosphate (4C) + Fructose-6-phosphate (6C)
This reaction, while consuming S7P, is reversible and part of the dynamic equilibrium of the non-oxidative PPP that ultimately influences the net production or consumption of S7P based on the metabolic needs of the cell.
Quantitative Analysis of Enzyme Kinetics
The efficiency and substrate preference of transketolase and transaldolase are critical determinants of metabolic flux through the pentose phosphate pathway. The following tables summarize key kinetic parameters for these enzymes from various sources.
| Enzyme | Organism | Substrate(s) | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Transketolase | Saccharomyces cerevisiae | Xylulose-5-phosphate | 0.5 | - | - | [5] |
| Transketolase | Saccharomyces cerevisiae | Ribose-5-phosphate | 0.3 | - | - | [5] |
| Transketolase | Human (Erythrocyte) | Xylulose-5-phosphate | 0.04 | - | - | |
| Transketolase | Human (Erythrocyte) | Ribose-5-phosphate | 0.2 | - | - | |
| Transaldolase | Escherichia coli | Sedoheptulose-7-phosphate | 0.018 | - | - | |
| Transaldolase | Escherichia coli | Glyceraldehyde-3-phosphate | 0.018 | - | - | |
| Transaldolase | Human (Liver) | Erythrose-4-phosphate | 0.13 | - | - | [5] |
| Transaldolase | Human (Liver) | Fructose-6-phosphate | 0.30-0.35 | - | - | [5] |
Signaling Pathways and Regulatory Networks
The synthesis of S7P is tightly regulated to meet the cell's metabolic demands. This regulation occurs at multiple levels, including allosteric control of enzyme activity and transcriptional regulation of enzyme expression.
Allosteric Regulation
While direct allosteric regulation of transketolase and transaldolase is not as extensively characterized as that of key glycolytic enzymes, the activity of the pentose phosphate pathway is sensitive to the levels of its substrates and products, creating a feedback and feed-forward control system. The availability of substrates like X5P and R5P directly influences the rate of S7P synthesis.
Transcriptional Regulation
The expression of the genes encoding transketolase (TKT) and transaldolase (TALDO) is subject to transcriptional control, integrating signals from various metabolic and signaling pathways.
-
SREBP-1c: Sterol Regulatory Element-Binding Protein-1c, a key transcription factor in lipogenesis, has been shown to regulate the expression of genes in the pentose phosphate pathway.[6][7] Insulin can induce SREBP-1c, which in turn can upregulate the transcription of PPP enzymes to provide the necessary NADPH for fatty acid synthesis.[8]
Post-Translational Modifications
Recent studies have indicated that post-translational modifications, such as acylation, can modulate the activity of transketolase.[9] These modifications may influence the enzyme's conformation and its interaction with other proteins, thereby affecting metabolic flux.
Diagram: Pentose Phosphate Pathway and S7P Synthesis
Caption: The non-oxidative pentose phosphate pathway, highlighting the central role of transketolase and transaldolase in the synthesis and conversion of sedoheptulose-7-phosphate.
The Broader Metabolic Context of S7P
Sedoheptulose-7-phosphate is not merely an intermediate in the PPP; it serves as a crucial precursor for other essential biosynthetic pathways.
-
Shikimate Pathway: In plants, bacteria, and fungi, S7P is a precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway.[10][11][12]
-
Lipopolysaccharide (LPS) Biosynthesis: In Gram-negative bacteria, S7P is a key building block for the heptose core of lipopolysaccharide, a major component of the outer membrane that is essential for bacterial viability and pathogenesis.[13][14][15][16]
Diagram: S7P Metabolic Crossroads
Caption: Sedoheptulose-7-phosphate as a central metabolic hub, connecting the pentose phosphate pathway with the shikimate pathway and lipopolysaccharide biosynthesis.
Experimental Protocols
Accurate measurement of transketolase and transaldolase activity, as well as the quantification of S7P, are essential for studying the dynamics of the pentose phosphate pathway.
Spectrophotometric Assay for Transketolase Activity
This protocol is adapted from established methods that measure the rate of NADH oxidation in a coupled enzymatic reaction.
Principle: The glyceraldehyde-3-phosphate (G3P) produced by transketolase is converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI). DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the transketolase activity.
Reagents:
-
1 M Tris-HCl buffer, pH 7.6
-
100 mM MgCl₂
-
10 mM Thiamine pyrophosphate (TPP)
-
100 mM Ribose-5-phosphate (R5P)
-
100 mM Xylulose-5-phosphate (X5P)
-
10 mM NADH
-
Triosephosphate isomerase (TPI) / Glycerol-3-phosphate dehydrogenase (G3PDH) enzyme mix (e.g., 1000 U/mL each)
-
Enzyme sample (cell lysate or purified enzyme)
Procedure:
-
Prepare a reaction mixture containing:
-
100 µL 1 M Tris-HCl, pH 7.6
-
50 µL 100 mM MgCl₂
-
50 µL 10 mM TPP
-
100 µL 10 mM NADH
-
10 µL TPI/G3PDH enzyme mix
-
Deionized water to a final volume of 900 µL.
-
-
Add 50 µL of the enzyme sample to the reaction mixture.
-
Incubate at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of a pre-mixed solution of 100 mM R5P and 100 mM X5P.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Diagram: Transketolase Assay Workflow
Caption: Workflow for the spectrophotometric assay of transketolase activity, showing the coupled enzyme reactions leading to the measurable decrease in NADH absorbance.
Spectrophotometric Assay for Transaldolase Activity
Principle: Similar to the transketolase assay, this method uses a coupled enzyme system to measure the production of glyceraldehyde-3-phosphate (G3P). The G3P formed is converted to DHAP by TPI, which is then reduced by G3PDH, leading to the oxidation of NADH.
Reagents:
-
1 M Tris-HCl buffer, pH 7.7
-
100 mM Sedoheptulose-7-phosphate (S7P)
-
100 mM Glyceraldehyde-3-phosphate (G3P)
-
10 mM NADH
-
Triosephosphate isomerase (TPI) / Glycerol-3-phosphate dehydrogenase (G3PDH) enzyme mix
-
Enzyme sample
Procedure:
-
Prepare a reaction mixture containing:
-
100 µL 1 M Tris-HCl, pH 7.7
-
100 µL 10 mM NADH
-
10 µL TPI/G3PDH enzyme mix
-
Deionized water to a final volume of 850 µL.
-
-
Add 50 µL of the enzyme sample.
-
Incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of 100 mM S7P and 50 µL of 100 mM G3P.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the activity based on the rate of NADH consumption.
LC-MS/MS Quantification of Sedoheptulose-7-Phosphate
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the direct quantification of S7P in biological samples. The method involves chromatographic separation of S7P from other metabolites followed by its detection and quantification by mass spectrometry.
Methodology:
-
Sample Preparation:
-
Quench metabolic activity in cell or tissue samples using cold methanol (B129727) or other appropriate methods.
-
Extract metabolites using a suitable solvent system (e.g., methanol/water).
-
Centrifuge to remove cellular debris.
-
Dry the supernatant under vacuum and reconstitute in a solvent compatible with the LC method.
-
-
Chromatographic Separation:
-
Utilize a reversed-phase C18 column with an ion-pairing agent (e.g., tributylamine) or a HILIC column for separation of polar metabolites.
-
Employ a gradient elution with appropriate mobile phases (e.g., water and acetonitrile (B52724) with additives).
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Perform multiple reaction monitoring (MRM) for specific detection of S7P. Select a precursor ion (e.g., m/z 289 for [M-H]⁻) and a specific product ion for quantification.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Conclusion
Transketolase and transaldolase are indispensable enzymes that orchestrate the flow of carbons through the non-oxidative pentose phosphate pathway, with the synthesis of sedoheptulose-7-phosphate being a key outcome. The central role of S7P as a metabolic precursor for essential biomolecules in various organisms underscores the importance of understanding the function and regulation of these enzymes. The experimental protocols and data presented in this guide provide a robust framework for researchers to investigate the intricate roles of transketolase and transaldolase in health and disease, paving the way for the development of novel therapeutic interventions.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. aklectures.com [aklectures.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Posttranslational Acylations of the Rat Brain Transketolase Discriminate the Enzyme Responses to Inhibitors of ThDP-Dependent Enzymes or Thiamine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. O-Methyltransferase is shared between the pentose phosphate and shikimate pathways and is essential for mycosporine-like amino acid biosynthesis in Anabaena variabilis ATCC 29413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipopolysaccharide and Aldoheptose Biosynthesis in Transketolase Mutants of Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.qub.ac.uk [pure.qub.ac.uk]
- 16. mdpi.com [mdpi.com]
The Nexus of Sugar Metabolism and Genetic Blueprint: A Technical Guide to D-Sedoheptulose 7-Phosphate and its Role in Nucleotide Biosynthesis
For Immediate Release
A deep dive into the intricate connection between the pentose (B10789219) phosphate (B84403) pathway intermediate, D-Sedoheptulose 7-phosphate, and the synthesis of life's building blocks, nucleotides. This guide is intended for researchers, scientists, and drug development professionals.
At the heart of cellular metabolism lies a complex network of interconnected pathways, ensuring the provision of energy and essential precursors for cellular growth and proliferation. One such critical intersection is the link between carbohydrate metabolism and the synthesis of nucleotides, the fundamental units of DNA and RNA. This technical guide illuminates the pivotal role of this compound (S7P), a key intermediate of the non-oxidative branch of the Pentose Phosphate Pathway (PPP), in supplying the necessary precursors for nucleotide biosynthesis.
This compound: A Central Player in the Pentose Phosphate Pathway
This compound is a seven-carbon sugar phosphate that occupies a central position in the non-oxidative phase of the Pentose Phosphate Pathway (PPP).[1] The PPP is a metabolic pathway parallel to glycolysis that is crucial for two primary cellular functions: the production of NADPH for reductive biosynthesis and defense against oxidative stress, and the generation of pentose sugars, most notably Ribose-5-phosphate (R5P).[2][3] R5P is the direct precursor for the synthesis of nucleotides.[2][4]
The formation and consumption of S7P are catalyzed by the enzymes transketolase and transaldolase, which facilitate the interconversion of sugar phosphates with varying carbon chain lengths.[5] These reversible reactions ensure the metabolic flexibility to channel intermediates towards either nucleotide synthesis or glycolysis, depending on the cell's needs.[6]
The Indirect but Essential Link to Nucleotide Biosynthesis
The connection between S7P and nucleotide biosynthesis is indirect, yet indispensable. The series of reactions involving S7P in the non-oxidative PPP ultimately leads to the production of Ribose-5-phosphate (R5P).[2] R5P is then converted to phosphoribosyl pyrophosphate (PRPP) by the enzyme PRPP synthetase.[7][8] PRPP is a critical activated form of ribose that serves as the foundation upon which both purine (B94841) and pyrimidine (B1678525) rings are assembled in their respective de novo synthesis pathways.[4][7][9]
De Novo Purine Synthesis
The de novo synthesis of purine nucleotides (Adenosine Monophosphate - AMP, and Guanosine Monophosphate - GMP) is a multi-step pathway that begins with PRPP.[10][11] The purine ring is constructed piece by piece on the ribose foundation provided by PRPP.
De Novo Pyrimidine Synthesis
In the de novo synthesis of pyrimidine nucleotides (Uridine Monophosphate - UMP, which is a precursor for Cytidine Triphosphate - CTP and Thymidine Triphosphate - TTP), the pyrimidine ring is first synthesized as orotate (B1227488) and then attached to PRPP to form the initial pyrimidine nucleotide, orotidine (B106555) 5'-monophosphate (OMP).[12][13][]
The central role of the non-oxidative PPP, and by extension S7P, is to ensure a sufficient supply of R5P to fuel these vital biosynthetic processes, particularly in rapidly proliferating cells such as cancer cells, which have a high demand for nucleotides.[15]
Quantitative Insights into the PPP and Nucleotide Synthesis
The flux of metabolites through the PPP and into the nucleotide synthesis pathways is tightly regulated and can vary significantly depending on the cell type and physiological conditions.
Table 1: Kinetic Parameters of Key Non-Oxidative PPP Enzymes
| Enzyme | Substrate | Apparent Km (mM) | Tissue |
| Transaldolase | Erythrose 4-phosphate | 0.13 | Normal Rat Liver |
| 0.17 | Rat Hepatoma 3924A | ||
| Fructose 6-phosphate | 0.30 - 0.35 | Normal Rat Liver & Hepatoma | |
| Transketolase | Ribose 5-phosphate | 0.3 | Normal Rat Liver & Hepatoma |
| Xylulose 5-phosphate | 0.5 | Normal Rat Liver & Hepatoma | |
| Data sourced from a study on normal, neoplastic, differentiating, and regenerating liver.[16] |
Table 2: Intracellular Concentrations of PPP Intermediates in Rat Liver
| Metabolite | 48h Starved (nmol/g) | Ad Libitum Fed (nmol/g) | Low-Fat Meal Fed (nmol/g) |
| Xylulose 5-phosphate | 3.8 ± 0.3 | 8.6 ± 0.3 | 66.3 ± 8.3 |
| Ribulose 5-phosphate | 3.4 ± 0.3 | 5.8 ± 0.2 | 37.1 ± 5.3 |
| Ribose 5-phosphate + Sedoheptulose 7-phosphate | 29.3 ± 0.3 | 38.2 ± 1.2 | 108.2 ± 14.5 |
| These values highlight the dynamic regulation of PPP intermediates in response to dietary changes.[17] |
Table 3: Sedoheptulose 7-Phosphate Concentrations in Human Cells
| Cell Type | Condition | S7P Concentration |
| Bloodspots | Normal | 0.49 - 3.33 µmol/L |
| Transaldolase Deficiency | 5.19 and 5.43 µmol/L | |
| Fibroblasts | Normal | 0.31 - 1.14 µmol/mg protein |
| Transaldolase Deficiency | 7.43 and 26.46 µmol/mg protein | |
| Lymphoblasts | Normal | 0.61 - 2.09 µmol/mg protein |
| Transaldolase Deficiency | 16.03 µmol/mg protein | |
| Data from a study on inherited defects of the pentose phosphate pathway.[18] |
Signaling Pathways Regulating the S7P-Nucleotide Synthesis Axis
The flux through the PPP is not static but is dynamically regulated by cellular signaling pathways in response to various stimuli, such as growth factors and nutrient availability.
mTOR and AMPK Signaling
The mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase) signaling pathways are central regulators of cell growth and metabolism. mTORC1, when activated by growth signals and nutrient abundance, promotes anabolic processes, including nucleotide synthesis.[19] It can increase the metabolic flux through the PPP to ensure the supply of R5P for nucleotide production.[15] Conversely, AMPK, which is activated under conditions of low energy, acts as a metabolic checkpoint to inhibit cell growth and can downregulate ATP-consuming anabolic pathways like nucleotide synthesis.[20][21]
Experimental Protocols
Spectrophotometric Assay of Transketolase Activity
This assay measures the activity of transketolase by monitoring the oxidation of NADH in a coupled enzymatic reaction.
Principle: Transketolase catalyzes the conversion of D-xylulose-5-phosphate and D-ribose-5-phosphate to D-sedoheptulose-7-phosphate and D-glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, which is subsequently reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the transketolase activity.[8]
Reagents:
-
Triethanolamine buffer (50 mM, pH 7.6)
-
Magnesium chloride (5 mM)
-
Thiamine pyrophosphate (0.1 mM)
-
NADH (0.2 mM)
-
D-Ribose-5-phosphate (2 mM)
-
D-Xylulose-5-phosphate (0.4 mM)
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (1 unit/mL)
-
Sample containing transketolase
Procedure:
-
Prepare a reaction mixture containing all reagents except D-xylulose-5-phosphate.
-
Add the sample containing transketolase and incubate for 5 minutes at 37°C to pre-activate the enzyme.
-
Initiate the reaction by adding D-xylulose-5-phosphate.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer with a temperature-controlled cuvette holder.
-
Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1).
Spectrophotometric Assay of Transaldolase Activity
This assay measures transaldolase activity by monitoring the oxidation of NADH in a coupled enzymatic reaction.
Principle: Transaldolase catalyzes the transfer of a dihydroxyacetone group from D-sedoheptulose-7-phosphate to D-glyceraldehyde-3-phosphate, forming D-fructose-6-phosphate and D-erythrose-4-phosphate. In the assay, the reaction is run in the reverse direction, using D-fructose-6-phosphate and D-erythrose-4-phosphate as substrates. The product, D-glyceraldehyde-3-phosphate, is then measured as described in the transketolase assay.[4][]
Reagents:
-
Glycylglycine buffer (67 mM, pH 7.7)
-
Magnesium chloride (15 mM)
-
NADH (0.13 mM)
-
D-Erythrose-4-phosphate (2 mM)
-
D-Fructose-6-phosphate (6.7 mM)
-
α-Glycerophosphate dehydrogenase/triosephosphate isomerase (0.01 mg/mL)
-
Sample containing transaldolase
Procedure:
-
Prepare a reaction mixture containing all reagents except the sample.
-
Initiate the reaction by adding the sample containing transaldolase.
-
Monitor the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
LC-MS/MS Quantification of this compound
This method allows for the sensitive and specific quantification of S7P in biological samples.
Principle: Cellular metabolites are extracted and separated using liquid chromatography (LC). The eluting compounds are then ionized and fragmented in a tandem mass spectrometer (MS/MS). S7P is identified and quantified based on its specific precursor-to-product ion transition and retention time, using a stable isotope-labeled internal standard for accurate quantification.[22]
Experimental Workflow:
13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway
This powerful technique allows for the quantification of the rates (fluxes) of metabolic reactions in living cells.
Principle: Cells are cultured in a medium containing a 13C-labeled substrate, typically glucose. The 13C label is incorporated into downstream metabolites as it passes through various metabolic pathways. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) of key metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through different pathways, including the PPP, can be calculated using computational models.[7][12]
Experimental Workflow for Tracing 13C from Glucose to Nucleotides:
Implications for Drug Development
The critical role of the PPP in providing precursors for nucleotide biosynthesis, particularly in rapidly dividing cancer cells, makes the enzymes of this pathway attractive targets for therapeutic intervention.[15] Inhibiting key enzymes in the non-oxidative PPP, such as transketolase or transaldolase, could limit the availability of R5P, thereby impeding nucleotide synthesis and arresting cell proliferation. A thorough understanding of the regulation and flux through this pathway, with S7P at its core, is essential for the rational design of novel anti-cancer and anti-proliferative drugs.
Conclusion
This compound is a key metabolic intermediate that, while not a direct precursor, plays an integral role in the production of Ribose-5-phosphate, the essential building block for nucleotide biosynthesis. The intricate network of reactions in the non-oxidative Pentose Phosphate Pathway, centered around S7P, provides the metabolic flexibility required for cells to balance the production of reducing power in the form of NADPH with the anabolic demands for nucleotide synthesis. The quantitative data, experimental protocols, and understanding of the regulatory signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this critical metabolic nexus and its potential as a therapeutic target.
References
- 1. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]
- 5. m.youtube.com [m.youtube.com]
- 6. droracle.ai [droracle.ai]
- 7. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 8. med.libretexts.org [med.libretexts.org]
- 9. microbenotes.com [microbenotes.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. microbenotes.com [microbenotes.com]
- 15. mdpi.com [mdpi.com]
- 16. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. γ-6-Phosphogluconolactone, a Byproduct of the Oxidative Pentose Phosphate Pathway, Contributes to AMPK Activation through Inhibition of PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 21. raybiotech.com [raybiotech.com]
- 22. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria [mdpi.com]
The Dawn of a Heptose Phosphate: A Historical and Technical Guide to the Discovery of Sedoheptulose Phosphates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discoveries of sedoheptulose-7-phosphate and sedoheptulose-1,7-bisphosphate, key intermediates in the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle. We delve into the historical context of their identification, provide detailed experimental protocols from the pioneering studies, present the early quantitative data, and illustrate the metabolic pathways as they were first understood.
A Tale of Two Pathways: The Emergence of Sedoheptulose (B1238255) Phosphates in Metabolism
The story of sedoheptulose phosphates unfolds in the early 1950s, a period of intense discovery in metabolic biochemistry. Two independent lines of inquiry, one focused on photosynthetic carbon fixation and the other on pentose metabolism in yeast, converged on this novel seven-carbon sugar phosphate.
In the realm of photosynthesis, Andrew Benson, James Bassham, and Melvin Calvin at the University of California, Berkeley, were using the then-novel technique of radiolabeling with carbon-14 (B1195169) to trace the path of carbon in algae. Their groundbreaking work on what would become known as the Calvin-Benson cycle revealed the presence of a previously unidentified phosphorylated seven-carbon sugar, which they identified as sedoheptulose-7-phosphate.[1][2] This discovery was a crucial piece in the puzzle of how plants convert carbon dioxide into carbohydrates.
Contemporaneously, Bernard L. Horecker and P. Z. Smyrniotis, working at the National Institutes of Health, were investigating the intricate network of reactions in the pentose phosphate pathway (PPP) in yeast. Their research demonstrated the enzymatic formation of a heptulose phosphate from pentose phosphates, identifying it as sedoheptulose-7-phosphate and elucidating its role as a key intermediate in the non-oxidative branch of the PPP.[3][4] This work was fundamental to understanding the interconnectedness of carbohydrate metabolic pathways.
The discovery of sedoheptulose-1,7-bisphosphate soon followed, recognized as another critical intermediate in the regenerative phase of the Calvin cycle.[5] Together, these discoveries highlighted the central role of sedoheptulose phosphates in cellular metabolism, bridging major carbon processing pathways.
Quantitative Data from Pioneering Studies
The early studies on sedoheptulose phosphates relied on the quantification of radioactivity incorporated into various intermediates. The following tables summarize some of the key quantitative findings from these foundational papers.
| Experiment | Organism/System | Duration of 14CO2 Exposure | Compound | Radioactivity Distribution (%) | Reference |
| Photosynthesis in Barley Seedling Leaves (post-phosphatase hydrolysis) | Hordeum vulgare | 1 second | Fructose | 43 | [6] |
| Sedoheptulose | 47 | [6] | |||
| Glucose | 7 | [6] |
| Experiment | Enzyme Source | Substrates | Product Formed | Method of Detection | Reference |
| Enzymatic Formation of Heptulose Phosphate | Yeast Extract | Ribose-5-phosphate | Sedoheptulose-7-phosphate | Orcinol reaction, Cysteine-carbazole reaction | [3] |
| Formation of Sedoheptulose Diphosphate | Rat Liver Extract | Fructose-6-phosphate, Erythrose-4-phosphate | Sedoheptulose-1,7-bisphosphate | Enzymatic assay coupled to aldolase (B8822740) and triosephosphate isomerase | [5] |
Experimental Protocols from the 1950s
The identification and characterization of sedoheptulose phosphates were made possible by a combination of innovative techniques for the time. Below are detailed methodologies adapted from the original publications.
I. Identification of Sedoheptulose Phosphate in Photosynthesis (Benson, Bassham, Calvin)
1. 14CO2 Fixation in Algae and Plants:
-
Organisms: Chlorella pyrenoidosa or barley seedlings (Hordeum vulgare).
-
14CO2 Exposure: Algal suspensions or detached leaves were exposed to 14CO2 in a custom-built apparatus (the "lollipop") for short time intervals (from seconds to minutes) under illumination.
-
Quenching: The metabolic activity was rapidly quenched by plunging the samples into boiling 80% ethanol (B145695).
2. Extraction of Soluble Metabolites:
-
The ethanol-killed samples were extracted multiple times with hot 80% ethanol and then with 20% ethanol.
-
The combined extracts were concentrated under vacuum.
3. Two-Dimensional Paper Chromatography:
-
Paper: Whatman No. 1 filter paper.
-
Sample Application: The concentrated extract was spotted onto the corner of the paper.
-
First Dimension Solvent: Phenol saturated with water. The chromatogram was developed in a chromatography cabinet equilibrated with the solvent vapor.
-
Second Dimension Solvent: Butanol-propionic acid-water mixture. After drying the chromatogram from the first dimension, it was turned 90 degrees and developed with the second solvent system.
-
Drying: Chromatograms were dried in a fume hood.
4. Radioautography:
-
The dried paper chromatograms were placed in direct contact with X-ray film for a period of several days to weeks, depending on the level of radioactivity.
-
The developed film revealed the location of the 14C-labeled compounds.
5. Identification of Sedoheptulose Phosphate:
-
Elution: The radioactive spot corresponding to the unknown heptose phosphate was cut out from the chromatogram and the compound was eluted with water.
-
Enzymatic Hydrolysis: The eluted phosphate ester was treated with a phosphatase preparation (e.g., "Polidase") to remove the phosphate group.
-
Co-chromatography: The resulting free sugar was then co-chromatographed with an authentic sample of sedoheptulose to confirm its identity.
II. Enzymatic Formation of Sedoheptulose Phosphate (Horecker, Smyrniotis)
1. Enzyme Preparation (from Yeast):
-
Dried brewer's yeast was autolyzed in water and the resulting mixture was centrifuged.
-
The supernatant was fractionated with ammonium (B1175870) sulfate. The protein fraction precipitating between 50% and 70% saturation was collected, dissolved, and dialyzed.
2. Reaction Mixture:
-
Substrate: Ribose-5-phosphate.
-
Enzyme: Yeast enzyme preparation.
-
Buffer: Glycylglycine buffer (pH 7.5).
-
Incubation: The reaction mixture was incubated at 37°C.
3. Detection of Sedoheptulose-7-Phosphate:
-
Orcinol Reaction: Aliquots of the reaction mixture were taken at different time points and assayed for heptose using the orcinol-hydrochloric acid reaction, which is characteristic for ketoses. The absorbance was measured at 670 nm.
-
Cysteine-Carbazole Reaction: This reaction was used to further confirm the presence of a ketoheptose.
-
Phosphate Analysis: The amount of inorganic phosphate released after acid hydrolysis was measured to confirm the formation of a sugar phosphate.
4. Isolation and Identification:
-
The reaction product was dephosphorylated using a purified phosphatase.
-
The resulting heptose was identified as sedoheptulose by comparison of its properties (e.g., chromatographic behavior, color reactions) with an authentic standard.
Visualizing the Discovery
The following diagrams illustrate the key pathways and experimental workflows central to the discovery of sedoheptulose phosphates.
Caption: The Calvin-Benson Cycle highlighting the position of sedoheptulose phosphates.
Caption: The Pentose Phosphate Pathway showing the role of sedoheptulose-7-phosphate.
References
- 1. The preparation and assay of sedoheptulose-7-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Overexpression of Sedoheptulose-1,7-Bisphosphatase Enhances Photosynthesis in Chlamydomonas reinhardtii and Has No Effect on the Abundance of Other Calvin-Benson Cycle Enzymes [frontiersin.org]
- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 4. Increased Sedoheptulose-1,7-Bisphosphatase Activity in Transgenic Tobacco Plants Stimulates Photosynthesis and Growth from an Early Stage in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 6. Discovery of the canonical Calvin-Benson cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of D-Sedoheptulose 7-phosphate by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
D-Sedoheptulose 7-phosphate (S7P) is a key intermediate metabolite in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] The PPP is critical for generating NADPH, which provides reducing power for biosynthesis and oxidative stress defense, and for producing precursors for nucleotide synthesis.[2] Dysregulation of the PPP and altered levels of its intermediates, including S7P, are associated with various metabolic disorders. This application note details a robust and sensitive method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Significance of this compound
S7P is centrally positioned within the non-oxidative pentose phosphate pathway. It is synthesized from erythrose 4-phosphate and fructose (B13574) 6-phosphate by the enzyme transketolase and is subsequently converted, along with glyceraldehyde 3-phosphate, into fructose 6-phosphate and erythrose 4-phosphate by transaldolase.[1] Accurate measurement of S7P is crucial for studying carbon flux through the PPP and for diagnosing certain metabolic diseases, such as transaldolase deficiency, where elevated levels of S7P are observed.[3]
Principle of the Method
This method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of S7P. Biological samples are first processed to precipitate proteins and extract polar metabolites. The extracted metabolites are then separated chromatographically, often using hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase chromatography, which are well-suited for retaining highly polar compounds like sugar phosphates.[4] The separated S7P is then detected by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a unique precursor-to-product ion transition for S7P.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ammonium Formate or Tributylamine (ion-pairing agent) (LC-MS grade)[5][6]
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (IS): A stable isotope-labeled S7P (e.g., ¹³C₇-S7P) is recommended for optimal accuracy. If unavailable, another labeled sugar phosphate can be considered.
Sample Preparation (Fibroblasts/Lymphoblasts)
-
Cell Harvesting: Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS). Count the cells to determine cell number or perform a protein assay on the final pellet for normalization.
-
Metabolite Extraction: Resuspend the cell pellet in 80% ice-cold methanol (e.g., 1 mL per 1-5 million cells).
-
Lysis & Precipitation: Vortex the mixture vigorously for 1 minute, followed by incubation at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase (e.g., 100 µL of 75% Acetonitrile in water) for HILIC analysis. Vortex thoroughly and centrifuge to pellet any insoluble debris.
-
Analysis: Transfer the final supernatant to an LC-MS autosampler vial for injection.
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical starting conditions for the LC-MS/MS analysis of S7P. Optimization may be required based on the specific instrumentation used.[3][5]
| Table 1: Liquid Chromatography Parameters | |
| LC System | UFLC or UHPLC system |
| Column | Imtakt Intrada Organic Acid column (150 x 2 mm, 3 µm) or equivalent HILIC column[5] |
| Column Temperature | 40°C[5] |
| Mobile Phase A | 100 mM Ammonium Formate in 10% Acetonitrile[5] |
| Mobile Phase B | 1% Formic Acid in 75% Acetonitrile[5] |
| Flow Rate | 0.225 mL/min[5] |
| Injection Volume | 3 µL[5] |
| LC Gradient | A linear gradient should be optimized to ensure separation from isomeric sugar phosphates. A typical run time is 20-25 minutes.[5] |
| Table 2: Mass Spectrometry Parameters | |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500)[5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3][5] |
| Ion Spray Voltage | -4500 V[5] |
| Source Temperature | 450°C[5] |
| Curtain Gas | 30 (arbitrary units)[5] |
| Ion Source Gas 1 | 30 (arbitrary units)[5] |
| Ion Source Gas 2 | 35 (arbitrary units)[5] |
| MRM Transitions | Precursor Ion (m/z): 289.0 (for [M-H]⁻)Product Ion (m/z): 97.0 (for [PO₃]⁻)Note: Transitions and collision energies must be optimized by infusing a pure S7P standard. |
Data Presentation and Results
Quantification is performed by generating a standard curve using known concentrations of the S7P standard. The peak area ratio of the analyte to the internal standard is plotted against concentration, and a linear regression is applied. The concentration of S7P in unknown samples is then calculated from this curve.
The table below presents example concentrations of S7P measured in human cells, illustrating the utility of this method in a clinical research context.
| Table 3: Representative S7P Concentrations in Human Cells | |
| Sample Type | Condition |
| Blood Spots | Transaldolase-Deficient |
| Control | |
| Fibroblasts | Transaldolase-Deficient |
| Control | |
| Lymphoblasts | Transaldolase-Deficient |
| Control |
Experimental Workflow
The entire process from sample collection to final data analysis is outlined in the following workflow diagram.
Conclusion
The described LC-MS/MS method provides a highly sensitive, specific, and reliable approach for the quantification of this compound in various biological samples. This protocol offers a valuable tool for researchers and clinicians investigating the pentose phosphate pathway, studying metabolic diseases, and developing novel therapeutic strategies targeting cellular metabolism. The use of an appropriate chromatographic separation technique and a stable isotope-labeled internal standard is critical for achieving accurate and reproducible results.
References
Application Notes and Protocols for Enzymatic Assay of D-Sedoheptulose 7-phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sedoheptulose 7-phosphate (S7P) is a key intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a crucial metabolic route for the production of NADPH, which provides reducing power for biosynthesis and oxidative stress defense, and for the synthesis of precursors for nucleotides and aromatic amino acids. The accurate quantification of S7P is essential for studying the flux through the PPP and for investigating enzymes that metabolize this seven-carbon sugar phosphate. Deficiencies in enzymes that process S7P, such as transaldolase, can lead to the accumulation of upstream metabolites and are associated with certain metabolic disorders. These application notes provide detailed protocols for two distinct enzymatic assays for the quantification of this compound.
Metabolic Significance of this compound
This compound is centrally positioned in the pentose phosphate pathway, linking it to glycolysis. It is synthesized from ribose-5-phosphate (B1218738) and xylulose-5-phosphate by the enzyme transketolase. Subsequently, transaldolase catalyzes the transfer of a dihydroxyacetone group from S7P to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and fructose-6-phosphate (B1210287). Erythrose-4-phosphate is a precursor for the synthesis of aromatic amino acids, while fructose-6-phosphate can re-enter the glycolytic pathway.
Protocol 1: Spectrophotometric Assay using a Reductase Activity
This assay quantifies this compound by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by a reductase enzyme that can utilize S7P as a substrate.
Principle
An excess of a suitable reductase enzyme and NADPH are provided in the reaction mixture. The reductase catalyzes the reduction of this compound to sedoheptulose, consuming NADPH in the process. The rate of NADPH oxidation, monitored as a decrease in absorbance at 340 nm, is directly proportional to the concentration of S7P when it is the limiting substrate.
Reaction: this compound + NADPH + H⁺ → Sedoheptitol 7-phosphate + NADP⁺
Materials and Reagents
-
This compound (S7P) standard solution (e.g., 10 mM stock)
-
NADPH stock solution (e.g., 10 mM in buffer)
-
Sedoheptulose reductase or a suitable oxidoreductase with activity towards S7P
-
Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.0
-
UV-transparent cuvettes (1 cm path length)
-
Spectrophotometer capable of measuring absorbance at 340 nm with temperature control
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 100 mM Potassium Phosphate buffer (pH 7.0).
-
Prepare a 10 mM stock solution of NADPH in the reaction buffer. Store on ice and protect from light. Prepare fresh daily.
-
Prepare a standard curve of this compound by serial dilution of a stock solution in the reaction buffer.
-
Dilute the reductase enzyme in cold reaction buffer to a concentration that provides a linear rate of absorbance change for the duration of the assay.
-
-
Assay Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
In a 1 ml cuvette, add the following in order:
-
Reaction Buffer (to a final volume of 1 ml)
-
NADPH solution (to a final concentration of 0.1-0.2 mM)
-
Sample or S7P standard
-
-
Mix by gentle inversion and incubate for 2-3 minutes to establish a baseline reading.
-
Initiate the reaction by adding the diluted reductase enzyme.
-
Immediately mix and start recording the absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the absorbance curve.
-
Subtract the rate of any background NADPH oxidation (from a blank reaction without S7P).
-
Plot the net ΔA340/min against the concentration of the S7P standards to generate a standard curve.
-
Determine the concentration of S7P in the unknown samples from the standard curve.
-
Protocol 2: Coupled Spectrophotometric Assay using Transaldolase
This assay quantifies this compound by coupling its consumption by transaldolase to the production of glyceraldehyde-3-phosphate, which is then measured through the oxidation of NADH by glycerol-3-phosphate dehydrogenase.
Principle
In the presence of excess erythrose-4-phosphate, transaldolase converts S7P and glyceraldehyde-3-phosphate into fructose-6-phosphate and erythrose-4-phosphate. To measure S7P, the reaction is run in the reverse direction. Transaldolase, in the presence of excess fructose-6-phosphate, will catalyze the formation of S7P and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate produced is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, which is coupled to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the amount of S7P produced, which in a reverse setup can be used to measure the initial amount of S7P if it is the limiting substrate for the forward reaction.
Coupled Reactions:
-
This compound + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Fructose-6-phosphate (catalyzed by Transaldolase)
-
Glyceraldehyde-3-phosphate ⇌ Dihydroxyacetone phosphate (catalyzed by Triosephosphate Isomerase)
-
Dihydroxyacetone phosphate + NADH + H⁺ → Glycerol-3-phosphate + NAD⁺ (catalyzed by Glycerol-3-phosphate Dehydrogenase)
Materials and Reagents
-
This compound (S7P) standard solution (e.g., 10 mM stock)
-
NADH stock solution (e.g., 10 mM in buffer)
-
Glyceraldehyde-3-phosphate (G3P)
-
Transaldolase
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GPDH)
-
Reaction Buffer: 50 mM Triethanolamine buffer, pH 7.6, containing 10 mM EDTA
-
UV-transparent cuvettes (1 cm path length)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Experimental Protocol
-
Reagent Preparation:
-
Prepare the reaction buffer.
-
Prepare a 10 mM stock solution of NADH in the reaction buffer. Store on ice and protect from light.
-
Prepare a standard curve of S7P by serial dilution in the reaction buffer.
-
Prepare a solution containing the coupling enzymes TPI and GPDH in the reaction buffer.
-
-
Assay Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 25°C).
-
In a 1 ml cuvette, add the following:
-
Reaction Buffer (to a final volume of 1 ml)
-
NADH solution (to a final concentration of ~0.2 mM)
-
Glyceraldehyde-3-phosphate (in excess)
-
TPI/GPDH enzyme mixture
-
Sample or S7P standard
-
-
Mix and incubate for 5 minutes to allow the reaction to reach equilibrium and to record any background NADH oxidation.
-
Initiate the reaction by adding transaldolase.
-
Mix and monitor the decrease in absorbance at 340 nm until the reaction is complete.
-
-
Data Analysis:
-
Determine the total change in absorbance (ΔA340) after the reaction has gone to completion.
-
Subtract the ΔA340 from a blank reaction lacking S7P.
-
Plot the net ΔA340 against the concentration of the S7P standards.
-
Calculate the S7P concentration in the samples from the standard curve.
-
Data Presentation
The quantitative data for the enzymatic assays of this compound are summarized below. Note that specific kinetic parameters can vary depending on the source of the enzyme and the precise assay conditions. Researchers are encouraged to determine these parameters for their specific experimental setup.
| Parameter | Protocol 1: Reductase Assay | Protocol 2: Coupled Transaldolase Assay | Reference |
| Enzyme(s) | Sedoheptulose Reductase (or equivalent oxidoreductase) | Transaldolase, Triosephosphate Isomerase, Glycerol-3-phosphate Dehydrogenase | N/A |
| Substrate(s) | This compound, NADPH | This compound, Glyceraldehyde-3-phosphate, NADH | N/A |
| Detection Wavelength | 340 nm (decrease in absorbance) | 340 nm (decrease in absorbance) | N/A |
| Reported Km for S7P | Data not readily available; requires empirical determination. | Apparent Km values for other substrates (erythrose-4-P and fructose-6-P) are in the range of 0.13-0.35 mM. The Km for S7P needs to be determined. | [1] |
| Reported Vmax | Requires empirical determination. | Requires empirical determination. | N/A |
| Limit of Detection (LOD) | Dependent on spectrophotometer sensitivity; typically in the low micromolar range. | Dependent on spectrophotometer sensitivity; typically in the low micromolar range. | N/A |
| Limit of Quantification (LOQ) | Dependent on spectrophotometer sensitivity; typically in the low to mid micromolar range. | Dependent on spectrophotometer sensitivity; typically in the low to mid micromolar range. | N/A |
Concluding Remarks
The provided protocols offer robust methods for the enzymatic quantification of this compound. The choice of assay will depend on the specific research question, the availability of reagents and enzymes, and the sample matrix. For accurate and reproducible results, it is crucial to carefully prepare standards and to validate the assay performance in the intended sample type. The diagrams and structured protocols aim to facilitate the implementation of these assays in the laboratory for researchers in metabolic studies and drug development.
References
Application Notes: Metabolic Engineering Applications of D-Sedoheptulose 7-Phosphate
Introduction
D-Sedoheptulose 7-phosphate (S7P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a central metabolic route that operates in parallel with glycolysis.[1] Beyond its fundamental role in generating NADPH and precursors for nucleotide biosynthesis, S7P serves as a critical branch-point metabolite. Its availability is a crucial determinant for the flux into several biosynthetic pathways that yield high-value compounds. Metabolic engineering strategies that modulate the intracellular concentration of S7P have become a powerful approach to enhance the production of various valuable chemicals, including aromatic amino acids, antibiotics, and other natural products.
Key Applications in Metabolic Engineering
-
Production of Aromatic Amino Acids and Derivatives: The shikimate pathway is a primary target for metabolic engineering as it is the exclusive route for the biosynthesis of aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan) in microorganisms and plants.[2] The first committed step of this pathway is the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), a direct product of the pentose phosphate pathway derived from S7P. By increasing the flux towards S7P and E4P, the overall productivity of the shikimate pathway can be significantly enhanced.
Engineering strategies often involve the overexpression of key enzymes like transketolase (tktA) and feedback-resistant versions of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGfbr).[1] These modifications increase the supply of precursors to the shikimate pathway, leading to higher titers and yields of aromatic amino acids and their derivatives, which are used in food, pharmaceuticals, and as chemical feedstocks.[2][3]
-
Biosynthesis of Novel Antibiotics and Bioactive Compounds: S7P is a precursor for the heptose moieties found in a variety of important natural products. For instance, it is the starting point for the biosynthesis of the seven-carbon sugars in antibiotics such as septacidin (B1681074) (an antitumor and antifungal agent) and hygromycin B (an anthelmintic agent).[4][5] Metabolic engineering efforts focused on increasing the intracellular pool of S7P can be harnessed to improve the production of these complex molecules. Furthermore, S7P is a gateway to other valuable metabolites like mycosporine-like amino acids (MAAs), which have applications as natural sunscreens, as well as gadusol (B1210850) and validamycin.[6]
-
Modification of Lipopolysaccharide (LPS) Synthesis: In Gram-negative bacteria, S7P is the precursor for the synthesis of L-glycero-D-manno-heptose, a core component of the lipopolysaccharide (LPS) layer of the outer membrane.[7] The enzyme S7P isomerase (GmhA) catalyzes the first step in this pathway.[7] Engineering this pathway is a key area of research for developing novel antibiotic adjuvants. Disrupting the synthesis of the heptose core of LPS can increase the permeability of the bacterial outer membrane, making pathogenic bacteria more susceptible to conventional hydrophobic antibiotics.
Quantitative Data Summary
The following tables summarize the results of various metabolic engineering strategies focused on or related to the S7P node to enhance the production of valuable compounds.
Table 1: Enhancement of Intracellular S7P Concentration
| Organism | Genetic Modification | Change in S7P Concentration | Reference |
|---|
| Escherichia coli | Deletion of tktAB (transketolase), overexpression of pkt (phosphoketolase) | Increased from ~0.1 mM to ~3.0 mM |[8] |
Table 2: Production of Shikimate Pathway-Derived Compounds
| Product | Organism | Key Genetic Modifications | Titer | Yield | Reference |
|---|---|---|---|---|---|
| Shikimic Acid | Escherichia coli | Non-PTS glucose uptake, feedback-resistant DAHP synthase | 60.31 g/L | 0.30 g/g glucose | [1][9] |
| L-Tryptophan | Escherichia coli | Overexpression of aroE, aroD, and serine biosynthesis pathway genes | 53.65 g/L | 0.238 g/g glucose | [3] |
| Salvianic Acid A | Escherichia coli | Modular pathway engineering, deletion of competing pathways | 7.1 g/L | 0.47 mol/mol glucose | [2] |
| Cinnamate | Escherichia coli | Phenylalanine-overproducing host, overexpression of phenylalanine ammonia (B1221849) lyase | 6.9 g/L | N/A | [10] |
| L-Phenyllactic Acid | Escherichia coli | Whole-cell biocatalysis from L-Phe with cofactor regeneration | 54.0 g/L | N/A |[2] |
Visualizations
Caption: Central metabolic role of Sedoheptulose-7-Phosphate (S7P).
Caption: A typical workflow for metabolic engineering of S7P-derived pathways.
Caption: Workflow for the quantification of intracellular S7P.
Experimental Protocols
Protocol 1: Quantification of Intracellular S7P by Coupled Enzymatic Assay
Objective: To determine the intracellular concentration of this compound using a spectrophotometric coupled enzyme assay.
Principle: This assay uses transaldolase to convert S7P and glyceraldehyde-3-phosphate (G3P) into erythrose-4-phosphate (E4P) and fructose-6-phosphate (B1210287) (F6P). The F6P is then isomerized to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase. Finally, G6P is oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH is measured by the change in absorbance at 340 nm.[1]
Materials:
-
Metabolite extract from microbial cells
-
HEPES buffer (100 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
NADP+ (1 mM)
-
Glyceraldehyde-3-phosphate (G3P) (10 mM)
-
Transaldolase (TALDO)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
S7P standard solution (for calibration curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: a. Prepare cell extracts by following a standard metabolic quenching and extraction protocol (e.g., cold methanol quenching followed by chloroform/methanol/water extraction). b. Collect the polar (aqueous) phase and dry it completely using a vacuum concentrator. c. Resuspend the dried extract in a known volume of HEPES buffer.
-
Standard Curve Preparation: a. Prepare a series of S7P standards (e.g., 0, 10, 25, 50, 100, 200 µM) in HEPES buffer.
-
Assay Reaction: a. Prepare a master mix in HEPES buffer containing:
- 10 mM MgCl₂
- 1 mM NADP+
- 0.5 mM G3P
- 1 U/mL PGI
- 1 U/mL G6PDH b. To each well of a 96-well plate, add 20 µL of sample or standard. c. Add 170 µL of the master mix to each well. d. Mix and incubate for 5 minutes at 30°C to allow for the conversion of any background F6P or G6P. e. Read the initial absorbance at 340 nm (A_initial). f. Initiate the primary reaction by adding 10 µL of Transaldolase (10 U/mL) to each well. g. Incubate the plate at 30°C for 30-60 minutes, or until the reaction is complete. h. Read the final absorbance at 340 nm (A_final).
-
Data Analysis: a. Calculate the change in absorbance (ΔA340) for each well: ΔA340 = A_final - A_initial. b. Subtract the ΔA340 of the blank (0 µM standard) from all other readings. c. Plot the corrected ΔA340 of the standards against their known concentrations to generate a calibration curve. d. Determine the concentration of S7P in the samples using the linear regression equation from the standard curve. e. Normalize the S7P concentration to the initial cell biomass or cell number.
Protocol 2: Quantification of Intracellular S7P by LC-MS/MS
Objective: To accurately quantify intracellular this compound using Liquid Chromatography-Tandem Mass Spectrometry.
Principle: This method provides high sensitivity and specificity. Cell extracts are separated using liquid chromatography, and S7P is identified and quantified by its specific mass-to-charge ratio (m/z) and fragmentation pattern using a tandem mass spectrometer.
Materials:
-
Metabolite extract from microbial cells
-
LC-MS/MS system (e.g., Agilent Q-TOF or similar)
-
Chromatography column suitable for polar metabolites (e.g., HILIC or anion-exchange)
-
Mobile Phase A: e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
S7P analytical standard
-
Internal standard (e.g., ¹³C-labeled S7P, if available)
Procedure:
-
Sample Preparation: a. Perform metabolic quenching and extraction as described in Protocol 1. The use of an internal standard, added at the beginning of the extraction, is highly recommended for accurate quantification. b. Collect and dry the polar phase. c. Reconstitute the dried extract in a suitable volume of 50:50 water:acetonitrile for injection. d. Centrifuge the reconstituted samples at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet any debris. e. Transfer the supernatant to HPLC vials.
-
LC-MS/MS Analysis: a. Chromatography:
- Column: HILIC column (e.g., SeQuant ZIC-pHILIC)
- Injection Volume: 5-10 µL
- Flow Rate: 0.2-0.4 mL/min
- Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the elution of polar compounds like S7P. b. Mass Spectrometry:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition for S7P: The precursor ion for S7P [M-H]⁻ is m/z 289.0. The product ions for fragmentation can be selected from characteristic fragments such as the phosphate group [PO₃]⁻ at m/z 79.0 or [H₂PO₄]⁻ at m/z 97.0. The exact transitions should be optimized on the specific instrument used.
- Example Transition: Q1 (m/z 289.0) -> Q3 (m/z 97.0).
-
Data Analysis: a. Prepare a standard curve by injecting known concentrations of the S7P analytical standard. b. Integrate the peak area for the S7P MRM transition in both the standards and the samples. c. If an internal standard is used, calculate the ratio of the S7P peak area to the internal standard peak area. d. Plot the peak area (or area ratio) against concentration for the standards to create a calibration curve. e. Quantify S7P in the samples using the calibration curve. f. Normalize the final concentration to the initial cell biomass.
Protocol 3: General Workflow for Enhancing S7P-Derived Product Synthesis
Objective: To increase the production of a target compound derived from the shikimate pathway by overexpressing a feedback-resistant DAHP synthase (aroGfbr) and transketolase (tktA) in E. coli.
Principle: Increasing the expression of the first committed enzyme of the shikimate pathway (aroG) and a key enzyme for E4P synthesis (tktA) will channel more carbon flux from central metabolism towards the desired product. Using a feedback-resistant variant of aroG prevents the pathway from being shut down by the accumulation of aromatic amino acids.
Materials:
-
E. coli production host (e.g., a strain with deletions in pathways competing for PEP)
-
Expression vector (e.g., pTrc99A or similar, with an inducible promoter)
-
Genes for aroGfbr and tktA (obtained via PCR from genomic DNA or synthesis)
-
Restriction enzymes, T4 DNA ligase, and other standard molecular cloning reagents
-
Competent E. coli cells for cloning and expression
-
LB medium and fermentation medium
-
Inducer (e.g., IPTG)
-
Analytical equipment for quantifying the final product (e.g., HPLC)
Procedure:
-
Plasmid Construction: a. Amplify the aroGfbr and tktA genes using PCR with primers that add appropriate restriction sites. b. Digest the expression vector and the PCR products with the corresponding restriction enzymes. c. Ligate the aroGfbr and tktA genes into the expression vector to create the overexpression plasmid. This can be done as a co-expression cassette or on separate plasmids. d. Transform the ligation product into a cloning strain of E. coli (e.g., DH5α). e. Select for successful transformants on antibiotic-containing LB agar (B569324) plates and verify the construct by colony PCR and Sanger sequencing.
-
Strain Engineering: a. Isolate the verified plasmid from the cloning strain. b. Transform the plasmid into the desired E. coli production host. c. Select for transformants on appropriate selective media.
-
Fermentation and Production: a. Inoculate a single colony of the engineered strain (and a control strain with an empty vector) into a starter culture of LB medium with the appropriate antibiotic. Grow overnight at 37°C. b. Inoculate the main fermentation culture (in production medium) with the starter culture to a starting OD₆₀₀ of ~0.1. c. Grow the culture at 37°C with shaking. Monitor cell growth by measuring OD₆₀₀. d. When the culture reaches the mid-exponential growth phase (e.g., OD₆₀₀ of 0.6-0.8), add the inducer (e.g., IPTG) to induce gene expression. e. Continue the fermentation for a set period (e.g., 48-72 hours). Samples can be taken periodically to monitor cell growth and product formation.
-
Product Quantification: a. At the end of the fermentation, collect a sample of the culture broth. b. Centrifuge the sample to pellet the cells and collect the supernatant. c. Analyze the concentration of the target product in the supernatant using a suitable analytical method, such as HPLC. d. Compare the product titer and yield of the engineered strain to the control strain to evaluate the success of the engineering strategy.
References
- 1. Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Metabolically Engineered Microorganisms for the Production of Aromatic Chemicals Derived From Aromatic Amino Acids [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The sedoheptulose 7-phosphate cyclases and their emerging roles in biology and ecology - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Production of aromatic amino acids and their derivatives by Escherichia coli and Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for D-Sedoheptulose 7-Phosphate Extraction from Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sedoheptulose 7-phosphate (S7P) is a key intermediate metabolite in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a fundamental metabolic pathway involved in cellular biosynthesis and the response to oxidative stress. Accurate quantification of S7P in mammalian cells is crucial for understanding the regulation of the PPP and its role in various physiological and pathological states, including cancer and metabolic disorders. These application notes provide detailed protocols for the efficient extraction of S7P from mammalian cells for subsequent analysis, typically by mass spectrometry-based techniques.[1][2][3] The protocols emphasize rapid quenching of metabolic activity to preserve the in vivo concentration of S7P and efficient extraction from the cellular matrix.
Principle of Extraction
The successful extraction of this compound from mammalian cells hinges on two critical steps:
-
Metabolic Quenching: This initial and most critical step involves the rapid inactivation of all enzymatic activities to prevent any alteration in the metabolite profile post-harvesting.[4] This is typically achieved by a sudden and drastic change in temperature and/or the introduction of an organic solvent.
-
Metabolite Extraction: Following quenching, intracellular metabolites, including the polar and phosphorylated S7P, are solubilized and separated from the cellular debris (e.g., proteins, lipids, and nucleic acids). This is generally accomplished using polar organic solvents or solvent mixtures that can effectively disrupt cell membranes and precipitate macromolecules.
Data Presentation: Comparison of Extraction Methods
While specific quantitative data on the extraction efficiency of this compound from mammalian cells is not extensively documented, the following table summarizes the reported efficiencies of various methods for polar and phosphorylated metabolites, which are chemically similar to S7P. The choice of method can significantly impact the final yield and purity of the extract.
| Extraction Method | Cell Type | Metabolite Class | Reported Recovery/Efficiency | Reference |
| Cold Methanol (B129727) (80%) | Various | General Polar Metabolites | Good recovery for a broad range of polar metabolites. | General finding |
| Methanol/Water (80:20, v/v) | Mammalian Cells | Phosphorylated Metabolites | Generally effective for sugar phosphates. | General finding |
| Acetonitrile/Methanol/Water (40:40:20, v/v/v) | Human Embryonic Stem Cells | General Metabolites | Retains a more abundant pool of metabolites compared to methanol/water.[5] | [5] |
| Boiling Ethanol (75%) | Yeast Cells | Polar Metabolites | Rapid enzyme deactivation and efficient extraction of water-soluble metabolites.[4] | [4] |
Note: The optimal extraction method can be cell-type dependent and should be validated for the specific experimental conditions.
Experimental Protocols
Protocol 1: Cold Methanol Extraction
This protocol is a widely used method for the extraction of polar metabolites from mammalian cells and is suitable for the analysis of pentose phosphate pathway intermediates.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade), pre-chilled to 4°C
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching -9°C and 1,000 x g
-
Microcentrifuge tubes, pre-chilled
-
Liquid nitrogen
Procedure:
-
Cell Harvesting:
-
Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Suspension Cells:
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Repeat the centrifugation and washing steps twice.
-
-
-
Metabolic Quenching:
-
After the final wash, centrifuge the cells at 1,000 x g for 3 minutes at 4°C.
-
Completely remove the supernatant.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol (v/v in water).
-
Vortex briefly to resuspend the cell pellet.
-
Flash-freeze the sample in liquid nitrogen.
-
-
Metabolite Extraction:
-
Thaw the sample on ice.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Vortex the sample vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., 50% methanol for LC-MS).
-
Vortex and centrifuge to remove any remaining particulates.
-
Transfer the clear supernatant to an appropriate vial for analysis.
-
Protocol 2: Acetonitrile/Methanol/Water Extraction
This method is reported to be effective in retaining a broad range of metabolites and is a suitable alternative for S7P extraction.[5]
Materials:
-
Same as Protocol 1, with the addition of Acetonitrile (LC-MS grade).
-
Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C.
Procedure:
-
Cell Harvesting: Follow the same procedure as in Protocol 1.
-
Metabolic Quenching and Extraction:
-
After the final wash and removal of the supernatant, add 1 mL of the pre-chilled (-20°C) Acetonitrile/Methanol/Water extraction solvent to the cell pellet.
-
Vortex immediately and vigorously for 1 minute to ensure rapid quenching and cell lysis.
-
Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
-
Sample Preparation for Analysis: Follow the same procedure as in Protocol 1.
Visualizations
Signaling Pathway: Pentose Phosphate Pathway
The following diagram illustrates the position of this compound within the pentose phosphate pathway.
This compound in the Pentose Phosphate Pathway.
Experimental Workflow: Metabolite Extraction
The diagram below outlines the general workflow for the extraction of this compound from mammalian cells.
General workflow for S7P extraction from mammalian cells.
References
- 1. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 3. Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols [mdpi.com]
- 5. Evolutionary divergence of sedoheptulose 7-phosphate cyclases leads to several distinct cyclic products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Labeling Studies Involving D-Sedoheptulose 7-phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of stable isotope labeling, particularly with ¹³C-glucose, to study the dynamics of the pentose (B10789219) phosphate (B84403) pathway (PPP) intermediate, D-Sedoheptulose 7-phosphate (S7P). The protocols outlined below are designed to guide researchers in applying these techniques to investigate metabolic fluxes and quantify S7P in various biological contexts, including cancer metabolism and immunology.
Introduction
This compound is a key seven-carbon sugar phosphate that serves as an intermediate in the non-oxidative branch of the pentose phosphate pathway. The PPP is a crucial metabolic route for the production of NADPH, essential for redox homeostasis and reductive biosynthesis, and for the synthesis of precursors for nucleotides and nucleic acids.[1] Isotope labeling studies, primarily using ¹³C-labeled glucose, are powerful tools to trace the flow of carbon atoms through the PPP and related pathways, providing quantitative insights into metabolic reprogramming in health and disease.[2][3] By tracking the incorporation of stable isotopes into S7P and other metabolites, researchers can elucidate pathway activity, identify metabolic bottlenecks, and discover potential therapeutic targets.[4]
Applications in Research and Drug Development
Isotope labeling studies involving S7P have several critical applications:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) through the PPP to understand how cells re-wire their metabolism under different conditions, such as cancer or in response to drug treatment.[4][5]
-
Cancer Metabolism Research: Investigating the altered glucose metabolism in cancer cells, which often exhibit increased flux through the PPP to support rapid proliferation and combat oxidative stress.[2]
-
Immunometabolism: Studying the metabolic shifts that occur in immune cells upon activation, where the PPP plays a vital role in providing NADPH for the oxidative burst and biosynthetic precursors for immune cell proliferation.
-
Drug Discovery and Development: Assessing the mechanism of action of drugs that target metabolic pathways and identifying novel therapeutic strategies that exploit metabolic vulnerabilities of diseased cells.
-
Biomarker Discovery: Identifying changes in S7P levels or PPP flux as potential biomarkers for disease diagnosis or prognosis.
Quantitative Data Summary
The following tables summarize quantitative data from isotope labeling studies involving S7P and the pentose phosphate pathway. These values provide a reference for researchers designing and interpreting their own experiments.
Table 1: Intracellular Concentration of this compound (S7P) in Various Cell Types
| Cell Type | Condition | S7P Concentration | Reference |
| Wild-type E. coli | Steady-state | ~ 0.1 mM | [6] |
| ΔtktAB Δzwf E. coli (overexpressing PKT) | Steady-state | ~ 3.0 mM | [6] |
| Human Fibroblasts | Transaldolase-deficient | 7.43 and 26.46 µmol/mg protein | [7] |
| Human Lymphoblasts | Transaldolase-deficient | 16.03 µmol/mg protein | [7] |
Table 2: Fractional Labeling of Pentose Phosphate Pathway Intermediates from [1,2-¹³C]glucose
| Metabolite | Labeling Pattern | Fractional Abundance (example) | Pathway Implication |
| 3-Phosphoglycerate (3PG) | M+2 | 50% | Glycolysis |
| 3-Phosphoglycerate (3PG) | M+0, M+1, M+2 | 60% M+0, 20% M+1, 20% M+2 | Oxidative PPP (single pass) |
Note: The fractional abundance can vary depending on the relative flux through glycolysis and the PPP.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
Protocol 1: Stable Isotope Labeling of Mammalian Cells with [U-¹³C₆]glucose
This protocol describes the labeling of adherent mammalian cells with uniformly labeled ¹³C-glucose to investigate the incorporation of carbon into S7P and other PPP intermediates.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-Glucose
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (v/v) in water, pre-chilled to -80°C
-
Cell scraper
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Culture cells in complete growth medium overnight in a humidified incubator at 37°C and 5% CO₂.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM) and dFBS (e.g., 10%). Warm the labeling medium to 37°C.
-
Isotope Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the time to reach isotopic steady state. For PPP intermediates, steady state is often reached within a few hours.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the extracts at -80°C for at least 15 minutes to precipitate proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the extracts at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis by LC-MS.
-
Protocol 2: Analysis of this compound by LC-MS/MS
This protocol outlines a general method for the analysis of S7P and other sugar phosphates using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of these polar compounds.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Ammonium (B1175870) acetate (B1210297) or other suitable mobile phase modifier
-
HILIC column
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, typically a mixture of ACN and water that is compatible with the initial mobile phase conditions.
-
LC Separation:
-
Column: HILIC column (e.g., amide or aminopropyl phase).
-
Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium acetate, pH 9.0).
-
Mobile Phase B: 95% Acetonitrile / 5% Water with a buffer.
-
Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 85% B) and gradually decreases to elute the polar analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for phosphorylated compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer, or full scan with fragmentation for untargeted analysis on a high-resolution instrument.
-
MRM Transitions for S7P:
-
Unlabeled (M+0): Precursor ion (Q1) m/z 289 -> Product ion (Q3) m/z 97 (PO₃⁻) or other specific fragments.
-
Labeled Isotopologues (M+n): The precursor ion m/z will increase by the number of ¹³C atoms incorporated. The product ions may or may not contain the label depending on the fragmentation pattern.
-
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of S7P.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional enrichment or Mass Isotopologue Distribution (MID) to determine the extent of labeling.
-
Use the quantitative data for metabolic flux analysis using appropriate software tools.
-
Visualizations
The following diagrams illustrate the key metabolic pathways and experimental workflows described in these application notes.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic flux profiling for quantitation of cellular metabolic fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Interrogating D-Sedoheptulose 7-Phosphate Metabolism with CRISPR-Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction D-Sedoheptulose 7-phosphate (S7P) is a crucial intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route that operates in parallel to glycolysis.[1] The PPP is vital for generating NADPH, which combats oxidative stress, and for producing precursors for nucleotide and aromatic amino acid biosynthesis.[1][2][3] S7P sits (B43327) at a key junction in the non-oxidative branch of the PPP, where it is synthesized by transketolase and catabolized by transaldolase.[2][4] Its availability can act as a rheostat for carbon flux between glycolysis and the PPP.[5] Dysregulation of S7P metabolism is implicated in various metabolic diseases. The CRISPR-Cas9 system offers a powerful and precise tool for functional genomics, enabling targeted gene knockout, activation, or inhibition to elucidate the complex regulatory networks governing S7P metabolism.[6][7] This application note provides a comprehensive framework and detailed protocols for utilizing CRISPR-Cas9 to investigate the roles of key enzymes in S7P metabolism.
Core Signaling Pathway: S7P in the Pentose Phosphate Pathway
The non-oxidative branch of the pentose phosphate pathway is a hub for the interconversion of sugar phosphates. S7P is a central seven-carbon sugar phosphate in this pathway, linking the metabolism of five-carbon sugars (like Ribose-5-P) with the glycolytic pathway intermediates Fructose-6-P and Glyceraldehyde-3-P. The enzymes Transketolase (TKT) and Transaldolase (TALDO1) directly mediate its formation and consumption.
Experimental Workflow
A typical experimental workflow for studying S7P metabolism using CRISPR-Cas9 involves several key stages, from initial experimental design to final data analysis. This process begins with the design of specific guide RNAs (sgRNAs) targeting genes of interest, such as TKT or TALDO1. These sgRNAs are then delivered into the chosen cell line along with the Cas9 nuclease to generate gene knockouts. Following selection and validation of edited cell clones, metabolic changes are quantified using mass spectrometry, and the resulting data is analyzed to understand the functional impact of the gene knockout.
Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Adherent Cell Lines
This protocol provides a method for generating a gene knockout of a key S7P metabolism enzyme (e.g., TKT) in a standard adherent cell line (e.g., HEK293T).
Materials:
-
Target cell line (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
sgRNA expression plasmid targeting the gene of interest
-
Cas9 expression plasmid
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well and 96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
T7 Endonuclease I assay kit (for mutation detection)
Methodology:
-
sgRNA Design: Design at least two sgRNAs targeting an early exon of the gene of interest using a reputable online tool to maximize knockout efficiency and minimize off-target effects.[8][9] Clone the designed sgRNA sequences into a suitable expression vector.
-
Cell Seeding: The day before transfection, seed ~2.0 x 10^5 cells per well in a 6-well plate with 2 mL of complete medium. Cells should be 80-90% confluent at the time of transfection.[10]
-
Transfection:
-
In one tube, dilute 2.5 µg of total plasmid DNA (1.25 µg of Cas9 plasmid and 1.25 µg of sgRNA plasmid) into 125 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ 3000 into 125 µL of Opti-MEM™.
-
Combine the diluted DNA and transfection reagent. Mix gently and incubate for 15 minutes at room temperature.[10]
-
Add the 250 µL DNA-lipid complex to the cells in a drop-wise manner.
-
-
Single-Cell Cloning:
-
48 hours post-transfection, harvest the cells using Trypsin-EDTA.
-
Perform serial dilutions of the cell suspension to a final concentration of ~10 cells/mL in complete growth medium.
-
Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates.[10]
-
Incubate for 7-14 days, until single colonies are visible.
-
-
Screening and Validation:
-
Identify wells containing a single colony and expand them into larger vessels.
-
From a duplicate plate or a portion of the expanded clone, extract genomic DNA.
-
Perform PCR using primers that flank the sgRNA target region.
-
Use the PCR product to perform a T7 Endonuclease I assay to screen for clones with insertions or deletions (indels).
-
For positive clones, sequence the PCR products (e.g., via TOPO cloning and Sanger sequencing) to confirm the presence of a frameshift mutation.[10]
-
Further validate the knockout at the protein level using Western Blot analysis.
-
Protocol 2: Extraction of Polar Metabolites from Adherent Cells
This protocol describes how to quench metabolism and extract polar metabolites, including S7P, for subsequent analysis.
Materials:
-
Cultured wild-type and knockout cells (80-90% confluent in 6-well plates)
-
Ice-cold 0.9% NaCl solution
-
Ice-cold extraction solvent (80:20 Methanol:Water, pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge
-
Centrifugal evaporator (SpeedVac) or nitrogen gas stream
Methodology:
-
Metabolism Quenching: Place the 6-well plate on ice. Quickly aspirate the culture medium.
-
Washing: Gently wash the cell monolayer twice with 1 mL of ice-cold 0.9% NaCl solution, aspirating completely after each wash to remove all salts.
-
Extraction:
-
Add 1 mL of -80°C extraction solvent to each well.
-
Immediately use a cell scraper to scrape the cells into the solvent.
-
Pipette the entire cell lysate/solvent mixture into a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Lysis and Precipitation: Vortex the tube for 30 seconds and place it on ice for 15 minutes to ensure complete lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean microcentrifuge tube. Be careful not to disturb the pellet.
-
Drying: Dry the metabolite extracts completely using a centrifugal evaporator or a gentle stream of nitrogen.
-
Storage: Store the dried pellets at -80°C until ready for LC-MS analysis.[11]
Quantitative Data Presentation
Following CRISPR-mediated gene knockout, quantitative analysis is essential to determine the impact on S7P metabolism. Data should be presented clearly to allow for easy comparison between wild-type (WT) and knockout (KO) cell lines. This includes relative metabolite abundance and metabolic flux rates.[12][13]
Table 1: Hypothetical Metabolite and Flux Analysis in TKT Knockout Cells
| Metabolite / Flux | Wild-Type (WT) Cells (Relative Abundance / Flux Rate) | TKT Knockout (KO) Cells (Relative Abundance / Flux Rate) | Fold Change (KO/WT) | P-value |
| Metabolites | ||||
| Sedoheptulose-7-P (S7P) | 1.00 ± 0.12 | 0.21 ± 0.05 | 0.21 | <0.001 |
| Ribose-5-P (R5P) | 1.00 ± 0.09 | 2.85 ± 0.31 | 2.85 | <0.001 |
| Erythrose-4-P (E4P) | 1.00 ± 0.15 | 0.45 ± 0.08 | 0.45 | <0.01 |
| Fructose-6-P (F6P) | 1.00 ± 0.11 | 0.68 ± 0.09 | 0.68 | <0.05 |
| Metabolic Fluxes | ||||
| PPP Oxidative Flux | 1.00 ± 0.10 | 2.50 ± 0.28 | 2.50 | <0.001 |
| TKT Forward Flux (R5P->S7P) | 1.00 ± 0.13 | Not Detected | - | - |
| Glycolysis Flux | 1.00 ± 0.08 | 0.92 ± 0.10 | 0.92 | >0.05 |
Data are represented as mean ± standard deviation from n=5 biological replicates. P-values are determined by a two-tailed Student's t-test.
Logical Relationships
Targeting a key enzyme in the PPP with CRISPR-Cas9 is predicted to cause significant shifts in metabolite pools. Knocking out Transketolase (TKT), for example, would block the primary synthesis route for S7P from five-carbon sugars, leading to an accumulation of its precursors and a depletion of its products.
References
- 1. The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0001068) [hmdb.ca]
- 3. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 4. Sedoheptulose 7-phosphate - Wikipedia [en.wikipedia.org]
- 5. Sedoheptulose kinase regulates cellular carbohydrate metabolism by sedoheptulose 7-phosphate supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webofproceedings.org [webofproceedings.org]
- 7. Current approaches in CRISPR-Cas system for metabolic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. genecopoeia.com [genecopoeia.com]
- 11. Untargeted Metabolomic... | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 12. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 13. Increasing the Pentose Phosphate Pathway Flux to Improve Plasmid DNA Production in Engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Flux Analysis of the Pentose Phosphate Pathway and the Role of Sedoheptulose-7-Phosphate in Cellular Metabolism
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a fundamental metabolic pathway that operates in parallel to glycolysis. It plays a critical role in cellular homeostasis by producing nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. NADPH is essential for maintaining a reduced cellular environment and for reductive biosynthesis, such as fatty acid synthesis. The non-oxidative branch of the PPP is a hub for the interconversion of sugar phosphates, including the key intermediate, sedoheptulose-7-phosphate (S7P).
S7P is a seven-carbon sugar phosphate that stands at a critical juncture between the PPP and glycolysis. The bioavailability of S7P can act as a rheostat, controlling the carbon flux between these two major metabolic pathways.[1][2][3] Dysregulation of the PPP and altered levels of its intermediates are increasingly recognized as hallmarks of various diseases, including cancer, making this pathway an attractive target for therapeutic intervention.[4][5][6] This document provides detailed application notes on the significance of PPP flux analysis with a focus on S7P, and comprehensive protocols for its investigation.
Application Notes
The PPP is bifurcated into an oxidative and a non-oxidative branch. The oxidative branch is the primary site of NADPH production, while the non-oxidative branch allows for the synthesis of ribose-5-phosphate (B1218738) for nucleotide synthesis and the regeneration of glycolytic intermediates.
Sedoheptulose-7-Phosphate: A Key Metabolic Regulator
Sedoheptulose-7-phosphate is a central intermediate in the non-oxidative PPP. It is formed from ribose-5-phosphate and xylulose-5-phosphate by the enzyme transketolase, and is a substrate, along with glyceraldehyde-3-phosphate, for transaldolase to produce fructose-6-phosphate (B1210287) and erythrose-4-phosphate. The concentration of S7P is tightly regulated, in part by the enzyme sedoheptulose (B1238255) kinase, which phosphorylates sedoheptulose to S7P.[1][2][3] This regulation is crucial as S7P levels can dictate the direction of carbon flow. For instance, an accumulation of S7P can drive the non-oxidative PPP in the reverse direction to generate glycolytic intermediates.
The Pentose Phosphate Pathway in Cancer Metabolism
Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and to counteract oxidative stress.[4][5][6] Many tumors display a heightened flux through the PPP to meet the increased demand for NADPH and nucleotide precursors.[4][5][6] NADPH is critical for cancer cells to mitigate the high levels of reactive oxygen species (ROS) generated by their aberrant metabolism and to support the synthesis of lipids for new membranes. The non-oxidative PPP provides the building blocks for DNA and RNA synthesis, which are essential for rapidly dividing cells. Therefore, targeting enzymes of the PPP is being actively explored as a potential anti-cancer strategy.
Flux Analysis as a Tool for Drug Discovery
Metabolic flux analysis (MFA), particularly using stable isotope tracers like ¹³C-glucose, is a powerful technique to quantify the rates of metabolic pathways.[7][8] By tracing the incorporation of ¹³C into downstream metabolites, researchers can precisely map the flow of carbon through central metabolism, including the PPP. This allows for a quantitative understanding of how disease states or drug treatments alter metabolic fluxes, providing invaluable insights for target validation and mechanism of action studies.
Quantitative Data Summary
The flux through the pentose phosphate pathway can vary significantly depending on the cell type, developmental stage, and environmental conditions. In cancer cells, there is a notable increase in the flux through the oxidative PPP compared to their non-cancerous counterparts.
| Cell Type | Condition | Oxidative PPP Flux (% of Glucose Uptake) | Reference |
| Human Lung Carcinoma (A549) | Standard Culture | ~30% | [5] (qualitative) |
| Normal Human Lung Fibroblasts | Standard Culture | ~5-10% | [5] (qualitative) |
| Pancreatic Ductal Adenocarcinoma | Acidic Microenvironment | Increased | [9] |
| Human Fibroblasts | Oxidative Stress (H₂O₂) | Significantly Increased | [10] |
Note: The values presented are illustrative and can vary based on specific experimental conditions. Quantitative flux analysis is recommended for precise measurements in the system of interest.
Experimental Protocols
Protocol 1: ¹³C-Metabolic Flux Analysis of the Pentose Phosphate Pathway
This protocol outlines the key steps for performing a ¹³C-MFA experiment to quantify fluxes in the PPP in mammalian cells.
1. Isotopic Labeling Experiment
-
Cell Culture: Culture cells in a chemically defined medium to ensure precise control over nutrient concentrations. For adherent cells, seed them at a density that allows for exponential growth during the labeling period. For suspension cells, maintain them in a chemostat or in a batch culture monitored for exponential growth.
-
Tracer Selection: The choice of ¹³C-labeled tracer is critical for resolving PPP fluxes. A common and effective tracer is [1,2-¹³C]glucose. Metabolism of [1,2-¹³C]glucose through glycolysis produces singly labeled lactate (B86563), while passage through the oxidative PPP results in the loss of the ¹³C label from the C1 position as ¹³CO₂, leading to unlabeled lactate. This difference in labeling patterns allows for the deconvolution of glycolytic and PPP fluxes. A mixture of [1,2-¹³C]glucose and naturally labeled glucose can also be used.
-
Labeling: Once cells have reached the desired growth phase, replace the standard medium with the ¹³C-labeling medium. The duration of labeling should be sufficient to achieve isotopic steady-state in the metabolites of interest, which typically requires a time equivalent to several cell doubling times.
2. Metabolite Quenching and Extraction
-
Quenching: This step is critical to halt all enzymatic activity instantaneously. For adherent cells, rapidly aspirate the labeling medium, wash once with ice-cold phosphate-buffered saline (PBS), and then add a cold extraction solvent (e.g., 80% methanol (B129727) at -80°C). For suspension cells, rapidly centrifuge the cells and resuspend the pellet in the cold extraction solvent.
-
Extraction: After adding the extraction solvent, incubate the samples at -80°C for at least 15 minutes. Scrape the adherent cells into the solvent. Collect the cell extracts and centrifuge at high speed to pellet the cell debris. Transfer the supernatant containing the metabolites to a new tube.
3. Analytical Measurement of ¹³C-Labeling Patterns
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C. Prior to analysis, derivatize the samples to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization method is methoximation followed by silylation.
-
GC-MS Analysis: Analyze the derivatized samples using a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) for each metabolite fragment.
4. Computational Flux Estimation
-
Data Analysis: The measured mass isotopomer distributions, along with other measured rates (e.g., glucose uptake, lactate secretion), are used as inputs for a computational model of cellular metabolism.
-
Flux Calculation: Software packages such as INCA or Metran are used to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted labeling patterns. The output is a quantitative flux map that provides the rates of all the reactions in the metabolic model, typically in units of mmol/gDW/h.
Protocol 2: Quantification of Sedoheptulose-7-Phosphate by LC-MS/MS
This protocol describes a method for the targeted quantification of S7P in cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Follow the quenching and extraction procedure as described in Protocol 1, steps 2.1 and 2.2.
-
It is recommended to include an internal standard, such as a commercially available ¹³C-labeled S7P, in the extraction solvent to correct for variations in extraction efficiency and matrix effects.
2. LC-MS/MS Analysis
-
Chromatography: Due to the polar nature of sugar phosphates, hydrophilic interaction chromatography (HILIC) is a suitable separation method.
-
Column: A HILIC column (e.g., a ZIC-HILIC column).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high to low organic content (e.g., starting at 85% B and decreasing to 20% B) is used to elute the polar metabolites.
-
-
Mass Spectrometry: A triple quadrupole or QTRAP mass spectrometer is used for sensitive and specific detection.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of phosphorylated compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for S7P (m/z 289) and monitoring for a specific product ion (e.g., m/z 97, corresponding to [PO₃]⁻). The transition from the precursor to the product ion is highly specific for S7P.
-
Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for the S7P standard to achieve maximum sensitivity.
-
3. Data Analysis
-
Quantification: The concentration of S7P in the samples is determined by comparing the peak area of the S7P MRM transition to a standard curve generated from known concentrations of an S7P standard. The peak area of the internal standard is used to normalize the data.
Visualizations
Caption: The Pentose Phosphate Pathway.
References
- 1. Sedoheptulose kinase regulates cellular carbohydrate metabolism by sedoheptulose 7-phosphate supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sedoheptulose kinase regulates cellular carbohydrate metabolism by sedoheptulose 7-phosphate supply. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of the pentose phosphate pathway in cancer [pubmed.ncbi.nlm.nih.gov]
- 5. The Pentose Phosphate Pathway as a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crucial role of the pentose phosphate pathway in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbs.com [ijbs.com]
- 10. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Sedoheptulose-7-Phosphate in Plant Tissues: A Detailed Guide to Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sedoheptulose-7-phosphate (S7P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle in plants. The PPP is a crucial metabolic route that provides precursors for nucleotide biosynthesis and the production of NADPH for reductive biosynthesis and stress defense. In photosynthetic organisms, the Calvin cycle utilizes S7P in the regeneration of ribulose-1,5-bisphosphate, the primary acceptor of CO2. The accurate measurement of S7P levels in plant tissues is therefore critical for understanding plant metabolism, stress responses, and for identifying potential targets for crop improvement and drug development.
This document provides a comprehensive overview of the protocols for the extraction and quantification of sedoheptulose-7-phosphate from plant tissues, with a focus on modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, an enzymatic method is described as a complementary approach.
Data Presentation
The concentration of sedoheptulose-7-phosphate in plant tissues can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes representative quantitative data from existing literature. It is important to note that these values should be considered as a reference, and actual concentrations may differ based on the specific experimental setup.
| Plant/Organism | Tissue/Condition | Concentration (approximate) | Reference |
| Escherichia coli (WT) | Whole cell | ~ 0.1 mM | [1] |
| Escherichia coli (ΔtktAB Δzwf with overexpressed PKT) | Whole cell | ~ 3.0 mM | [1] |
| Kalanchoë pinnata | Young, fully expanded leaves (ambient CO2) | Not directly quantified for S7P, but free sedoheptulose (B1238255) was ~2-3 mM | [2] |
| Kalanchoë pinnata | Young, fully expanded leaves (elevated CO2 for 12 weeks) | Not directly quantified for S7P, but free sedoheptulose increased by 500% | [2] |
Experimental Protocols
Extraction of Sedoheptulose-7-Phosphate from Plant Tissues
This protocol is designed for the extraction of polar metabolites, including phosphorylated sugars like S7P, from plant tissues.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Extraction buffer: 80% (v/v) methanol (B129727) in water, pre-chilled to -20°C
-
Microcentrifuge tubes, 1.5 mL or 2.0 mL
-
Refrigerated microcentrifuge
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Sample Collection and Quenching: Harvest plant tissue (e.g., leaves, roots) and immediately freeze it in liquid nitrogen to quench all metabolic activity. The speed of this step is critical to prevent degradation of metabolites.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Ensure the tissue remains frozen throughout the grinding process by adding liquid nitrogen as needed.
-
Extraction:
-
Transfer approximately 100 mg of the frozen powder to a pre-weighed 2.0 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
-
Incubation and Centrifugation:
-
Incubate the mixture on ice for 20 minutes with occasional vortexing.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new, clean microcentrifuge tube.
-
Drying: Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen gas. The dried extract can be stored at -80°C until further analysis.
-
Reconstitution: Prior to analysis, reconstitute the dried extract in a suitable solvent, such as 100 µL of 50% methanol or the initial mobile phase of your chromatography method. Centrifuge at high speed for 10 minutes to pellet any insoluble material before transferring the supernatant to an autosampler vial.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the separation and quantification of S7P using HPLC with UV detection, which is suitable for samples where S7P is relatively abundant or after a cleanup/enrichment step. For more sensitive and specific detection, coupling with mass spectrometry is recommended (see Protocol 3).
Instrumentation and Columns:
-
HPLC system with a UV detector
-
A strong anion exchange (SAX) column or a porous graphitic carbon (PGC) column is recommended for the separation of sugar phosphates.
Reagents:
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Ammonium (B1175870) phosphate or ammonium formate (B1220265) buffer (e.g., 1 M, pH adjusted)
-
Sedoheptulose-7-phosphate standard
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the reconstituted plant extract onto the column.
-
Gradient Elution: A typical gradient would start with a low concentration of Mobile Phase B, gradually increasing to elute the more tightly bound phosphorylated sugars. The exact gradient will need to be optimized based on the column and specific sample matrix.
-
Detection: Monitor the elution of compounds using a UV detector, typically at a low wavelength (e.g., 195-210 nm) for underivatized sugars.
-
Quantification: Create a standard curve by injecting known concentrations of the S7P standard. The concentration of S7P in the plant extracts can then be determined by comparing the peak area to the standard curve.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the quantification of S7P, especially in complex biological matrices.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatography (example conditions):
-
Column: A reversed-phase C18 column with an ion-pairing reagent or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Ion-Pairing Reagent (for reversed-phase): An amine-based reagent such as tributylamine (B1682462) or dimethylhexylamine added to the mobile phase to improve retention of anionic metabolites like S7P.
-
Mobile Phase A: Water with ion-pairing reagent and a weak acid (e.g., acetic acid).
-
Mobile Phase B: Acetonitrile or methanol with ion-pairing reagent and a weak acid.
-
Gradient: A gradient from low to high organic phase (Mobile Phase B) is typically used.
Mass Spectrometry (example conditions):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for phosphorylated compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
Precursor Ion (Q1): m/z 289.0 (for [M-H]⁻ of S7P)
-
Product Ions (Q3): Characteristic fragment ions of S7P (e.g., m/z 97.0 for [PO3]⁻ and m/z 79.0 for [PO2]⁻). The specific transitions should be optimized using a pure standard.
-
-
Quantification: An isotopically labeled internal standard (e.g., ¹³C-labeled S7P) is highly recommended for the most accurate quantification to correct for matrix effects and variations in instrument response. A standard curve is generated using the peak area ratio of the analyte to the internal standard.
Enzymatic Assay
This method provides an alternative approach for the determination of S7P by measuring the activity of an enzyme for which S7P is a substrate. This is often a coupled enzyme assay where the product of the first reaction is a substrate for a second, NAD(P)H-dependent reaction.
Principle:
This protocol is based on the measurement of S7P by coupling its reaction with transaldolase and glyceraldehyde-3-phosphate dehydrogenase.
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, with 5 mM MgCl₂)
-
Glyceraldehyde-3-phosphate
-
NADH
-
Transaldolase
-
Glyceraldehyde-3-phosphate dehydrogenase/triosephosphate isomerase enzyme mix
Procedure:
-
Reaction Mixture: In a cuvette, combine the assay buffer, glyceraldehyde-3-phosphate, NADH, and the enzyme mix.
-
Background Reading: Mix and incubate for 5 minutes to allow the reaction to stabilize and to measure any background NADH oxidation at 340 nm.
-
Initiate Reaction: Add the plant extract containing S7P to the cuvette.
-
Measurement: Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the amount of S7P in the sample.
-
Quantification: A standard curve is prepared using known concentrations of S7P to calculate the amount in the plant extract.
Mandatory Visualizations
Caption: Experimental workflow for S7P measurement.
Caption: Role of S7P in the Pentose Phosphate Pathway.
References
Commercial Sources and Purity of D-Sedoheptulose 7-Phosphate Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the commercial availability and purity of D-Sedoheptulose 7-phosphate (S7P) standards. It also includes comprehensive protocols for the analysis and application of this key metabolic intermediate, which plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway (PPP).
Commercial Availability of this compound
This compound is a critical reagent for studying the pentose phosphate pathway, carbohydrate metabolism, and related drug development. Several commercial suppliers offer S7P standards, typically as lithium or barium salts to enhance stability. The purity of these standards is a critical consideration for experimental accuracy. Below is a summary of commercially available this compound standards.
| Supplier | Product Name | Catalog Number (Example) | Purity Specification | Salt Form | Analytical Method |
| MedChemExpress | This compound | HY-113206 | ≥98.0% | Barium | Not specified |
| Sigma-Aldrich | This compound lithium salt | 78832 | ≥90% | Lithium | TLC |
| Cayman Chemical | D-Sedoheptulose-7-phosphate (barium salt) | 21344 | ≥95% | Barium | Not specified |
| BOC Sciences | D-Sedoheptulose-7-phosphate barium salt | Not specified | Not specified | Barium | Not specified |
Note: Purity specifications and available salt forms may vary. Researchers should always consult the supplier's certificate of analysis for batch-specific data. The free acid form of this compound is prone to instability, and the use of stable salt forms is recommended.[1]
Storage and Stability
Proper storage of this compound standards is crucial for maintaining their integrity.
-
Storage Temperature: Store at -20°C for long-term use.[2][3]
-
Stability: When stored correctly, the compound is stable for at least four years.[3]
Role in the Pentose Phosphate Pathway
This compound is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. This pathway is essential for generating NADPH, which provides reducing power for biosynthesis and defense against oxidative stress, and for producing precursors for nucleotide synthesis.
Caption: Role of this compound in the Pentose Phosphate Pathway.
Experimental Protocols
Accurate quantification and analysis of this compound are essential for metabolic research. The following sections provide detailed protocols for common analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol describes the separation and quantification of this compound using HPLC.
Caption: Workflow for HPLC analysis of this compound.
Materials and Reagents:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Ammonium (B1175870) acetate (B1210297) (or other suitable buffer components)
-
HPLC system with a suitable detector (e.g., Refractive Index or Mass Spectrometer)
-
Amine-based analytical column (e.g., Luna NH2)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and ammonium acetate buffer. The exact ratio will depend on the column and specific application. Degas the mobile phase before use.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or ultrapure water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 to 10 µg/mL.
-
-
Sample Preparation:
-
For biological samples, perform a suitable extraction procedure (e.g., methanol/chloroform/water extraction for cell lysates).
-
Resuspend the dried extract in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 10-20 µL) of the standards and samples.
-
Run the analysis under isocratic conditions.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Integrate the peak areas for both standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Enzymatic Assay
This protocol describes a coupled enzymatic assay for the quantification of this compound.
Caption: Workflow for the enzymatic assay of this compound.
Principle:
This assay relies on a series of coupled enzymatic reactions. Transaldolase converts sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate (G3P) to fructose-6-phosphate (B1210287) (F6P) and erythrose-4-phosphate (E4P). The F6P is then converted to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). Finally, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the initial amount of S7P.
Materials and Reagents:
-
This compound standard
-
Glyceraldehyde-3-phosphate (G3P)
-
NADP+
-
Transaldolase
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6, containing 10 mM MgCl2)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare solutions of all enzymes, substrates, and cofactors in the reaction buffer.
-
Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the reaction buffer, G3P, NADP+, PGI, and G6PDH.
-
Sample/Standard Addition: Add a known volume of the sample or S7P standard to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding transaldolase.
-
Incubation and Measurement: Incubate the reaction at a controlled temperature (e.g., 37°C) and monitor the increase in absorbance at 340 nm over time until the reaction reaches completion.
-
Data Analysis:
-
Calculate the change in absorbance (ΔA340) for each standard and sample.
-
Create a standard curve by plotting ΔA340 against the concentration of the S7P standards.
-
Determine the concentration of S7P in the samples from the standard curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
For high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the method of choice.
Protocol Outline:
A detailed protocol for the quantification of pentose phosphate pathway intermediates, including S7P, by LC-MS has been described.[4] The general workflow involves:
-
Sample Preparation: Extraction of metabolites from biological samples.
-
Derivatization (Optional but Recommended): Derivatization can improve the chromatographic separation and ionization efficiency of sugar phosphates.
-
LC Separation: Reversed-phase chromatography is often used for the separation of the derivatized metabolites.
-
MS/MS Detection: A tandem mass spectrometer is used for sensitive and specific detection using multiple reaction monitoring (MRM).
-
Quantification: Quantification is typically achieved using a stable isotope-labeled internal standard.
Shimadzu offers an LC-MS/MS method package for primary metabolites that includes conditions for the analysis of sedoheptulose (B1238255) 7-phosphate.[5]
Conclusion
The availability of high-purity this compound standards is essential for accurate and reproducible research in metabolism and drug discovery. This document provides a guide to commercial sources and detailed protocols for the analysis of this important metabolite. Researchers should carefully consider the purity requirements of their experiments and select the most appropriate analytical method based on the sample matrix and required sensitivity.
References
- 1. microbenotes.com [microbenotes.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]
Troubleshooting & Optimization
Technical Support Center: D-Sedoheptulose 7-Phosphate (S7P) Mass Spectrometry Analysis
Welcome to the technical support center for D-Sedoheptulose 7-phosphate (S7P) mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of S7P analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the mass spectrometry analysis of this compound (S7P)?
A1: The analysis of S7P by mass spectrometry is complicated by several factors. Due to its polar nature, chromatographic separation can be difficult. A significant challenge is the presence of structural isomers, other sugar phosphates with the same mass, which require effective chromatographic separation for accurate quantification.[1][2][3] Additionally, ion suppression from complex biological matrices can reduce analytical sensitivity and accuracy.[4][5][6][7][8] In-source fragmentation of larger sugar phosphates can also create interfering ions with the same mass as smaller sugar phosphates, leading to potential misidentification.[3]
Q2: How can I overcome the issue of co-eluting isomers of S7P?
A2: Effective chromatographic separation is essential. Techniques such as ion-pairing chromatography can improve the retention and separation of highly polar analytes like S7P on reversed-phase columns.[9][10] Furthermore, advanced techniques like differential mobility spectrometry (DMS) have demonstrated success in separating structurally similar sugar phosphate (B84403) isomers.[2]
Q3: What is ion suppression and how does it affect S7P analysis?
A3: Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, S7P.[4][5][6] This competition for ionization can lead to a decreased signal intensity for S7P, impacting the sensitivity, precision, and accuracy of the analysis.[7][8]
Q4: What are the best practices for sample preparation for S7P analysis from biological matrices?
A4: Robust sample preparation is critical to minimize matrix effects. This typically involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering compounds like salts and phospholipids. The hydrophilic nature of S7P requires careful optimization of extraction protocols to ensure good recovery. The addition of an internal standard early in the sample preparation process is crucial to control for variations in recovery and matrix effects.
Q5: What are the typical fragmentation patterns observed for S7P in MS/MS analysis?
A5: While specific fragmentation data for S7P is available in spectral databases like mzCloud, a common fragmentation pattern for phosphorylated molecules, including phosphopeptides which can serve as an analogue, involves the neutral loss of the phosphate group (H3PO4, 98 Da).[11][12] The fragmentation of the sugar backbone itself can also provide structural information.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of S7P.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or no retention of S7P | Inadequate chromatographic conditions for a highly polar analyte. | - Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column. - Employ ion-pairing reagents (e.g., tributylamine, dimethylhexylamine) in the mobile phase to increase retention on a C18 column.[9][10] - Consider derivatization to increase the hydrophobicity of S7P.[13][14] |
| Inaccurate quantification and poor reproducibility | Significant ion suppression from the sample matrix. | - Improve sample cleanup using techniques like solid-phase extraction (SPE).[8] - Use a stable isotope-labeled internal standard for S7P to compensate for matrix effects. - Dilute the sample to reduce the concentration of interfering matrix components. |
| Interfering peaks at the same m/z as S7P | Co-elution of isomeric sugar phosphates. | - Optimize the chromatographic gradient to improve the separation of isomers. - Use a longer column or a column with a different selectivity. - Employ advanced separation techniques like differential mobility spectrometry (DMS).[2] |
| Unexpected peaks corresponding to smaller sugar phosphates | In-source fragmentation of S7P or other larger sugar phosphates.[3] | - Optimize the ion source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation. - Use a "soft" ionization technique if available. |
| Low signal intensity or poor sensitivity | A combination of ion suppression, inefficient ionization, and low endogenous concentrations. | - Enhance sample cleanup and chromatographic separation to reduce ion suppression.[8] - Optimize electrospray ionization (ESI) source parameters for S7P (consider negative ion mode). - Derivatize S7P to improve its ionization efficiency.[13][14] |
Quantitative Data Summary
The following table summarizes quantitative data for S7P analysis found in the literature.
| Parameter | Value | Matrix | Methodology | Reference |
| Limit of Detection (LOD) | ~100 nmol/L | Blood Spots | LC-MS/MS | [15] |
| Intra-assay Imprecision (CV) | 10-17% | Blood Spots | LC-MS/MS | [15] |
| Inter-assay Imprecision (CV) | 12-21% | Blood Spots | LC-MS/MS | [15] |
Experimental Protocols
A detailed experimental protocol for the analysis of pentose (B10789219) phosphate pathway intermediates, including S7P, can be adapted from established methods. A general workflow is as follows:
-
Sample Preparation:
-
Addition of a stable isotope-labeled internal standard to the sample.
-
Protein precipitation with a cold organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Centrifugation to pellet the precipitated proteins.
-
Supernatant is collected and can be further purified by solid-phase extraction (SPE).
-
-
Chromatographic Separation:
-
Use of a reversed-phase C18 column with an ion-pairing reagent in the mobile phase.
-
A typical mobile phase could consist of an aqueous component with the ion-pairing reagent and an organic component like methanol or acetonitrile.
-
A gradient elution is typically used to separate S7P from other metabolites.
-
-
Mass Spectrometry Detection:
-
Electrospray ionization (ESI) in negative ion mode is commonly used for phosphorylated compounds.
-
Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for S7P and its internal standard are monitored.
-
Visualizations
The following diagram illustrates the key challenges in the analytical workflow for S7P mass spectrometry.
Caption: Key challenges in the analytical workflow of S7P mass spectrometry.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. sciex.com [sciex.com]
- 3. osti.gov [osti.gov]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. providiongroup.com [providiongroup.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. Overcoming the chromatographic challenges when performing LC-MS/MS measurements of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mzCloud – D Sedoheptulose 7 phosphate [mzcloud.org]
- 12. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Technical Support Center: Optimizing D-Sedoheptulose 7-Phosphate Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of D-Sedoheptulose 7-phosphate (S7P) in complex cell extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound (S7P)?
A1: The primary methods for accurate and sensitive quantification of S7P in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. LC-MS/MS offers high specificity and the ability to measure multiple phosphorylated sugars simultaneously.[1][2] Enzymatic assays provide a more targeted approach and can be adapted for higher throughput analysis.[3]
Q2: Why is S7P difficult to quantify in cell extracts?
A2: Quantifying S7P in complex matrices like cell extracts presents several challenges. These include:
-
Low physiological concentrations: S7P is often present at low levels, requiring highly sensitive analytical methods.
-
Interference from isomers: The presence of other sugar phosphates with the same mass can interfere with accurate quantification, necessitating robust chromatographic separation.[1]
-
Matrix effects: Components of the cell extract, such as salts, lipids, and proteins, can suppress or enhance the signal in mass spectrometry, leading to inaccurate results.[4]
-
Instability: Phosphorylated sugars can be unstable and prone to degradation during sample extraction and processing.
Q3: How can I improve the extraction of S7P from my cell samples?
A3: A robust extraction protocol is critical for accurate S7P quantification. A common and effective method is a cold solvent extraction. Typically, this involves quenching metabolic activity rapidly with a cold solvent like methanol (B129727) or a methanol/water mixture, followed by cell lysis and extraction of the polar metabolites. It is crucial to keep the samples cold throughout the process to minimize enzymatic degradation.
Q4: What is the role of S7P in cellular metabolism?
A4: this compound is a key intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[3][5][6] The PPP is crucial for generating NADPH, which provides reducing power for biosynthesis and defense against oxidative stress, and for producing precursors for nucleotide synthesis.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no S7P signal in LC-MS/MS | Inefficient extraction. | Optimize your extraction protocol. Ensure rapid quenching of metabolism with cold solvent and efficient cell lysis. |
| Degradation of S7P. | Keep samples on ice or at 4°C throughout the extraction process. Store extracts at -80°C until analysis. | |
| Matrix effects suppressing the signal. | Incorporate a sample cleanup step such as solid-phase extraction (SPE). Dilute the sample to reduce the concentration of interfering matrix components. Use an internal standard to correct for matrix effects. | |
| Suboptimal LC-MS/MS parameters. | Optimize MS parameters (e.g., collision energy, ion transitions) for S7P using a pure standard. Ensure the LC method effectively separates S7P from isomers. | |
| Poor peak shape in chromatography | Suboptimal mobile phase or column. | For HILIC or ion-pair chromatography, ensure proper equilibration of the column. Adjust the mobile phase composition (e.g., buffer concentration, pH, organic solvent ratio).[7][8] |
| Adsorption to metal components. | Use PEEK tubing and column housings to prevent adsorption of phosphorylated saccharides.[9] | |
| High variability between replicate injections | Inconsistent sample preparation. | Ensure precise and consistent handling of all samples during extraction and dilution. Use an automated liquid handler if available. |
| Instability in the LC-MS system. | Allow the system to equilibrate thoroughly before starting the analytical run. Monitor system suitability by injecting a standard periodically throughout the run. | |
| Inaccurate quantification in enzymatic assay | Interference from other enzymes in the extract. | Use a more purified enzyme preparation or include inhibitors for potentially interfering enzymes. Run a blank reaction without the substrate to measure background activity. |
| Incorrect buffer pH or temperature. | Optimize the assay conditions (pH, temperature, cofactor concentrations) for the specific enzyme being used.[3] | |
| Non-linear reaction rate. | Ensure that the enzyme concentration and incubation time are within the linear range of the assay. This can be determined by running a time-course experiment and an enzyme titration. |
Experimental Protocols
LC-MS/MS Quantification of S7P
This protocol is a general guideline and may require optimization for specific instrumentation and cell types.
a. Sample Extraction:
-
Rapidly quench metabolism by adding ice-cold 80% methanol to adherent cells or by centrifuging suspension cells and resuspending the pellet in cold 80% methanol.
-
Incubate at -20°C for 30 minutes to allow for protein precipitation and metabolite extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).
b. Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of polar metabolites like sugar phosphates.[1][9] An example is an Agilent InfinityLab Poroshell 120 HILIC-Z column (2.1 × 100 mm, 2.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 90% B) and gradually decrease to allow for the elution of polar compounds.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.[1]
c. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phosphorylated compounds.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions for S7P: The precursor ion (Q1) for S7P is m/z 289.0, and a common product ion (Q3) is m/z 97.0 (H2PO4-). These may need to be optimized on your specific instrument.
Enzymatic Assay for S7P Quantification
This assay is based on the spectrophotometric measurement of NADPH oxidation at 340 nm in a coupled enzyme reaction.
a. Principle: S7P can be measured by coupling its conversion to other substrates with an enzyme that consumes NADH or NADPH. For example, in the presence of transketolase, S7P and glyceraldehyde-3-phosphate (G3P) are converted to erythrose-4-phosphate (E4P) and fructose-6-phosphate (B1210287) (F6P). The subsequent reactions can be coupled to the oxidation of a nicotinamide (B372718) cofactor.
b. Reagents:
-
Assay Buffer (e.g., 100 mM Potassium Phosphate buffer, pH 7.0).
-
NADPH.
-
Coupling enzymes (e.g., transketolase, and other enzymes depending on the specific reaction pathway chosen).
-
Cell extract containing S7P.
c. Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, and the coupling enzymes.
-
Incubate at the optimal temperature for the enzymes (e.g., 37°C) for 5 minutes to establish a baseline reading.
-
Initiate the reaction by adding the cell extract.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the concentration of S7P in the sample.[3]
-
A standard curve should be generated using known concentrations of S7P to quantify the amount in the samples.
Data Presentation
Table 1: Example LC-MS/MS Parameters for S7P Quantification
| Parameter | Setting |
| LC Column | HILIC, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 3 µL |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | 289.0 |
| Product Ion (m/z) | 97.0 |
| Collision Energy | Instrument Dependent (Requires Optimization) |
Table 2: S7P Concentrations in Different Cell Types (Literature Values)
| Cell Type | Condition | S7P Concentration (µmol/mg protein) | Reference |
| Human Fibroblasts | Control | 0.31 - 1.14 | [2] |
| Human Fibroblasts | Transaldolase-deficient | 7.43 - 26.46 | [2] |
| Human Lymphoblasts | Control | 0.61 - 2.09 | [2] |
| Human Lymphoblasts | Transaldolase-deficient | 16.03 | [2] |
Visualizations
Caption: Role of S7P in the Pentose Phosphate Pathway.
Caption: S7P Quantification Experimental Workflow.
Caption: Troubleshooting Logic for Low S7P Signal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. D-セドヘプツロース 7-ホスファート リチウム塩 ≥90% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sedoheptulose 7-phosphate - Wikipedia [en.wikipedia.org]
- 7. hpst.cz [hpst.cz]
- 8. lcms.cz [lcms.cz]
- 9. shodexhplc.com [shodexhplc.com]
Technical Support Center: D-Sedoheptulose 7-Phosphate (S7P) Analysis in Metabolomics
Welcome to the technical support center for D-Sedoheptulose 7-phosphate (S7P) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and analysis of S7P in metabolomics samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (S7P) and why is it important in metabolomics?
A1: this compound is a key intermediate metabolite in the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a fundamental metabolic pathway with two primary functions: the production of NADPH for reductive biosynthesis and cellular antioxidant defense, and the synthesis of precursors for nucleotide and nucleic acid formation.[1] Given its central role, accurately measuring S7P levels is crucial for understanding cellular metabolism, particularly in studies related to cancer, metabolic disorders, and drug development.
Q2: What are the main stability concerns for S7P in metabolomics samples?
A2: The primary stability issue for S7P, like other sugar phosphates, is its susceptibility to degradation through both enzymatic and chemical processes. Enzymatic degradation can occur from phosphatases present in the biological sample if metabolic activity is not properly quenched immediately upon sample collection. Chemically, the phosphate ester bond in S7P is prone to hydrolysis, a reaction that is significantly influenced by pH and temperature.
Q3: How does pH affect the stability of S7P?
A3: Sugar phosphates, including S7P, are most stable at a neutral pH. They exhibit increased rates of hydrolysis in both acidic (especially around pH 4) and strongly alkaline conditions. Therefore, maintaining a neutral pH during sample processing and storage is critical for preventing S7P degradation.
Q4: What is the impact of temperature on S7P stability?
A4: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the phosphate group from S7P. For optimal stability, it is imperative to keep samples cold during processing and to store them at ultra-low temperatures (e.g., -80°C) for long-term preservation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of S7P in metabolomics experiments.
Issue 1: Low or undetectable S7P levels in samples.
| Possible Cause | Troubleshooting Step |
| Inadequate Quenching of Metabolism | Residual enzymatic activity from phosphatases can rapidly dephosphorylate S7P. |
| Solution: Implement a rapid and effective quenching protocol immediately after sample collection. Quenching with cold solutions, such as 60% methanol (B129727) at -40°C, is a widely accepted method to halt enzymatic activity in less than a second.[2] | |
| Inefficient Extraction | S7P, being a highly polar molecule, may not be efficiently extracted with certain solvent systems. |
| Solution: Use a validated extraction method for polar and phosphorylated metabolites. A common approach is a two-step extraction using cold methanol followed by water.[3] | |
| Degradation during Sample Handling | Prolonged exposure to room temperature or non-neutral pH can lead to S7P degradation. |
| Solution: Keep samples on ice or at 4°C throughout the entire sample preparation workflow. Use buffers that maintain a neutral pH. | |
| Matrix Effects in LC-MS/MS | Co-eluting compounds from the sample matrix can suppress the ionization of S7P in the mass spectrometer, leading to a lower signal. |
| Solution: Optimize the chromatographic separation to resolve S7P from interfering matrix components. The use of a stable isotope-labeled internal standard for S7P can help to correct for matrix effects.[4][5][6][7] |
Issue 2: High variability in S7P measurements between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Quenching or Extraction Times | Variations in the timing of quenching or extraction steps between samples can lead to differential degradation of S7P. |
| Solution: Standardize all sample handling steps to ensure that each sample is processed for the same duration and under the same conditions. | |
| Sample Storage Issues | Fluctuations in storage temperature or repeated freeze-thaw cycles can degrade S7P. |
| Solution: Store samples at a stable -80°C. Aliquot samples to avoid multiple freeze-thaw cycles. | |
| Instrumental Variability | Fluctuations in the performance of the LC-MS/MS system can introduce variability. |
| Solution: Regularly perform system suitability tests and use a quality control (QC) sample (a pooled sample representative of the study samples) injected periodically throughout the analytical run to monitor and correct for instrument drift. |
Quantitative Data Summary
The following table summarizes the expected stability of S7P under various conditions, based on the known behavior of sugar phosphates.
| Condition | Parameter | Expected S7P Stability | Recommendation |
| pH | 2-4 | Low | Avoid acidic conditions during sample processing and storage. |
| 6-8 | High | Maintain a neutral pH to ensure S7P stability. | |
| > 9 | Moderate to Low | Avoid strongly alkaline conditions. | |
| Temperature | -80°C | Very High | Optimal for long-term storage of extracts and samples. |
| -20°C | High | Suitable for short to medium-term storage. | |
| 4°C | Moderate | Recommended for short-term processing (hours). | |
| Room Temp (25°C) | Low | Minimize exposure time during sample preparation. | |
| Freeze-Thaw Cycles | 1-2 cycles | Minimal Impact | Aliquot samples to avoid repeated freeze-thaw cycles. |
| > 3 cycles | Potential for Degradation |
Experimental Protocols
Protocol 1: Quenching and Extraction of Intracellular S7P
This protocol is designed for the rapid quenching of metabolism and efficient extraction of polar metabolites, including S7P, from cultured cells.
-
Preparation: Prepare a quenching solution of 60% methanol in water and cool it to -40°C.
-
Cell Harvesting: Quickly harvest cells by centrifugation at a low temperature (e.g., 4°C).
-
Quenching: Immediately resuspend the cell pellet in the pre-chilled quenching solution. This step should be performed as rapidly as possible to halt metabolic activity.
-
Extraction - Step 1 (Methanol): Centrifuge the quenched cell suspension at a low temperature. Discard the supernatant. Add cold 100% methanol to the cell pellet, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins.
-
Extraction - Step 2 (Water): Centrifuge the methanol-treated sample. Collect the supernatant (this contains a portion of the metabolites). Resuspend the pellet in cold ultrapure water, vortex, and centrifuge again.
-
Pooling and Storage: Combine the supernatants from the methanol and water extraction steps. Dry the pooled extract under a stream of nitrogen or using a vacuum concentrator. Store the dried metabolite extract at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis of S7P
This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of S7P. Optimization will be required for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode anion exchange column.[8]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium carbonate, at a neutral pH.
-
Gradient: A gradient from high to low organic content to elute polar compounds.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z 289 (the deprotonated molecular ion of S7P).
-
Product Ions (Q3): Common fragments include m/z 97 (H₂PO₄⁻) and m/z 79 (PO₃⁻).[9]
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for the S7P MRM transitions.
-
Visualizations
Figure 1: Experimental workflow for S7P metabolomics analysis.
References
- 1. Calvin cycle - Wikipedia [en.wikipedia.org]
- 2. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 7. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sphingosine-7-Phosphate (S7P) Quantification
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the quantification of Sphingosine-7-Phosphate (S7P) and overcoming matrix effects in mass spectrometry-based analyses.
Section 1: Understanding Matrix Effects
Q1: What is the "matrix effect" in LC-MS/MS analysis?
A: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative methods.[1][4] In complex biological samples like plasma or serum, common sources of matrix effects include phospholipids, salts, and proteins.[2][5]
Q2: How can I determine if my S7P quantification is affected by matrix effects?
A: The presence of matrix effects can be evaluated using several methods. The most common approaches are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard S7P solution into the mass spectrometer while injecting a blank, extracted sample matrix.[6] Dips or peaks in the baseline signal at the retention time of your analyte indicate ion suppression or enhancement, respectively.[6]
-
Post-Extraction Spike Analysis: This is a quantitative assessment and is considered the "gold standard".[5] It involves comparing the analyte's signal in a blank matrix extract that has been spiked with the analyte after extraction to the signal of the analyte in a neat (pure) solvent at the same concentration.[5][7] The ratio of these signals, known as the Matrix Factor (MF), quantifies the extent of the matrix effect.[5] An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[5]
The logical workflow for identifying and quantifying matrix effects is outlined below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. What is matrix effect and how is it quantified? [sciex.com]
Troubleshooting low yields in D-Sedoheptulose 7-phosphate enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields and other common issues encountered during D-Sedoheptulose 7-phosphate (S7P) enzymatic assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may lead to unexpectedly low yields or inconsistent results in your enzymatic assays involving this compound.
Q1: My assay shows very low or no this compound production. What are the likely causes?
A1: Low or absent S7P production can stem from several factors. A primary reason is often related to the activity of the enzymes responsible for its synthesis, typically transketolase.[1][2] Consider the following possibilities:
-
Inactive Enzyme: The enzyme (e.g., transketolase) may have lost activity due to improper storage, repeated freeze-thaw cycles, or denaturation.[3]
-
Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the enzyme's activity.[4][5]
-
Missing or Degraded Cofactors: Transketolase, for instance, requires cofactors like thiamine (B1217682) pyrophosphate (TPP) and divalent metal ions (e.g., Mg2+) to function.[6] Ensure these are present at the correct concentrations and have not degraded.
-
Substrate Issues: The substrates for S7P synthesis (e.g., Ribose-5-phosphate and Xylulose-5-phosphate for transketolase) may have degraded or be of poor quality.
-
Presence of Inhibitors: Your sample or reagents may contain enzymatic inhibitors. For example, fructose (B13574) 1,6-bisphosphate can inhibit transaldolase, an enzyme that utilizes S7P.[7][8]
Q2: I'm observing a high background signal or a drifting baseline in my spectrophotometric assay. What could be wrong?
A2: A high background signal or a drifting baseline in spectrophotometric assays, often monitoring NADH or NADPH consumption at 340 nm, can obscure your results. Common causes include:
-
Contaminated Reagents: One or more of your assay components could be contaminated with enzymes or substrates that react with your detection system.[9] For instance, endogenous substrates for lactate (B86563) dehydrogenase in your sample can interfere with coupled assays.[10]
-
Instability of NADH/NADPH: These cofactors can degrade over time, especially when exposed to light or acidic conditions.[11] It is recommended to prepare these solutions fresh.
-
Incorrect Blanking: Ensure you are using an appropriate blank that contains all reaction components except the enzyme or the substrate that initiates the reaction.
-
Instrumental Issues: The spectrophotometer might not be properly calibrated or the lamp may be failing.[12][13]
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results are often due to small variations in experimental setup. To improve reproducibility:
-
Standardize Reagent Preparation: Prepare stock solutions in large batches to minimize variability between experiments. Always use high-purity water and reagents.
-
Precise Pipetting: Ensure your pipettes are calibrated and use consistent pipetting techniques. Small errors in volumes can lead to significant differences in results.[12]
-
Consistent Incubation Times and Temperatures: Use a temperature-controlled incubator or water bath and precisely time all incubation steps. Even a 10°C change can alter enzyme kinetics twofold.[4][12]
-
Thorough Mixing: Ensure all components of the reaction mixture are thoroughly mixed before starting the measurement.[12]
-
Run Controls: Always include positive and negative controls in your experiments to validate your assay's performance.[3]
Q4: How can I confirm that my enzyme is active before starting my S7P assay?
A4: It is good practice to test the activity of your key enzymes, such as transketolase or transaldolase, independently. You can use a standard assay for that specific enzyme with known substrates. For example, a transketolase activity assay can be performed using xylulose 5-phosphate as a substrate.[14][15] This will help you to confirm that the enzyme is active and to determine its specific activity before using it in a more complex assay for S7P production.
Q5: What are the optimal pH and temperature for enzymes involved in S7P metabolism?
A5: The optimal pH and temperature can vary depending on the source of the enzyme. For E. coli transketolase, activity can improve with pre-incubation at increasing temperatures, but higher temperatures can lead to denaturation and aggregation.[16] High pH can lead to a partially inactive state.[16] For transaldolase from Thermotoga maritima, the optimal pH is around 9.0, but it shows good activity in a broad pH range (6.0-9.0).[17] It is crucial to consult the literature for the specific enzyme you are using or to empirically determine the optimal conditions.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for enzymes involved in this compound metabolism.
Table 1: Kinetic Properties of Transketolase and Transaldolase
| Enzyme | Substrate | Apparent Km (mM) | Optimal pH | Reference |
| Transketolase (Normal Rat Liver) | Ribose 5-phosphate | 0.3 | ~7.6 | [18] |
| Transketolase (Normal Rat Liver) | Xylulose 5-phosphate | 0.5 | ~7.6 | [18] |
| Transaldolase (Normal Rat Liver) | Erythrose 4-phosphate | 0.13 | ~6.9 - 7.2 | [18] |
| Transaldolase (Normal Rat Liver) | Fructose 6-phosphate | 0.30 - 0.35 | ~6.9 - 7.2 | [18] |
| Transaldolase (Thermotoga maritima) | Not specified | Not specified | 9.0 | [17] |
Table 2: Common Inhibitors of Transketolase and Transaldolase
| Enzyme | Inhibitor | Type of Inhibition | Reference |
| Transaldolase | Fructose 1,6-bisphosphate | Competitive (with Fructose 6-phosphate), Uncompetitive (with Erythrose 4-phosphate) | [7][8] |
| Transaldolase | Arabinose 5-phosphate | Covalent inhibition | [19][20] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted for the synthesis of S7P using transketolase.[21]
Materials:
-
Transketolase
-
β-hydroxypyruvate
-
D-ribose-5-phosphate
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing β-hydroxypyruvate, D-ribose-5-phosphate, TPP, and MgCl₂ in the reaction buffer.
-
Pre-incubate the mixture at the optimal temperature for the transketolase being used.
-
Initiate the reaction by adding a known amount of purified transketolase.
-
Incubate the reaction for a defined period (e.g., 1-2 hours), with gentle agitation.
-
Terminate the reaction, for example, by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching solution like trichloroacetic acid.[22]
-
Analyze the production of this compound using a suitable method, such as LC-MS.[23][24]
Protocol 2: Spectrophotometric Assay for Transketolase Activity
This protocol describes a coupled spectrophotometric assay to determine transketolase activity by measuring the consumption of NADH.[25]
Materials:
-
Transketolase
-
Ribose-5-phosphate
-
Xylulose-5-phosphate (or an enzymatic system to generate it from Ribose-5-phosphate)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
NADH
-
Auxiliary enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, TPP, MgCl₂, NADH, and the auxiliary enzymes.
-
Add the substrates, Ribose-5-phosphate and Xylulose-5-phosphate.
-
Place the cuvette in a spectrophotometer set to 340 nm and record the baseline absorbance.
-
Initiate the reaction by adding the transketolase enzyme solution.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the transketolase activity.
Visualizations
Caption: Role of S7P in the Pentose Phosphate Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. P. aeruginosa Metabolome Database: this compound (PAMDB000240) [pseudomonas.umaryland.edu]
- 3. youtube.com [youtube.com]
- 4. omicsonline.org [omicsonline.org]
- 5. omicsonline.org [omicsonline.org]
- 6. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition by fructose 1,6-bisphosphate of transaldolase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. biocompare.com [biocompare.com]
- 14. Two methods for determination of transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural stability of E. coli transketolase to temperature and pH denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: application to two new inherited defects of metabolism. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: D-Sedoheptulose 7-Phosphate (S7P) Purification from Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of D-Sedoheptulose 7-phosphate (S7P) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of artifacts encountered during S7P purification?
A1: Artifacts in S7P purification can be broadly categorized into three groups:
-
Structural Isomers: These are molecules with the same chemical formula as S7P but different structural arrangements. Due to their similar physicochemical properties, they are often difficult to separate from S7P using standard chromatographic techniques. Common isomers include other heptose phosphates and rearranged sugar phosphates that can be generated enzymatically or chemically during sample handling.
-
Degradation Products: S7P is a phosphorylated sugar and can be susceptible to both enzymatic and chemical degradation. This can lead to the formation of dephosphorylated sedoheptulose, smaller sugar fragments, or other modified molecules that can interfere with analysis.
-
Matrix-Related Artifacts: Biological samples are complex matrices containing a vast array of molecules. Co-eluting compounds from the sample matrix can interfere with the detection and quantification of S7P, particularly in mass spectrometry-based methods. This "matrix effect" can cause ion suppression or enhancement, leading to inaccurate results.
Q2: How can I minimize the formation of artifacts during sample collection and preparation?
A2: Minimizing artifact formation starts with proper sample handling. The key is to halt all enzymatic activity immediately upon sample collection and to use extraction methods that preserve the integrity of S7P. A validated method for this involves a two-step process of quenching and extraction. The cells are first quenched in 60% methanol (B129727) supplemented with 0.85% (w/v) ammonium (B1175870) bicarbonate at -40°C to stop cellular metabolism. This is followed by extraction of the metabolites using a series of methanol and water extractions.[1] It is also crucial to keep samples on ice and use pre-chilled buffers throughout the process to minimize enzymatic degradation.[2]
Q3: Which analytical techniques are best suited for separating S7P from its isomers?
A3: Due to the challenge of separating sugar phosphate (B84403) isomers, advanced analytical techniques are often required.
-
Mixed-Mode Chromatography: This approach, which combines hydrophilic interaction liquid chromatography (HILIC) and weak anion exchange (WAX), has shown success in separating various phosphorylated carbohydrate isomers.[3]
-
Ion-Pair Chromatography: This technique can also be effective for separating sugar phosphates.
-
Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation that can resolve isomers that are inseparable by chromatography alone.
Troubleshooting Guides
Problem 1: Poor Peak Shape or Unexpected Peaks in Chromatogram
| Possible Cause | Troubleshooting Step | Rationale |
| Co-elution of Isomers | Optimize your chromatographic method. Consider using a mixed-mode HILIC/WAX column or an ion-pair reagent. For complex isomeric mixtures, consider using Ion Mobility-MS for an additional dimension of separation. | Isomers of S7P have very similar properties and often co-elute with standard reversed-phase chromatography, leading to broad or asymmetric peaks. |
| Degradation of S7P | Review your sample preparation protocol. Ensure rapid and effective quenching of enzymatic activity. Maintain low temperatures throughout the extraction process. Check the pH of your buffers, as extreme pH can cause chemical degradation. | S7P is susceptible to enzymatic and chemical degradation, which can generate artifact peaks in your chromatogram. |
| Matrix Effects | Perform a matrix effect study by comparing the S7P signal in a standard solution versus a matrix-spiked sample. If significant matrix effects are observed, improve your sample clean-up procedure or use a stable isotope-labeled internal standard for quantification. | Components of the biological matrix can co-elute with S7P and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement and potentially the appearance of false peaks. |
Problem 2: Low Yield of Purified S7P
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction | Optimize your extraction protocol. Ensure that the cell lysis is complete and that the extraction solvent is appropriate for phosphorylated sugars. A series of extractions with methanol and water is often effective.[1] | Inefficient extraction will lead to a lower recovery of S7P from the biological sample. |
| Degradation During Purification | Minimize the number of purification steps and the time the sample spends at room temperature. Ensure that all buffers are at a neutral pH to avoid acid or base-catalyzed degradation. | S7P can degrade during lengthy purification procedures, especially if exposed to harsh conditions. |
| Binding Issues with Chromatography Resin | Ensure that the pH and ionic strength of your loading buffer are optimal for the binding of S7P to your chosen chromatography resin (e.g., anion exchange). | Improper buffer conditions can lead to poor binding of S7P to the column and its subsequent loss during the loading and washing steps. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for different analytical techniques used in the separation of sugar phosphate isomers.
| Analytical Technique | Resolution of Isomers | Sensitivity | Throughput | Key Considerations |
| Mixed-Mode HILIC/WAX-MS | Good to Excellent | High | Moderate | Requires careful method development to optimize separation. |
| Ion-Pair LC-MS | Good | High | Moderate | Ion-pairing reagents can sometimes cause ion suppression in the MS. |
| Ion Mobility-MS | Excellent | High | High | Provides an additional dimension of separation for complex isomeric mixtures. |
Experimental Protocols
Protocol for Quenching and Extraction of S7P from Mammalian Cells to Minimize Artifacts
This protocol is adapted from validated methods for the recovery of physiologically relevant metabolites from suspension-cultured mammalian cells.[1]
Materials:
-
Quenching solution: 60% (v/v) methanol in water, supplemented with 0.85% (w/v) ammonium bicarbonate, pre-chilled to -40°C.
-
Extraction solvent 1: 100% methanol, pre-chilled to -40°C.
-
Extraction solvent 2: Deionized water, chilled to 4°C.
-
Centrifuge capable of reaching -20°C.
Procedure:
-
Quenching:
-
Rapidly transfer a known number of cells into the pre-chilled quenching solution. The volume of the quenching solution should be at least 5 times the volume of the cell suspension.
-
Immediately vortex the mixture for 30 seconds.
-
Centrifuge the quenched cells at 1,000 x g for 5 minutes at -20°C.
-
Carefully aspirate and discard the supernatant.
-
-
Extraction:
-
Resuspend the cell pellet in 1 mL of pre-chilled 100% methanol.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collect the supernatant in a new pre-chilled tube.
-
Repeat the methanol extraction (steps 2a-2e) on the remaining pellet and pool the supernatants.
-
Resuspend the final pellet in 0.5 mL of chilled deionized water.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collect the aqueous supernatant and pool it with the methanol extracts.
-
-
Sample Preparation for Analysis:
-
The pooled extract can be dried down under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Visualizations
Caption: Experimental workflow for S7P purification.
Caption: Troubleshooting decision workflow for S7P purification.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Isomer selectivity of one- and two-dimensional approaches of mixed-mode and hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry for sugar phosphates of glycolysis and pentose phosphate pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of D-Sedoheptulose 7-phosphate during sample preparation
Welcome to the technical support center for D-Sedoheptulose 7-phosphate (S7P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of S7P during experimental sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accurate quantification of S7P in your studies.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound, helping you identify and resolve potential problems in your experimental workflow.
| Problem | Potential Cause | Suggested Solution |
| Low or no detectable S7P signal | Inefficient quenching of metabolic activity, leading to enzymatic degradation of S7P by transaldolase and transketolase. | Immediately stop enzymatic reactions by quenching cells with a rapid cooling method. For adherent cells, aspiration of media followed by immediate addition of ice-cold extraction solvent (e.g., 80% methanol (B129727) at -80°C) is recommended. For suspension cells, rapid centrifugation and resuspension in a pre-chilled quenching solution is effective.[1][2][3] |
| Suboptimal extraction of S7P from the sample matrix. | Use a polar solvent mixture for extraction. A common and effective method is a cold methanol/water or acetonitrile/methanol/water mixture.[1][4] Ensure complete cell lysis to release intracellular metabolites. | |
| Degradation of S7P during sample storage. | Store extracts at -80°C. Avoid repeated freeze-thaw cycles. For long-term storage of purified S7P, the barium salt form is reported to be stable for at least 4 years at room temperature.[5] | |
| High variability in S7P measurements between replicates | Inconsistent timing in the quenching and extraction steps. | Standardize the time between sample collection, quenching, and extraction for all samples. Automation or a well-defined manual workflow can minimize variability. |
| Incomplete removal of interfering substances from the sample matrix. | Consider a sample cleanup step, such as solid-phase extraction (SPE), if matrix effects are suspected. However, be mindful of potential S7P loss during this step. | |
| Fluctuations in temperature during sample processing. | Keep samples on ice or in a pre-chilled environment throughout the entire sample preparation process to minimize enzymatic activity and potential chemical degradation. | |
| Presence of unexpected peaks or degradation products | Chemical instability of S7P due to inappropriate pH of the extraction or storage solvent. | While specific data on S7P is limited, sugar phosphates are generally more stable in neutral to slightly acidic conditions. Avoid strongly acidic or alkaline conditions during extraction and storage. Buffering the extraction solvent may be beneficial. |
| Thermal degradation during sample processing steps like solvent evaporation. | If solvent evaporation is necessary, use a method that operates at low temperatures, such as a centrifugal vacuum concentrator (SpeedVac). |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of S7P degradation is enzymatic activity. S7P is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and is actively metabolized by enzymes such as transaldolase and transketolase.[6][7] Failure to rapidly and effectively quench all metabolic activity upon sample collection is the most significant factor leading to its degradation.
Q2: What is the best method for quenching metabolic activity to preserve S7P?
A2: Rapid cooling is the most effective method. For cellular samples, this is typically achieved by using ice-cold solutions. Quenching with a pre-chilled solvent like 60-80% methanol at -40°C to -80°C is a widely used and effective technique for suspension-cultured mammalian cells.[3] Another approach for suspension cells is quenching with cold isotonic saline (0.9% w/v NaCl at 0.5°C), which has been shown to effectively halt ATP conversion without causing significant leakage of intracellular metabolites.[2] For adherent cells, the culture medium should be aspirated quickly, and the cells immediately washed with cold saline before adding a cold extraction solvent.[1]
Q3: Which solvent system is recommended for extracting S7P?
A3: Polar solvent systems are necessary for the efficient extraction of the highly polar S7P. A commonly recommended solvent is a mixture of methanol and water, often in a ratio of 80:20 (v/v), pre-chilled to -80°C.[1] Acetonitrile/methanol/water mixtures are also used for the extraction of polar metabolites, including intermediates of the pentose phosphate pathway.[4]
Q4: How should I store my samples to prevent S7P degradation?
A4: After extraction, samples should be stored at -80°C to minimize any residual enzymatic activity and prevent chemical degradation. It is crucial to avoid repeated freeze-thaw cycles. For purified S7P standards, the barium salt form has shown high stability, being stable for at least four years when stored at -20°C.[5]
Q5: Can the pH of my extraction solvent affect S7P stability?
Detailed Experimental Protocol: Quenching and Extraction of S7P from Mammalian Cells
This protocol provides a detailed methodology for the quenching and extraction of this compound from adherent mammalian cells, designed to minimize degradation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: 80% Methanol in water (v/v), pre-chilled to -80°C
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching high speeds at 4°C
-
-80°C freezer
Procedure:
-
Cell Culture Preparation: Grow adherent cells in a 6-well plate to the desired confluency.
-
Quenching:
-
Place the 6-well plate on ice.
-
Aspirate the cell culture medium completely and rapidly.
-
Immediately wash the cells twice with 1 mL of ice-cold PBS per well. Aspirate the PBS completely after each wash.
-
-
Extraction:
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Immediately scrape the cells from the surface of the well using a pre-chilled cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the microcentrifuge tubes vigorously for 30 seconds.
-
Incubate the tubes at -20°C for 1 hour to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the pellet.
-
-
Storage:
-
Immediately store the extracted samples at -80°C until analysis.
-
Visualizations
References
- 1. Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Sedoheptulose 7-phosphate - Wikipedia [en.wikipedia.org]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0001068) [hmdb.ca]
Technical Support Center: D-Sedoheptulose 7-Phosphate Measurement
Welcome to the technical support center for the analysis of D-Sedoheptulose 7-phosphate (S7P). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during S7P quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My S7P measurements are inconsistent or show high variability. What are the potential causes?
A1: Inconsistent S7P measurements can arise from several factors throughout the experimental workflow, from sample preparation to data analysis. Here are the most common culprits and how to troubleshoot them:
-
Sample Preparation: Incomplete quenching of metabolism can lead to enzymatic degradation or interconversion of S7P.[1][2] Ensure rapid and effective quenching, typically with cold organic solvents like methanol (B129727) or acetonitrile.[1][2] Low recovery during extraction is also a common issue. Systematically evaluate each step of your solid-phase extraction (SPE) protocol to identify where the analyte is being lost.[3][4][5]
-
Matrix Effects: Components in your sample matrix (e.g., salts, lipids) can suppress or enhance the ionization of S7P in mass spectrometry, leading to inaccurate quantification.[6][7] It is crucial to evaluate the matrix effect for your specific sample type.
-
Instrumental Variability: Fluctuations in instrument performance, such as inconsistent flow rates or temperature changes in chromatography, can affect retention times and peak areas.[8][9] Regular system maintenance and calibration are essential.
Q2: I am having difficulty separating S7P from other sugar phosphate (B84403) isomers. How can I improve chromatographic resolution?
A2: Co-elution of structural isomers, such as hexose (B10828440) phosphates (e.g., glucose 6-phosphate, fructose (B13574) 6-phosphate) and pentose (B10789219) phosphates, is a major challenge in S7P analysis due to their similar chemical properties.[10][11][12][13][14] Here are several strategies to enhance separation:
-
Chromatographic Method Optimization:
-
Mixed-Mode Chromatography: Employing columns with both anion-exchange and hydrophilic interaction chromatography (HILIC) properties can significantly improve the separation of sugar phosphate isomers.[12][13]
-
Ion-Pair Chromatography: The use of ion-pairing reagents in the mobile phase can improve the retention and separation of ionic compounds like sugar phosphates on reversed-phase columns.
-
Mobile Phase pH and Buffer Concentration: Adjusting the pH and buffer concentration of the mobile phase can alter the ionization state of sugar phosphates and their interaction with the stationary phase, thereby improving separation.[8]
-
-
Derivatization: Chemical derivatization can enhance the chromatographic separation of isomers for both GC-MS and LC-MS analysis.
-
GC-MS: A two-step derivatization involving oximation followed by silylation (e.g., with BSTFA) or acetylation can effectively separate sugar isomers.[6][15][16][17]
-
LC-MS: Derivatization with reagents like methoxylamine and propionic acid anhydride (B1165640) can improve the retention and separation of sugar phosphates on reversed-phase columns.[1]
-
Q3: My chromatograms show significant peak tailing for S7P. What can I do to improve peak shape?
A3: Peak tailing can compromise resolution and lead to inaccurate quantification.[8][18] The primary causes include:
-
Secondary Interactions: Interactions between the phosphate group of S7P and active sites on the silica-based stationary phase are a common cause of tailing.[8]
-
Solution: Use a highly pure, end-capped column. Operating at a low pH or adding a mobile phase modifier like triethylamine (B128534) can help to mask these secondary interactions.[19]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample or inject a smaller volume.[8]
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can cause poor peak shape.
Q4: I am observing unexpected peaks in my chromatogram. How do I identify and eliminate them?
A4: Unexpected peaks, often referred to as ghost peaks or artifacts, can originate from various sources.[21][22][23]
-
Contamination: Contaminants can be introduced from solvents, glassware, the autosampler, or the sample itself.
-
Solution: Use high-purity solvents and meticulously clean all glassware. Run blank injections to identify the source of contamination. An in-line filter can help remove particulates from the mobile phase.[22]
-
-
Carryover: Analyte from a previous injection may be retained in the system and elute in a subsequent run.
-
Solution: Optimize the wash steps in your autosampler protocol, using a strong solvent to effectively clean the injection needle and loop.[23]
-
-
Late Elution: A peak from a previous injection may elute very late, appearing as an unexpected peak in the current chromatogram.
-
Solution: Extend the run time of your method to ensure all components have eluted before the next injection.[23]
-
Q5: My enzymatic assay for S7P is not working or giving inconsistent results. What should I check?
A5: Enzymatic assays are highly specific but can be sensitive to experimental conditions.[10][11][24][25][26]
-
Reagent Quality and Preparation: Ensure all reagents, including enzymes, substrates, and cofactors, are stored correctly and are not expired. Prepare fresh reaction mixes before each use and ensure all components are completely thawed and mixed.[1]
-
Assay Conditions: Verify the correct incubation temperature and time as specified in the protocol. The pH of the assay buffer is also critical for optimal enzyme activity.[11]
-
Enzyme Concentration: Use an enzyme concentration that results in a linear reaction rate over the measurement period.[10]
-
Sample Interference: Substances in your sample may inhibit the enzyme. Consider deproteinizing your samples or performing a buffer exchange to remove potential inhibitors.[1]
Quantitative Data on Potential Interferences
The following table summarizes common interfering compounds and their potential impact on S7P measurement. The quantitative impact can vary significantly based on the analytical method and the specific experimental conditions.
| Interfering Compound/Class | Analytical Method(s) Affected | Potential Quantitative Impact | Mitigation Strategies |
| Hexose Phosphates (e.g., Glucose-6-P, Fructose-6-P) | LC-MS/MS, GC-MS, Enzymatic Assays | High Risk of Overestimation due to co-elution and similar fragmentation patterns.[10][14] Can also interfere with coupled enzymatic reactions. | Chromatographic optimization (mixed-mode, HILIC), derivatization, use of specific enzymatic assays.[1][6][12] |
| Pentose Phosphates (e.g., Ribose-5-P, Xylulose-5-P) | LC-MS/MS, GC-MS | Moderate to High Risk of Overestimation due to similar retention times and fragmentation. | Enhanced chromatographic separation, derivatization.[14] |
| Other Sugar Phosphates | LC-MS/MS, GC-MS | Variable , depending on the specific isomer and its concentration. | High-resolution mass spectrometry with advanced fragmentation techniques (e.g., UVPD) can help differentiate isomers.[10][27] |
| Sample Matrix Components (Salts, Lipids, etc.) | LC-MS/MS (ESI) | Signal Suppression or Enhancement , leading to underestimation or overestimation.[6][7] | Effective sample cleanup (e.g., SPE), use of an isotopically labeled internal standard. |
| Enzyme Inhibitors in the sample | Enzymatic Assays | Underestimation of S7P concentration. | Sample deproteinization, buffer exchange, or dilution.[1] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS for S7P Quantification
This protocol is a general guideline for the analysis of S7P in biological samples using liquid chromatography-tandem mass spectrometry.
-
Sample Preparation (from cell culture):
-
Rapidly quench metabolism by adding ice-cold methanol:water (80:20, v/v) to the cell pellet.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Perform solid-phase extraction (SPE) for sample cleanup if necessary.
-
-
Chromatography:
-
Column: A mixed-mode column (e.g., reversed-phase/weak anion-exchange) is recommended for optimal separation of sugar phosphates.[12]
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient from high organic to high aqueous is typically used. Optimization is required based on the specific column and sample matrix.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sedoheptulose 7-phosphate: Precursor ion (m/z) 289 -> Product ions (m/z) 97, 79
-
Note: These transitions should be optimized for your specific instrument.
-
-
Internal Standard: Use of a stable isotope-labeled S7P (e.g., ¹³C₇-S7P) is highly recommended for accurate quantification.
-
Protocol 2: GC-MS for S7P Quantification (with Derivatization)
This protocol outlines the derivatization and analysis of S7P by gas chromatography-mass spectrometry.
-
Sample Preparation and Derivatization:
-
Extract metabolites as described in Protocol 1.
-
Dry the extract completely under a stream of nitrogen or by lyophilization.
-
Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) and incubate at 60 °C for 45 minutes.
-
Silylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and incubate at 60 °C for 30 minutes.
-
-
Gas Chromatography:
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at 5 °C/min.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan.
-
Characteristic Ions: Monitor for characteristic fragments of the derivatized S7P. These need to be determined empirically using a standard.
-
Protocol 3: Enzymatic Assay for S7P Quantification
This coupled enzymatic assay measures S7P by monitoring the production of NADPH.[10]
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, with 5 mM MgCl₂.
-
Transaldolase.
-
Phosphoglucose (B3042753) isomerase.
-
Glucose-6-phosphate dehydrogenase.
-
Glyceraldehyde-3-phosphate (G3P).
-
NADP⁺.
-
S7P standard solution.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add the assay buffer, NADP⁺, G3P, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Add the sample or S7P standard.
-
Incubate for 5 minutes at 37 °C to allow for the conversion of any contaminating hexose phosphates.
-
Initiate the reaction by adding transaldolase.
-
Monitor the increase in absorbance at 340 nm (due to NADPH formation) over time.
-
The rate of NADPH production is proportional to the S7P concentration.
-
Visualizations
Signaling Pathway
Caption: The Pentose Phosphate Pathway highlighting the central role of Sedoheptulose 7-phosphate.
Experimental Workflow
Caption: A generalized experimental workflow for the measurement of this compound.
References
- 1. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. specartridge.com [specartridge.com]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 7. agilent.com [agilent.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Troubleshooting Chromatogram Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Troubleshooting GC peak shapes [acalabs.co.uk]
- 13. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. halocolumns.com [halocolumns.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Specificity of the commonly used enzymatic assay for plasma cholesterol determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: D-Sedoheptulose 7-Phosphate (S7P) Detection
Welcome to the technical support center for the sensitive detection of D-Sedoheptulose 7-phosphate (S7P). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this critical metabolite of the pentose (B10789219) phosphate (B84403) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound (S7P)?
A1: The most sensitive and widely used method for the quantification of S7P in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, allowing for the detection of low-abundance sugar phosphates. To further enhance sensitivity, derivatization or the use of ion-pair chromatography is often employed.[3][4]
Q2: Why is the detection of S7P challenging?
A2: The detection of S7P presents several analytical challenges:
-
Low Abundance: S7P is often present at low concentrations in biological matrices.
-
Polarity: As a sugar phosphate, S7P is highly polar, making it difficult to retain on traditional reversed-phase chromatography columns.[5]
-
Isomers: S7P has several structural isomers, which can be difficult to separate chromatographically, potentially leading to inaccurate quantification.[2]
-
Sample Stability: Sugar phosphates can be unstable and prone to degradation if not handled and stored properly. Samples should typically be stored at -80°C to maintain integrity.[6]
Q3: What is the role of S7P in cellular metabolism?
A3: this compound is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[7][8] The PPP is crucial for producing NADPH, which is essential for reductive biosynthesis and maintaining redox balance, and for generating precursors for nucleotide synthesis.[6][9] S7P, along with glyceraldehyde 3-phosphate, is a substrate for the enzyme transaldolase, which converts them to erythrose 4-phosphate and fructose (B13574) 6-phosphate.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the detection and quantification of S7P.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low S7P Signal | Inefficient Extraction: S7P may not be effectively extracted from the sample matrix. | Use a validated extraction method, such as a cold methanol/chloroform extraction, to efficiently quench metabolism and extract polar metabolites.[10] Ensure complete cell lysis. |
| Sample Degradation: S7P is susceptible to degradation. | Keep samples on ice during processing and store them at -80°C.[6] Avoid multiple freeze-thaw cycles. | |
| Low Abundance in Sample: The concentration of S7P in your specific sample type may be below the detection limit of your method. | Increase the amount of starting material if possible. Concentrate the sample extract before analysis. Consider using a more sensitive detection method or a derivatization strategy to enhance the signal.[3][11] | |
| Poor Peak Shape (Tailing or Broadening) | Interaction with Chromatography Column: The phosphate group of S7P can interact with the stationary phase, leading to peak tailing.[5] | Use a column specifically designed for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.[10][12] Employing an ion-pairing agent like tributylamine (B1682462) in a reversed-phase method can also improve peak shape.[4] |
| Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape. | Optimize the mobile phase pH and gradient. For ion-pair chromatography, ensure the concentration of the ion-pairing agent is optimized. | |
| Inconsistent Results/Poor Reproducibility | Incomplete Derivatization: If using a derivatization method, the reaction may be incomplete or variable. | Optimize derivatization conditions (reagent concentration, temperature, and time). Use an internal standard that undergoes derivatization to monitor reaction efficiency.[3] |
| Matrix Effects: Components of the biological matrix can interfere with the ionization of S7P in the mass spectrometer (ion suppression or enhancement). | Use a stable isotope-labeled internal standard for S7P to correct for matrix effects.[3] Perform a matrix effect study by spiking known amounts of S7P into the sample matrix. Dilute the sample to minimize matrix effects, if sensitivity allows. | |
| Inability to Separate S7P from Isomers | Insufficient Chromatographic Resolution: The chosen LC method may not be capable of separating S7P from its isomers. | Utilize a high-resolution chromatography column and optimize the gradient elution.[13] HILIC or mixed-mode chromatography often provides better separation of sugar phosphate isomers compared to standard reversed-phase methods.[10][12] |
Experimental Protocols
Protocol 1: LC-MS/MS for S7P Quantification using Ion-Pair Chromatography
This protocol is based on a method for the analysis of sugar phosphate intermediates.[1]
1. Sample Extraction:
- Quench metabolism by rapidly adding ice-cold extraction solvent (e.g., 80% methanol) to the cell culture or tissue homogenate.
- Incubate at -20°C for 30 minutes to allow for protein precipitation and metabolite extraction.
- Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
- Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column.
- Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., 10 mM tributylamine) and an acidic modifier (e.g., 15 mM acetic acid).
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute S7P.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
- Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for S7P will need to be determined by infusing a standard. A common transition is m/z 289 -> m/z 97.
Protocol 2: Derivatization for Enhanced S7P Detection
This protocol involves a two-step derivatization to improve chromatographic properties and sensitivity.[5][14]
1. Sample Extraction: As described in Protocol 1.
2. Derivatization:
- Oximation: Add a solution of methoxylamine hydrochloride in pyridine (B92270) to the dried extract. Incubate to convert the keto group of S7P to an oxime.
- Acylation: Add a propionic acid anhydride (B1165640) to the mixture. Incubate to derivatize the hydroxyl groups.
- Dry the reaction mixture and reconstitute the derivatized sample in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- LC System: UHPLC system.
- Column: A C18 reversed-phase column.
- Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%).
- Mobile Phase B: Acetonitrile with a small amount of formic acid (e.g., 0.1%).
- Gradient: A suitable gradient for separating the derivatized S7P.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in positive ion mode (depending on the derivatizing agent).
- Detection: Use MRM for quantification, with transitions specific to the derivatized S7P.
Quantitative Data Summary
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS with Ion-Pair Chromatography | Sedoheptulose 7-phosphate | Bloodspots, Fibroblasts, Lymphoblasts | Not explicitly stated, but successfully quantified in the low micromolar range. | Not explicitly stated. | [1] |
| Two-step Derivatization with UHPLC-ESI-MS | Various Sugar Phosphates | Populus Leaf and Wood | Not specified for S7P individually, but in the pg to ng/μl range for other sugar phosphates. | S7P was below the LOQ in wood samples. | [5] |
Visualizations
Signaling Pathway
Caption: The Pentose Phosphate Pathway highlighting the central role of S7P.
Experimental Workflow
Caption: A generalized workflow for the detection of S7P.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 7. Sedoheptulose 7-phosphate - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shodexhplc.com [shodexhplc.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to D-Sedoheptulose 7-Phosphate and Sedoheptulose-1,7-Bisphosphate in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Sedoheptulose 7-phosphate (S7P) and Sedoheptulose-1,7-bisphosphate (SBP), two critical heptose sugar phosphates in central carbon metabolism. We will delve into their distinct roles in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and the Calvin-Benson Cycle (CBC), their differential impact on enzyme regulation, and present supporting quantitative data and experimental methodologies.
Metabolic Context: Distinct Roles in Anabolic and Catabolic Pathways
S7P and SBP are key intermediates in the non-oxidative branch of the Pentose Phosphate Pathway and the regenerative phase of the Calvin-Benson Cycle.[1][2] However, their points of entry and primary functions within these pathways differ significantly.
-
This compound (S7P) is a central intermediate in the canonical non-oxidative PPP in most organisms.[3][4] It is formed by the enzyme transketolase and subsequently converted by transaldolase, playing a crucial role in interconverting pentose phosphates and glycolytic intermediates.[4] The availability of S7P can serve as a key indicator of carbon flux at the intersection of glycolysis and the PPP.[5]
-
Sedoheptulose-1,7-bisphosphate (SBP) is primarily associated with the anabolic Calvin-Benson Cycle in photosynthetic organisms.[1][6] Instead of being formed directly, SBP is synthesized from erythrose 4-phosphate (E4P) and dihydroxyacetone phosphate (DHAP).[7] It is then irreversibly dephosphorylated by the enzyme Sedoheptulose-1,7-bisphosphatase (SBPase) to yield S7P.[8] This step is unique to the Calvin cycle and represents a critical regulatory point for carbon fixation.[8][9]
The diagram below illustrates the positions of S7P and SBP within these two fundamental pathways.
Comparative Regulatory Roles
The primary distinction in the regulatory function of S7P and SBP lies in their interaction with key metabolic enzymes. SBP's role is largely as a substrate for a critical control point, whereas S7P acts as a direct allosteric inhibitor.
Sedoheptulose-1,7-bisphosphate (SBP)
SBP's main regulatory significance is tied to the enzyme that hydrolyzes it, SBPase. SBPase is considered a key control point in the Calvin cycle, and its activity strongly correlates with the rate of photosynthetic carbon fixation.[10] Overexpression of SBPase has been shown to enhance photosynthesis and biomass yields in various plants and algae.[8][11] SBP itself is not primarily known as an allosteric effector; rather, its concentration is tightly regulated by the activity of SBPase and aldolase to control carbon flux towards the regeneration of Ribulose-1,5-bisphosphate (RuBP).[8][12]
This compound (S7P)
In contrast, S7P functions as a direct feedback regulator. In photosynthetic organisms, S7P acts as a specific inhibitor of SBPase.[13] This feedback inhibition allows for tight control over the hydrolysis of SBP, matching the production of S7P to the demands of the rest of the cycle.[13] This prevents the unnecessary depletion of SBP and helps balance the intermediates within the Calvin Cycle.
The diagram below outlines the key regulatory interaction.
Quantitative Data on Enzyme Regulation
The regulatory effects of S7P and SBP can be quantified by examining their influence on the kinetic parameters of target enzymes. While comprehensive data across many species is sparse, key values highlight their distinct roles.
| Metabolite | Target Enzyme | Species/Source | Parameter | Value | Regulatory Effect | Reference |
| SBP | Sedoheptulose-1,7-bisphosphatase (SBPase) | Bacillus methanolicus | KM | 14 ± 0.5 µM | Substrate Affinity | [14] |
| S7P | Sedoheptulose-1,7-bisphosphatase (SBPase) | Spinach Chloroplasts | Ki (app) | ~0.4 mM | Competitive Inhibition (decreases Vmax) | [13] |
KM (Michaelis constant): Concentration of substrate at which the enzyme reaches half of its maximum velocity. A lower KM indicates higher affinity. Ki (Inhibition constant): Concentration of inhibitor required to decrease the maximal rate of the enzyme by half.
The data clearly shows that SBP is a high-affinity substrate for SBPase, while S7P acts as a potent inhibitor at physiological concentrations.[13][14]
Experimental Protocols
Accurate investigation of S7P and SBP requires robust experimental methods for enzyme activity measurement and metabolite quantification.
Protocol: SBPase Activity Assay (Coupled Spectrophotometric)
This protocol determines SBPase activity by coupling the production of S7P to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[12]
Principle: SBPase converts SBP to S7P. S7P is then converted through a series of reactions involving phosphofructokinase (PFK), pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH), ultimately oxidizing NADH. The rate of NADH oxidation is proportional to SBPase activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 20 mM KCl, 20 mM DTT.
-
ATP Solution: 10 mM
-
NADH Solution: 5 mM
-
Phosphoenolpyruvate (PEP) Solution: 20 mM
-
Coupling Enzymes: Pyruvate kinase (2 U), Lactate dehydrogenase (2 U), 6-phosphofructokinase (0.5 U).
-
Substrate: Sedoheptulose-1,7-bisphosphate (SBP), 10 mM stock. Note: SBP is not widely commercially available and often needs to be synthesized enzymatically.[7][12]
-
Enzyme Sample: Purified or partially purified SBPase extract.
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, ATP, NADH, PEP, and the coupling enzymes.
-
Add the enzyme sample (e.g., 50 µL of chloroplast extract or purified protein) to the cuvette.
-
Mix by inversion and incubate at 25°C for 5 minutes to establish a baseline rate.
-
Initiate the reaction by adding the SBP substrate.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). One unit of SBPase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S7P per minute.
Protocol: Quantification of S7P and SBP via LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying sugar phosphate intermediates from biological samples.[7]
Principle: Metabolites are extracted from cells or tissues. The extract is then separated using liquid chromatography, and the specific masses of S7P and SBP are detected and fragmented by a tandem mass spectrometer for definitive identification and quantification against known standards.
Workflow:
-
Metabolite Extraction: Rapidly quench metabolic activity by flash-freezing the sample (e.g., cell pellet, plant tissue) in liquid nitrogen. Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Chromatographic Separation: Inject the cleared extract onto a suitable LC column (e.g., an anion-exchange or hydrophilic interaction liquid chromatography column) to separate the sugar phosphates.
-
Mass Spectrometry Detection: Analyze the column eluent using a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).
-
S7P Transition: Monitor the transition from the parent ion mass [M-H]⁻ to a specific fragment ion.
-
SBP Transition: Monitor the transition from the parent ion mass [M-H]⁻ to a specific fragment ion.
-
-
Quantification: Calculate the concentration of each metabolite by comparing the peak area from the sample to a standard curve generated with purified S7P and SBP standards.
Conclusion and Implications
This compound and Sedoheptulose-1,7-bisphosphate, while structurally similar, occupy distinct and non-interchangeable roles in metabolic regulation.
-
SBP is the substrate for the highly regulated enzyme SBPase, a key control point in the anabolic Calvin cycle. Its concentration is a consequence of upstream enzyme activities and directly influences the flux towards RuBP regeneration.
-
S7P is a product of the SBPase reaction and a central hub in the non-oxidative PPP. Its most critical regulatory function is the direct negative feedback inhibition of SBPase , providing a sensitive mechanism to balance carbon flow.
For researchers in metabolic engineering and drug development, understanding this difference is crucial. Targeting the activity of SBPase could modulate photosynthetic output in crops.[8][11] In non-photosynthetic organisms, manipulating the enzymes that produce or consume S7P could redirect carbon flux between energy production (glycolysis) and biosynthetic precursor synthesis (PPP), a strategy of interest in oncology and immunology.[5] The distinct regulatory roles of SBP and S7P offer separate handles for the precise manipulation of central carbon metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0001068) [hmdb.ca]
- 4. Sedoheptulose 7-phosphate - Wikipedia [en.wikipedia.org]
- 5. Sedoheptulose kinase regulates cellular carbohydrate metabolism by sedoheptulose 7-phosphate supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Overexpression of Sedoheptulose-1,7-Bisphosphatase Enhances Photosynthesis in Chlamydomonas reinhardtii and Has No Effect on the Abundance of Other Calvin-Benson Cycle Enzymes [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 11. Simultaneous stimulation of sedoheptulose 1,7-bisphosphatase, fructose 1,6-bisphophate aldolase and the photorespiratory glycine decarboxylase-H protein increases CO2 assimilation, vegetative biomass and seed yield in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Regulation of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Part:BBa K1465228 - parts.igem.org [parts.igem.org]
A Comparative Guide to the Validation of Enzymatic Assays for D-Sedoheptulose 7-Phosphate Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enzymatic and mass spectrometry-based assays for the quantification of D-Sedoheptulose 7-phosphate (S7P), a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). Accurate measurement of S7P is vital for studying metabolic fluxes, diagnosing related metabolic disorders, and for the development of novel therapeutics targeting carbohydrate metabolism.
Introduction to this compound and its Significance
This compound is a key seven-carbon sugar phosphate that serves as a central hub in the non-oxidative branch of the pentose phosphate pathway. The PPP is crucial for generating NADPH, which provides reducing power for biosynthesis and defense against oxidative stress, as well as for producing precursors for nucleotide synthesis. Altered levels of S7P have been implicated in various metabolic diseases, making its precise quantification a subject of significant research interest.
Assay Methodologies: A Head-to-Head Comparison
The quantification of S7P can be approached through two primary methodologies: traditional enzymatic assays and modern liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Enzymatic Assays: Spectrophotometric Approaches
Enzymatic assays for S7P are typically coupled reactions that result in a change in the absorbance of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH), which can be measured spectrophotometrically at 340 nm.
a) Sedoheptulose (B1238255) Reductase-Based Assay
This assay relies on the activity of a sedoheptulose reductase or a related oxidoreductase that catalyzes the reduction of S7P to its corresponding heptitol. This reaction consumes NADPH, and the rate of decrease in absorbance at 340 nm is directly proportional to the S7P concentration.[1]
b) Transketolase-Coupled Assay
In this coupled assay, transketolase utilizes S7P and glyceraldehyde 3-phosphate (G3P) to produce erythrose 4-phosphate (E4P) and fructose (B13574) 6-phosphate (F6P). The subsequent enzymatic reactions involving triosephosphate isomerase and α-glycerophosphate dehydrogenase lead to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.
c) Transaldolase-Coupled Assay
This assay involves the enzyme transaldolase, which transfers a dihydroxyacetone group from S7P to glyceraldehyde 3-phosphate, yielding erythrose 4-phosphate and fructose 6-phosphate. Similar to the transketolase-coupled assay, subsequent enzymatic steps lead to the oxidation of NADH, allowing for spectrophotometric quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful and highly specific method for the quantification of metabolites, including sugar phosphates like S7P. This technique involves the separation of the analyte by liquid chromatography followed by its detection and quantification based on its mass-to-charge ratio by a tandem mass spectrometer. Several studies have successfully employed LC-MS/MS for the sensitive and accurate measurement of S7P in various biological matrices.
Quantitative Performance Comparison
While detailed validation data for enzymatic assays specifically for S7P quantification is limited in publicly available literature, the following table provides a general comparison based on typical performance characteristics of these methods and available data for LC-MS/MS analysis of sugar phosphates.
| Parameter | Enzymatic Assays (Spectrophotometric) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Coupled enzyme reactions leading to a change in NAD(P)H absorbance. | Chromatographic separation followed by mass-based detection and quantification. |
| Specificity | Moderate to high. Potential for cross-reactivity with other sugar phosphates or interfering substances in the sample matrix.[1] | Very high. Based on specific mass transitions of the target analyte. |
| Sensitivity (LOD/LOQ) | Generally in the micromolar (µM) range. | High, typically in the nanomolar (nM) to picomolar (pM) range.[2] |
| Linearity | Good over a defined concentration range. | Excellent over several orders of magnitude.[2] |
| Precision (CV%) | Intra-assay CVs are generally expected to be <10%, and inter-assay CVs <15%.[3][4][5] | Intra- and inter-assay CVs are typically below 15%.[6] |
| Accuracy | Can be high with proper controls and standards. | High, often considered the "gold standard" for quantification. |
| Throughput | Can be adapted for high-throughput screening in microplate format. | Can be automated for high throughput, but generally lower than simple spectrophotometric assays. |
| Equipment | Spectrophotometer (UV-Vis). | Liquid chromatograph coupled to a tandem mass spectrometer. |
| Cost | Relatively low equipment and reagent cost. | High initial equipment cost and requires specialized expertise. |
Experimental Protocols
Detailed Protocol for a Generic Sedoheptulose Reductase-Based Spectrophotometric Assay
This protocol is adapted from a general method for measuring sedoheptulose reductase activity and can be optimized for S7P quantification.[1][7]
Materials and Reagents:
-
Purified sedoheptulose reductase or a relevant oxidoreductase
-
This compound (S7P) standard solutions of known concentrations
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
100 mM Potassium Phosphate Buffer, pH 7.0
-
Spectrophotometer capable of measuring absorbance at 340 nm with temperature control
-
UV-transparent cuvettes (1 cm path length)
Assay Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Potassium Phosphate Buffer (100 mM, pH 7.0)
-
NADPH (final concentration of 0.1-0.2 mM)
-
Sedoheptulose reductase (a non-limiting amount, to be determined empirically)
-
-
Incubate the mixture for 5 minutes at a constant temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and to record any background NADPH degradation.
-
Initiate the reaction by adding a known volume of the S7P standard or sample to the cuvette.
-
Monitor the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction (ΔA340/min) is proportional to the S7P concentration.
-
Generate a standard curve by plotting the reaction rates obtained with different concentrations of S7P standards.
-
Determine the concentration of S7P in the unknown samples by interpolating their reaction rates on the standard curve.
Visualization of Assay Workflows
Signaling Pathway of S7P in the Pentose Phosphate Pathway
Caption: Role of S7P in the non-oxidative Pentose Phosphate Pathway.
Experimental Workflow for a Sedoheptulose Reductase-Based Assay
Caption: Workflow for S7P quantification using a reductase-based assay.
Comparison of Assay Logic
Caption: Logical flow of Enzymatic vs. LC-MS/MS assays for S7P.
Conclusion and Recommendations
The choice of assay for the quantification of this compound depends on the specific requirements of the research.
-
Enzymatic assays offer a cost-effective and relatively simple method that can be adapted for high-throughput screening. They are well-suited for studies where relative changes in S7P levels are of primary interest. However, careful validation is required to ensure specificity and to minimize interference from the sample matrix.
-
LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for accurate and precise quantification of S7P, especially at low concentrations or in complex biological samples. The high initial investment and requirement for specialized expertise are the main considerations for this method.
For researchers requiring highly accurate and validated quantitative data, LC-MS/MS is the recommended method. For large-scale screening or studies where cost and throughput are major considerations, a well-validated enzymatic assay can be a viable alternative. It is imperative that any enzymatic assay used for quantification is thoroughly validated for its performance characteristics, including linearity, precision, accuracy, and specificity, within the context of the specific sample matrix being analyzed.
References
- 1. Demonstrating the utility of sugar-phosphate phosphatases in coupled enzyme assays: galactose-1-phosphate uridylyltransferase as proof-of-concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. salimetrics.com [salimetrics.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Analysis of D-Sedoheptulose 7-Phosphate: LC-MS vs. Enzymatic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of D-Sedoheptulose 7-phosphate (S7P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), is crucial for understanding metabolic flux and its implications in various disease states. This guide provides an objective comparison of two common analytical techniques for S7P analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. We will delve into the experimental protocols, present available performance data, and offer visualizations to aid in selecting the most suitable method for your research needs.
Introduction to this compound and its Significance
This compound is a central metabolite in the non-oxidative branch of the pentose phosphate pathway.[1] This pathway is vital for producing NADPH, which provides reducing power for biosynthesis and defense against oxidative stress, as well as for generating precursors for nucleotide synthesis. Altered levels of S7P have been implicated in inherited metabolic disorders, making its precise measurement critical for both basic research and clinical diagnostics.[2]
Methodology Showdown: LC-MS and Enzymatic Assays
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a powerful tool for metabolomics, offering high sensitivity and selectivity for the quantification of a wide range of compounds, including sugar phosphates like S7P.
This protocol is a synthesis of methodologies described for the analysis of pentose phosphate pathway intermediates.[2]
1. Sample Preparation (from cell culture):
-
Harvest cells and quench metabolism by rapid cooling (e.g., immersion in dry ice/ethanol bath).
-
Extract metabolites using a cold solvent mixture, such as methanol (B129727)/water (80:20, v/v), containing an internal standard.
-
Centrifuge the extract to pellet cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
2. Liquid Chromatography:
-
Column: A C18 column loaded with an ion-pairing agent is typically used for the separation of polar compounds like sugar phosphates.[2]
-
Mobile Phase: A gradient elution with two mobile phases is common.
-
Mobile Phase A: An aqueous solution with an ion-pairing agent (e.g., tributylamine) and a weak acid (e.g., acetic acid).
-
Mobile Phase B: An organic solvent like methanol or acetonitrile.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used to generate ions of S7P.
-
Detection: Tandem mass spectrometry (MS/MS) is employed for selective and sensitive detection using Multiple Reaction Monitoring (MRM). The transition of the precursor ion (the molecular ion of S7P) to a specific product ion is monitored.
Enzymatic Method
Enzymatic assays for S7P are typically coupled assays where the product of one enzymatic reaction is the substrate for a second, easily measurable reaction.
This protocol is based on the principles of spectrophotometric assays involving NADPH.[1]
1. Principle: This assay is based on the consumption of NADH, which can be monitored by the decrease in absorbance at 340 nm. S7P is first converted to erythrose-4-phosphate (E4P) and fructose-6-phosphate (B1210287) (F6P) by the enzyme transaldolase. The F6P is then isomerized to glucose-6-phosphate (G6P), which is subsequently oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. For the measurement of S7P, the reaction can be driven in the reverse direction, where the consumption of a substrate is coupled to the oxidation of NADH or NADPH. A more direct approach involves the use of a specific enzyme that acts on S7P, coupled to a dehydrogenase reaction. For instance, if an enzyme can reduce S7P to sedoheptulose, this can be coupled to the oxidation of NADPH.[1]
2. Reagents:
-
Assay Buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 7.0).[1]
-
NADPH solution.[1]
-
Coupling enzymes (e.g., a specific reductase for S7P).
-
Sample containing S7P.
3. Assay Procedure:
-
Pipette the assay buffer, NADPH solution, and the sample into a UV-transparent cuvette.
-
Incubate the mixture at a constant temperature (e.g., 37°C).
-
Measure the initial absorbance at 340 nm.
-
Initiate the reaction by adding the coupling enzyme(s).
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of decrease in absorbance is proportional to the concentration of S7P in the sample.
Quantitative Performance Comparison
| Parameter | LC-MS | Enzymatic Method |
| Specificity | High (based on retention time and mass-to-charge ratio) | Moderate to High (dependent on enzyme specificity) |
| Sensitivity (LOD/LOQ) | High (typically in the low µM to nM range) | Moderate (typically in the µM range) |
| Linearity | Wide dynamic range (several orders of magnitude) | Narrower dynamic range |
| Precision (%RSD) | Typically <15% | Typically <20% |
| Accuracy (%Recovery) | 85-115% is generally acceptable | 80-120% is generally acceptable |
| Throughput | Moderate (sample preparation can be time-consuming) | High (amenable to 96-well plate format) |
| Matrix Effects | Can be significant and requires careful management | Generally less susceptible to matrix effects |
| Multiplexing | Can measure multiple analytes simultaneously | Typically measures a single analyte |
Visualizing the Methodologies
To better understand the workflows and the biological context of S7P, the following diagrams are provided.
References
Navigating the Specificity of D-Sedoheptulose 7-Phosphate Enzymatic Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of D-Sedoheptulose 7-phosphate (S7P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), is crucial for understanding metabolic fluxes and cellular homeostasis. This guide provides a comparative analysis of enzymatic assays for S7P, with a focus on potential cross-reactivity, and offers detailed experimental protocols to aid in the selection and implementation of the most appropriate method.
Understanding the Enzymatic Landscape of S7P
Enzymatic assays for S7P typically leverage the activity of enzymes for which S7P is a substrate, most notably transaldolase and transketolase. The specificity of these assays is therefore intrinsically linked to the substrate specificity of the enzyme employed.
-
Transaldolase-based assays: Transaldolase catalyzes the transfer of a dihydroxyacetone moiety from S7P to glyceraldehyde 3-phosphate (G3P). Assays utilizing transaldolase are generally considered more specific for S7P as the donor substrate.
-
Transketolase-based assays: Transketolase can utilize a broader range of substrates, including other sugar phosphates like fructose (B13574) 6-phosphate and xylulose 5-phosphate.[1] This broader specificity can be a source of cross-reactivity in assays that are not carefully optimized.
Cross-Reactivity: A Critical Consideration
The presence of other structurally similar sugar phosphates in biological samples can lead to interference and inaccurate quantification of S7P. Understanding the potential for cross-reactivity is paramount for reliable data interpretation. While specific cross-reactivity data from commercial kit manufacturers is often limited, an understanding of enzyme substrate specificity allows for an informed assessment of potential interferences.
Below is a table summarizing the potential cross-reactivity of common sugar phosphates in enzymatic assays for S7P. This data is compiled from the known substrate specificities of the primary enzymes used in these assays.
| Interfering Substance | Potential for Cross-Reactivity in Transaldolase-based Assays | Potential for Cross-Reactivity in Transketolase-based Assays | Notes |
| Fructose 6-phosphate | Low | High | A known substrate for transketolase. |
| Xylulose 5-phosphate | Low | High | A known substrate for transketolase. |
| Ribose 5-phosphate | Low | Moderate | Can act as an acceptor substrate for transketolase. |
| Erythrose 4-phosphate | Low | Moderate | Can act as an acceptor substrate for transketolase. |
| Glucose 6-phosphate | Very Low | Low | Not a primary substrate for either enzyme. |
| Glyceraldehyde 3-phosphate | Low (as an acceptor) | Low (as an acceptor) | An acceptor substrate in the transaldolase reaction. |
Experimental Protocols: A Detailed Look
Here, we provide a detailed protocol for a generic spectrophotometric assay for S7P utilizing the principle of a coupled enzymatic reaction. This method is based on the consumption of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle:
Sedoheptulose 7-phosphate is converted by transaldolase, in the presence of glyceraldehyde 3-phosphate, to fructose 6-phosphate and erythrose 4-phosphate. The fructose 6-phosphate is then isomerized to glucose 6-phosphate, which is subsequently oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. For assay convenience, a reverse reaction measuring NADH consumption is often employed. In this coupled system, the product of the transaldolase reaction, glyceraldehyde 3-phosphate, is reduced to glycerol (B35011) 3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The rate of NADH consumption is directly proportional to the S7P concentration.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.6)
-
Magnesium chloride (MgCl2, 10 mM)
-
NADH (0.2 mM)
-
Glycerol-3-phosphate dehydrogenase (G3PDH)
-
Triosephosphate isomerase (TPI)
-
Transaldolase (TALDO)
-
This compound standard solutions
-
Sample containing S7P
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and NADH in a cuvette.
-
Add G3PDH and TPI to the mixture and incubate for 5 minutes to allow for the conversion of any contaminating triosephosphates.
-
Record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding a known amount of the sample or S7P standard.
-
Add transaldolase to the cuvette.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of decrease in absorbance is proportional to the S7P concentration.
Calculations:
The concentration of S7P can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Visualizing the Pathways and Protocols
To further clarify the biochemical and experimental processes, the following diagrams have been generated using the DOT language.
Caption: The central role of this compound in the non-oxidative pentose phosphate pathway.
Caption: A typical experimental workflow for a spectrophotometric S7P enzymatic assay.
Conclusion
While highly specific methods like LC-MS/MS are available for the quantification of S7P, enzymatic assays offer a more accessible and often higher-throughput alternative. The key to obtaining accurate results with enzymatic assays lies in understanding and mitigating potential cross-reactivity. By selecting an assay based on a highly specific enzyme like transaldolase and being aware of the potential interferences from other sugar phosphates, researchers can confidently measure S7P levels in their samples. The provided protocol and diagrams serve as a valuable resource for implementing a robust and reliable S7P enzymatic assay in the laboratory.
References
A Comparative Guide to Sedoheptulose Phosphate Isomers: S7P vs. SBP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key sedoheptulose (B1238255) phosphate (B84403) isomers: sedoheptulose-7-phosphate (S7P) and sedoheptulose-1,7-bisphosphate (SBP). Understanding the distinct roles and regulation of these metabolites is crucial for research in metabolic pathways, photosynthesis, and drug development. This document summarizes their functions, provides available quantitative data, details experimental protocols for their analysis, and visualizes their metabolic context.
Core Functional Comparison
Sedoheptulose-7-phosphate (S7P) and sedoheptulose-1,7-bisphosphate (SBP) are central intermediates in core metabolic pathways, with their primary roles distinguishing their importance in different biological contexts. S7P is a key component of the pentose (B10789219) phosphate pathway (PPP), which is crucial for generating NADPH and precursors for nucleotide biosynthesis[1][2]. In contrast, SBP is an essential intermediate in the Calvin-Benson cycle, the primary pathway for carbon fixation in photosynthetic organisms[3][4]. The interconversion of these two isomers is a critical regulatory point in plant carbon metabolism.
Quantitative Data Summary
Direct comparative quantitative data for S7P and SBP in the same biological system, particularly under varying environmental or genetic conditions, is limited in the current literature. However, studies have quantified S7P in various organisms and have investigated the impact of modulating SBPase, the enzyme that converts SBP to S7P, on photosynthetic performance.
Table 1: Sedoheptulose-7-Phosphate (S7P) Concentrations in Various Biological Samples
| Biological System | Condition | S7P Concentration | Reference |
| E. coli (WT) | Steady-state | ~ 0.1 mM | [5] |
| E. coli (ΔtktAB Δzwf, overexpressing PKT) | Engineered strain | ~ 3 mM | [5] |
| Human Bloodspots (Transaldolase deficiency) | Disease state | 5.19 and 5.43 µmol/L | [6] |
| Human Fibroblasts (Transaldolase deficiency) | Disease state | 7.43 and 26.46 µmol/mg protein | [6] |
| Human Lymphoblasts (Transaldolase deficiency) | Disease state | 16.03 µmol/mg protein | [6] |
Table 2: Impact of Sedoheptulose-1,7-bisphosphatase (SBPase) Modulation on Photosynthesis
| Organism | Genetic Modification | Effect on Photosynthesis | Reference |
| Tobacco (Nicotiana tabacum) | Overexpression of SBPase | Increased photosynthetic rates and biomass | [7] |
| Arabidopsis thaliana | Overexpression of SBPase | Increased quantum efficiency of PSII and CO2 fixation | [8] |
| Setaria viridis (C4 plant) | Overexpression of SBPase | No significant effect on C4 photosynthesis | [9][10] |
Metabolic Pathways
The distinct roles of S7P and SBP are best understood by visualizing their positions within their respective metabolic pathways.
Experimental Protocols
Accurate quantification of S7P and SBP requires robust and optimized experimental protocols, from sample extraction to analytical measurement.
Protocol 1: Metabolite Extraction from Plant Tissue (e.g., Arabidopsis thaliana)
This protocol is adapted from established methods for the extraction of polar metabolites from plant tissues[1][11][12].
Materials:
-
Liquid nitrogen
-
Pre-cooled (-20°C) extraction solvent: Methyl tert-butyl ether (MTBE) and Methanol (3:1, v/v)
-
Solvent for phase separation: Water and Methanol (3:1, v/v)
-
Microcentrifuge tubes (2 mL)
-
Zirconia or metal beads
-
Mixer mill or tissue homogenizer
-
Centrifuge (refrigerated)
-
Vacuum concentrator
Procedure:
-
Harvest approximately 50 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Place the frozen tissue and a zirconia bead into a pre-cooled 2 mL microcentrifuge tube.
-
Homogenize the tissue using a mixer mill for 2 minutes at 25 Hz.
-
To the frozen ground powder, add 1 mL of the pre-cooled MTBE:Methanol extraction solvent.
-
Vortex thoroughly for 1 minute, then incubate on an orbital shaker for 45 minutes at 4°C.
-
Sonicate the samples for 15 minutes.
-
For phase separation, add 650 µL of the water:methanol solution and vortex for 1 minute.
-
Centrifuge at 20,000 x g for 5 minutes at 4°C.
-
Carefully collect the lower aqueous phase, which contains the polar metabolites including S7P and SBP, into a new microcentrifuge tube.
-
Dry the aqueous phase in a vacuum concentrator.
-
Store the dried extract at -80°C until LC-MS/MS analysis.
Protocol 2: LC-MS/MS for Isomer Separation and Quantification
This protocol is based on methods developed for the analysis of phosphorylated sugars[6][13].
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A mixed-mode column with both anion-exchange and hydrophilic interaction chromatography (HILIC) properties is recommended for optimal separation of isomers[13].
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A gradient from high acetonitrile to high aqueous mobile phase is typically used. The specific gradient profile needs to be optimized for the specific column and instrument.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM):
-
Sedoheptulose-7-phosphate (S7P): Precursor ion (m/z) 289 -> Product ion (m/z) 97[1].
-
Sedoheptulose-1,7-bisphosphate (SBP): Precursor ion (m/z) 369 -> Product ions (m/z) 97, 269.
-
-
Calibration: A calibration curve should be prepared using authentic standards of S7P and SBP.
Conclusion
Sedoheptulose-7-phosphate and sedoheptulose-1,7-bisphosphate are critical metabolic isomers with distinct and vital roles in cellular metabolism. While S7P is a key player in the pentose phosphate pathway across many organisms, SBP's primary role is in the Calvin-Benson cycle of photosynthetic organisms. The enzymatic conversion of SBP to S7P is a key regulatory step in carbon fixation and biomass production. Further quantitative metabolomic studies directly comparing the levels of these two isomers under various physiological conditions will be invaluable for a deeper understanding of metabolic regulation and for identifying potential targets for metabolic engineering and drug development.
References
- 1. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Increased Sedoheptulose-1,7-Bisphosphatase Activity in Transgenic Tobacco Plants Stimulates Photosynthesis and Growth from an Early Stage in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous stimulation of sedoheptulose 1,7-bisphosphatase, fructose 1,6-bisphophate aldolase and the photorespiratory glycine decarboxylase-H protein increases CO2 assimilation, vegetative biomass and seed yield in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Verifying D-Sedoheptulose 7-Phosphate Peaks: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate identification of metabolites is paramount. This guide provides a detailed comparison of common analytical techniques for verifying the identity of D-Sedoheptulose 7-phosphate (S7P) peaks in chromatograms, supported by experimental data and protocols.
This compound is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), playing a crucial role in the synthesis of NADPH and precursors for nucleotides.[1][2] Its accurate identification and quantification are vital for understanding metabolic fluxes and in the study of diseases related to metabolic dysregulation. This guide compares the primary methods for S7P peak verification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), enzymatic assays, and the use of authentic chemical standards.
Comparison of Analytical Methods
The choice of method for verifying an S7P peak depends on several factors, including the required sensitivity and specificity, sample complexity, throughput needs, and available instrumentation. Each method offers distinct advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity | Specificity |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation analysis. | High sensitivity and specificity. Provides structural information (mass and fragmentation pattern). Capable of multiplexing (analyzing multiple metabolites simultaneously). | Higher equipment cost. Requires specialized expertise. Matrix effects can interfere with quantification. Isomeric differentiation can be challenging without proper chromatographic separation. | pg to ng/mL range | Very High |
| Enzymatic Assay | Utilizes the specific enzymatic conversion of S7P by transaldolase, coupled to a reaction that produces a detectable change (e.g., change in absorbance). | High specificity due to enzyme-substrate recognition. Lower instrument cost compared to MS. Can be adapted for high-throughput screening. | Indirect detection method. Susceptible to interference from other substances that affect the coupled enzyme reactions. May not be suitable for complex matrices without prior purification. | Dependent on the coupled reaction; generally in the µM range. | High |
| Authentic Standard Comparison | Co-injection of a purified S7P standard with the sample to compare retention times and mass spectra. | Gold standard for peak identity confirmation. Relatively straightforward and definitive when used with a high-resolution separation technique. | Dependent on the availability and purity of the chemical standard. Does not provide structural information on its own. | Dependent on the analytical platform used. | High (when combined with a separation technique) |
Experimental Protocols
LC-MS/MS Analysis of this compound
This protocol is a general guideline for the analysis of S7P in biological samples and may require optimization based on the specific sample matrix and instrumentation.
a. Sample Preparation (from biological tissue) [3]
-
Extraction: Homogenize the tissue in a cold extraction solvent (e.g., 80% methanol).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
b. Chromatographic Separation
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like sugar phosphates.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) is typically employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
c. Mass Spectrometry Detection
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of phosphorylated compounds.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor ion (the molecular ion of S7P) and its characteristic product ions after fragmentation.
-
Data Analysis: The retention time and the ratio of the product ions of the unknown peak are compared to those of an authentic S7P standard.
Enzymatic Assay for this compound
This protocol describes a coupled enzymatic assay for the quantification of S7P.[5]
a. Principle
This assay is based on the conversion of S7P and glyceraldehyde-3-phosphate (G3P) to erythrose-4-phosphate (E4P) and fructose-6-phosphate (B1210287) (F6P) by transaldolase. The F6P is then converted to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase. Finally, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
b. Reagents
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, with 5 mM MgCl2)
-
Glyceraldehyde-3-phosphate (G3P)
-
NADP+
-
Transaldolase
-
Phosphoglucose Isomerase (PGI)
-
Glucose-6-phosphate Dehydrogenase (G6PDH)
-
S7P standard solutions
-
Sample extract
c. Procedure
-
Prepare a reaction mixture containing the assay buffer, G3P, NADP+, PGI, and G6PDH in a cuvette.
-
Add the sample or S7P standard to the cuvette and mix.
-
Incubate for a short period to allow for the conversion of any endogenous F6P or G6P.
-
Initiate the reaction by adding transaldolase.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of change in absorbance is proportional to the concentration of S7P in the sample.
-
Quantify the S7P concentration by comparing the reaction rate to a standard curve generated with known concentrations of S7P.
Visualizing the Workflow and Pathways
To aid in understanding the experimental processes, the following diagrams illustrate the S7P verification workflow and the enzymatic assay pathway.
Conclusion
The verification of this compound peaks in chromatograms can be achieved with a high degree of confidence by employing a combination of analytical techniques. LC-MS/MS offers unparalleled sensitivity and structural information, making it a powerful tool for identification and quantification. Enzymatic assays provide a high-specificity, cost-effective alternative, particularly for applications where high throughput is desired. The use of authentic standards remains the cornerstone of identity confirmation and should be used in conjunction with chromatographic and mass spectrometric methods whenever possible. The selection of the most appropriate method will depend on the specific research question, available resources, and the desired level of analytical detail.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0001068) [hmdb.ca]
- 2. Showing Compound this compound (FDB022407) - FooDB [foodb.ca]
- 3. LC/MS/MS Method Package for Primary Metabolites : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 4. hpst.cz [hpst.cz]
- 5. benchchem.com [benchchem.com]
D-Sedoheptulose 7-Phosphate vs. Erythrose 4-Phosphate: A Comparative Guide to Their Roles in Metabolic Flux
For Researchers, Scientists, and Drug Development Professionals
In the intricate network of cellular metabolism, the pentose (B10789219) phosphate (B84403) pathway (PPP) serves as a critical hub for the synthesis of biosynthetic precursors and the maintenance of redox balance. Central to the non-oxidative branch of this pathway are two key intermediates: D-Sedoheptulose 7-phosphate (S7P) and Erythrose 4-phosphate (E4P). While intricately linked, their distinct roles and the metabolic flux through their respective producing and consuming reactions are of significant interest in understanding cellular physiology and disease states, including cancer and metabolic disorders. This guide provides an objective comparison of S7P and E4P in the context of metabolic flux, supported by experimental data and detailed methodologies.
Core Metabolic Roles and Interconversion
This compound, a seven-carbon ketose phosphate, and Erythrose 4-phosphate, a four-carbon aldose phosphate, are key players in the reversible reactions of the non-oxidative PPP. Their interconversion is primarily governed by the enzymes transketolase and transaldolase, which facilitate the transfer of two- and three-carbon units, respectively, between sugar phosphates.
-
This compound (S7P) is formed from ribose 5-phosphate and xylulose 5-phosphate in a reaction catalyzed by transketolase. It can then be converted by transaldolase, along with glyceraldehyde 3-phosphate, into E4P and fructose (B13574) 6-phosphate.
-
Erythrose 4-phosphate (E4P) is a crucial precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway. It is also a substrate for transketolase, which, together with xylulose 5-phosphate, generates fructose 6-phosphate and glyceraldehyde 3-phosphate.
The balance of flux through these reactions is critical for meeting the cell's anabolic demands for nucleotide precursors (via ribose 5-phosphate), aromatic amino acids (via E4P), and for feeding intermediates back into glycolysis.
Quantitative Analysis of Metabolite Pools
The intracellular concentrations of S7P and E4P can vary significantly depending on the metabolic state of the cell. Below is a summary of quantitative data from a study on rat liver under different dietary conditions, illustrating the dynamic nature of these metabolite pools.
| Metabolite | 48h Starved (nmol/g) | Ad Libitum Fed (nmol/g) | Meal Fed (Fat-Free Diet) (nmol/g) |
| Xylulose 5-phosphate | 3.8 ± 0.3 | 8.6 ± 0.3 | 66.3 ± 8.3 |
| Ribulose 5-phosphate | 3.4 ± 0.3 | 5.8 ± 0.2 | 37.1 ± 5.3 |
| Combined Ribose 5-phosphate and Sedoheptulose (B1238255) 7-phosphate | 29.3 ± 0.3 | 38.2 ± 1.2 | 108.2 ± 14.5 |
Data adapted from a study on rat liver metabolite concentrations. Note that in this particular study, Ribose 5-phosphate and Sedoheptulose 7-phosphate were measured as a combined pool.[1]
Metabolic Flux Analysis: Quantifying the Dynamics
To understand the functional significance of S7P and E4P, it is essential to quantify the rates of the reactions in which they participate. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to determine intracellular metabolic fluxes. The table below presents hypothetical but realistic flux data for key reactions in the PPP, illustrating how fluxes can be quantified and compared.
| Reaction | Enzyme | Description | Relative Flux (Wild-Type) | Relative Flux (Oxidative Stress) |
| RPE | Ribulose-5-phosphate 3-epimerase | Ribulose 5-phosphate <=> Xylulose 5-phosphate | 85 | 110 |
| RPI | Ribose-5-phosphate isomerase | Ribulose 5-phosphate <=> Ribose 5-phosphate | 15 | 20 |
| TKT1 | Transketolase | Xylulose 5-phosphate + Ribose 5-phosphate <=> Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate | 40 | 60 |
| TKT2 | Transketolase | Xylulose 5-phosphate + Erythrose 4-phosphate <=> Fructose 6-phosphate + Glyceraldehyde 3-phosphate | 30 | 45 |
| TAL | Transaldolase | Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate <=> Erythrose 4-phosphate + Fructose 6-phosphate | 35 | 55 |
This table presents a simplified, illustrative example of relative flux distribution through the non-oxidative PPP under normal and oxidative stress conditions, as can be determined by 13C-MFA.
Experimental Protocols
13C-Metabolic Flux Analysis (13C-MFA)
This protocol provides a generalized workflow for performing 13C-MFA to quantify fluxes in the pentose phosphate pathway.
1. Cell Culture and Isotope Labeling:
- Culture cells of interest (e.g., bacteria, yeast, mammalian cells) in a defined medium to a steady-state growth phase.
- Introduce a 13C-labeled substrate, typically [1,2-13C2]glucose or a mixture of [1-13C1]glucose and [U-13C6]glucose, to the culture medium. The choice of tracer is critical for resolving specific fluxes.
- Continue the culture for a duration sufficient to achieve isotopic steady state in the intracellular metabolites.
2. Metabolite Quenching and Extraction:
- Rapidly quench metabolic activity by transferring the cell culture to a cold solution (e.g., -20°C methanol).
- Separate the cells from the medium by centrifugation at low temperature.
- Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.
3. Sample Preparation for GC-MS Analysis:
- Hydrolyze cell biomass to release proteinogenic amino acids and other stable macromolecules.
- Derivatize the extracted metabolites and hydrolyzed amino acids to increase their volatility for gas chromatography. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).
4. GC-MS Analysis:
- Separate the derivatized metabolites using a gas chromatograph equipped with a suitable column.
- Detect and quantify the mass isotopomer distributions of the metabolites and their fragments using a mass spectrometer.
5. Computational Flux Estimation:
- Use a computational model that describes the stoichiometry and carbon transitions of the metabolic network of interest.
- Input the measured mass isotopomer distributions and any measured extracellular fluxes (e.g., glucose uptake, lactate (B86563) secretion) into the model.
- Employ a flux estimation software (e.g., INCA, Metran) to calculate the intracellular fluxes that best fit the experimental data.
- Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
Visualizing the Metabolic Landscape
The following diagrams illustrate the central roles of S7P and E4P in the non-oxidative pentose phosphate pathway and the general workflow of a 13C-MFA experiment.
Caption: Interconversion of S7P and E4P in the non-oxidative PPP.
References
A Researcher's Guide to Assessing the Specificity of Antibodies for D-Sedoheptulose 7-phosphate
For Researchers, Scientists, and Drug Development Professionals
The development of specific antibodies targeting small molecule metabolites is a significant challenge in biochemical research and drug development. D-Sedoheptulose 7-phosphate (S7P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), and the ability to specifically detect and quantify it is crucial for studying metabolic flux and related diseases. This guide provides a comprehensive framework for assessing the specificity of a novel antibody developed for S7P.
Given the current lack of widely available commercial antibodies for this compound, this guide is presented as a methodological protocol for researchers who have developed their own custom antibodies. The following sections outline key experimental procedures, data interpretation, and visualization tools to rigorously validate antibody specificity.
Hypothetical Specificity Assessment
The central method for determining the specificity of an antibody for a small molecule like S7P is the competitive enzyme-linked immunosorbent assay (ELISA). This assay measures the ability of the antibody to bind to S7P in the presence of various structurally similar molecules. An antibody with high specificity will show strong binding to S7P and minimal binding to other molecules.
The table below presents hypothetical data from a competitive ELISA designed to assess the specificity of a new anti-S7P antibody. The data includes the half-maximal inhibitory concentration (IC50) and the percent cross-reactivity for a panel of related metabolites found in the pentose phosphate pathway.
Table 1: Competitive ELISA Results for a Hypothetical Anti-S7P Antibody
| Competitor Molecule | IC50 (µM) | % Cross-Reactivity* |
| This compound | 0.1 | 100% |
| Sedoheptulose 1,7-bisphosphate | 15 | 0.67% |
| D-Glucose 6-phosphate | 50 | 0.20% |
| D-Fructose 6-phosphate | 75 | 0.13% |
| D-Ribose 5-phosphate | >100 | <0.1% |
| D-Erythrose 4-phosphate | >100 | <0.1% |
% Cross-Reactivity = (IC50 of S7P / IC50 of Competitor) x 100
Experimental Protocols
Rigorous validation of antibody specificity requires multiple experimental approaches. Below are detailed protocols for key experiments.
Competitive ELISA for Specificity and Cross-Reactivity
This is the primary method for quantifying the specificity of the antibody.[1][2][3][4]
Principle: This assay relies on the competition between a fixed amount of immobilized S7P-carrier conjugate and a variable amount of free S7P (or a competitor molecule) in solution for binding to a limited amount of the anti-S7P antibody. The signal is inversely proportional to the amount of free S7P or cross-reactive molecule in the solution.
Methodology:
-
Antigen Coating:
-
Conjugate this compound to a carrier protein (e.g., BSA or KLH) to enable immobilization on the ELISA plate.
-
Coat a 96-well microtiter plate with 100 µL/well of the S7P-BSA conjugate (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
In separate tubes, pre-incubate a fixed, limiting concentration of the anti-S7P antibody with serial dilutions of either S7P standard or the potential cross-reacting molecules for 1 hour at room temperature.
-
Add 100 µL of the antibody/competitor mixture to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL/well of TMB substrate solution and incubate in the dark until sufficient color develops (15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against the log of the competitor concentration.
-
Determine the IC50 value for S7P and each potential cross-reactant. The IC50 is the concentration of the competitor that causes a 50% reduction in the maximal signal.
-
Calculate the percent cross-reactivity as shown in the note under Table 1.
-
Dot Blot for Qualitative Specificity
A dot blot is a simpler, quicker method to qualitatively assess if the antibody binds to the target molecule.[5][6][7]
Principle: The target molecule (S7P conjugated to a carrier protein) and potential cross-reactants are directly spotted onto a nitrocellulose membrane. The membrane is then probed with the anti-S7P antibody to visualize binding.
Methodology:
-
Sample Application:
-
Spot 1-2 µL of the S7P-BSA conjugate and BSA conjugates of other phosphorylated sugars onto a nitrocellulose membrane in a grid pattern. Also include a spot of BSA alone as a negative control.
-
Allow the spots to dry completely.
-
-
Blocking:
-
Immerse the membrane in blocking buffer (e.g., 5% non-fat dry milk in TBS-T) and incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-S7P antibody (at a pre-determined optimal concentration) in blocking buffer for 1 hour at room temperature.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS-T).
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with wash buffer.
-
Apply an ECL chemiluminescent substrate and visualize the signal using an imaging system. A strong signal should only be observed for the S7P-BSA spot.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS)
This advanced technique confirms that the antibody can isolate the endogenous S7P from a complex biological sample.[8][9][10][11][12]
Principle: The anti-S7P antibody is used to capture S7P from a cell or tissue lysate. The captured molecules are then eluted and identified using mass spectrometry.
Methodology:
-
Cell Lysis:
-
Prepare cell lysates from a relevant biological source using a lysis buffer compatible with both immunoprecipitation and metabolomics (e.g., a buffer with minimal detergents).
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the anti-S7P antibody (covalently cross-linked to magnetic beads to avoid antibody contamination) overnight at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound molecules.
-
-
Elution and Metabolite Extraction:
-
Elute the bound molecules from the beads using an appropriate elution buffer (e.g., a low pH buffer or an organic solvent).
-
Extract the small molecule metabolites from the eluate using a method like methanol-chloroform extraction.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using high-resolution liquid chromatography-mass spectrometry (LC-MS).
-
Compare the mass-to-charge ratio (m/z) and retention time of the immunoprecipitated molecule with that of a pure S7P standard to confirm its identity.
-
Visualizations
Workflow for Specificity Assessment
The following diagram illustrates the general workflow for validating the specificity of a new antibody against this compound.
Caption: Workflow for assessing antibody specificity.
Pentose Phosphate Pathway
Understanding the metabolic context of S7P is crucial for selecting relevant molecules for cross-reactivity testing. The diagram below shows the pentose phosphate pathway, highlighting S7P and other structurally similar intermediates.[13][14][15]
Caption: The Pentose Phosphate Pathway.
References
- 1. microbenotes.com [microbenotes.com]
- 2. mybiosource.com [mybiosource.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 10. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 11. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets | Springer Nature Experiments [experiments.springernature.com]
- 12. youtube.com [youtube.com]
- 13. microbenotes.com [microbenotes.com]
- 14. researchgate.net [researchgate.net]
- 15. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
A Comparative Guide to Sphingosine-1-Phosphate (S1P) Levels Across Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of cellular processes, including proliferation, migration, survival, and immune cell trafficking. The cellular concentration of S1P is tightly controlled by the balance between its synthesis by sphingosine (B13886) kinases (SphK1 and SphK2) and its degradation by S1P-specific phosphatases and S1P lyase. Given its role in both normal physiology and various pathologies such as cancer and autoimmune diseases, understanding the quantitative differences in S1P levels across various cell types is of paramount importance for targeted therapeutic development. This guide provides a comparative overview of intracellular S1P concentrations in different cell types, details the experimental protocols for its quantification, and illustrates the key signaling pathways involved.
Quantitative Comparison of Intracellular S1P Levels
The intracellular concentration of S1P varies significantly among different cell types, reflecting their specific metabolic activities and functional roles. Erythrocytes and platelets are major contributors to the high levels of S1P found in the blood. The following table summarizes the quantitative data on intracellular S1P levels from published studies.
| Cell Type | Species | Intracellular S1P Level | Method of Quantification |
| Erythrocytes (Red Blood Cells) | Human | ~30.7 pmol/10^8 cells | LC-MS/MS |
| Platelets | Human | ~1400 pmol/10^9 cells | Radiometric Assay |
| NIH 3T3 Fibroblasts | Murine | 0.119 ± 0.003 pmol/nmol phospholipid | Radiometric Assay |
Note: Direct comparison of S1P levels between cell types should be made with caution due to differences in methodologies and units of measurement.
Experimental Protocols for S1P Quantification
Accurate quantification of S1P is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the sensitive and specific measurement of S1P in biological samples.
Protocol: Quantification of Intracellular S1P by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of S1P from cultured cells.
1. Materials and Reagents:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol (B129727)
-
Internal standard (e.g., C17-S1P) in methanol
-
1 M HCl
2. Cell Lysis and Lipid Extraction:
-
Culture cells to the desired confluency (e.g., ~1-5 x 10^6 cells).
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold methanol containing the internal standard (e.g., 10 pmol of C17-S1P).
-
Transfer the cell suspension to a glass tube.
-
Add 1 mL of chloroform and 0.8 mL of 1 M HCl to induce phase separation.
-
Vortex the mixture vigorously for 1 minute and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
3. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into an LC-MS/MS system equipped with a C18 reverse-phase column.
-
Separate the lipids using a gradient elution program.
-
Detect S1P and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The mass transition for S1P is typically m/z 380 -> 264.
-
Quantify the amount of S1P in the sample by comparing its peak area to that of the internal standard and using a standard curve generated with known amounts of S1P.
Visualizing S1P Signaling and Experimental Workflows
S1P Signaling Pathway
S1P exerts its effects primarily through a family of five G protein-coupled receptors (GPCRs), S1PR1-5. The binding of S1P to these receptors activates various downstream signaling cascades that regulate diverse cellular functions.
Caption: The S1P signaling pathway.
Experimental Workflow for S1P Quantification
The following diagram illustrates a typical workflow for the quantitative comparison of S1P levels in different cell types.
Caption: Workflow for S1P quantification.
Safety Operating Guide
Navigating the Disposal of D-Sedoheptulose 7-phosphate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
Proper disposal of laboratory reagents is paramount for ensuring a safe and compliant research environment. This guide provides detailed procedural information for the disposal of D-Sedoheptulose 7-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. Due to conflicting safety information from various suppliers, a cautious approach is recommended, and consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.
Summary of Safety Data
This compound is commercially available in different salt forms, primarily as a barium or lithium salt. Safety classifications for these forms vary, particularly concerning their potential hazard to aquatic environments, as indicated by the German Water Hazard Class (WGK). Below is a summary of the available data:
| Parameter | This compound (Barium Salt) | This compound (Lithium Salt) |
| CAS Number | 17187-72-3 | 2646-35-7 (free acid) |
| GHS Classification | Not classified as hazardous[1] | Not consistently available; some sources indicate no classification, while the components (lithium) may have associated hazards. |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] | Not consistently available |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0[1] | Not consistently available |
| Water Hazard Class (WGK) | 1 (Slightly hazardous to water)[2][3][4] | Conflicting: WGK 1 (Slightly hazardous to water)[5][][7] and WGK 3 (Highly hazardous to water)[2][8][9] have been reported. |
Step-by-Step Disposal Protocol
Given the conflicting information, especially for the lithium salt, the following conservative disposal procedure should be followed. This protocol is designed to prioritize safety and regulatory compliance.
1. Initial Assessment and EHS Consultation:
-
Crucial First Step: Before proceeding with any disposal, contact your institution's Environmental Health and Safety (EHS) department. Provide them with the Safety Data Sheet (SDS) for the specific salt form of this compound you are using.
-
Inform them of the conflicting Water Hazard Class information for the lithium salt.
-
Follow their specific guidance, as they are knowledgeable about local and national regulations.
2. Waste Collection and Segregation:
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container.
-
The label should include the full chemical name ("this compound, [specify salt form]"), CAS number, and any hazard warnings.
-
Do not mix with other chemical waste unless explicitly approved by your EHS department.
-
-
Aqueous Solutions:
-
Collect aqueous solutions of this compound in a designated, leak-proof container.
-
The container must be clearly labeled with the chemical name, concentration, and any other components of the solution.
-
Due to the conflicting WGK ratings and the general principle of not disposing of chemicals down the drain unless explicitly permitted, do not pour solutions into the sanitary sewer.
-
3. Handling and Personal Protective Equipment (PPE):
-
When handling the solid compound or its solutions for disposal, always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Nitrile gloves
-
4. Storage of Waste:
-
Store the labeled waste containers in a designated satellite accumulation area for chemical waste.
-
Ensure the storage area is secure and away from drains and sources of ignition.
5. Waste Pickup and Final Disposal:
-
Arrange for the pickup of the chemical waste by your institution's hazardous waste management service, as directed by your EHS department.
Experimental Protocols Cited
This document does not cite specific experimental protocols but rather synthesizes safety data from supplier safety data sheets and product information pages.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound, emphasizing the critical points of hazard identification and institutional consultation.
Caption: Disposal decision workflow for this compound.
References
- 1. D-Sedoheptulose-7-phosphate (barium salt) | TargetMol [targetmol.com]
- 2. D-Sedoheptulose-7-phosphate barium salt, 25 mg, CAS No. 17187-72-3 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]
- 3. D-Sedoheptulose-7-phosphate (barium salt) | CAS 17187-72-3 | Cayman Chemical | Biomol.de [biomol.com]
- 4. scbt.com [scbt.com]
- 5. americanelements.com [americanelements.com]
- 7. This compound lithium salt | Krackeler Scientific, Inc. [krackeler.com]
- 8. Substances hazardous to waters | Umweltbundesamt [umweltbundesamt.de]
- 9. D-Sedoheptulose-7-phosphate (barium salt) CAS#: 17187-72-3 [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
